molecular formula C7H5BrFNO2 B2405278 3-Fluoro-5-nitrobenzyl bromide CAS No. 883987-75-5

3-Fluoro-5-nitrobenzyl bromide

Cat. No.: B2405278
CAS No.: 883987-75-5
M. Wt: 234.024
InChI Key: PKGNYGZIPJHZPG-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitrobenzyl bromide is a useful research compound. Its molecular formula is C7H5BrFNO2 and its molecular weight is 234.024. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-5-nitrobenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-nitrobenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGNYGZIPJHZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-nitrobenzyl bromide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Isomer Specificity: Initial searches for "3-Fluoro-5-nitrobenzyl bromide" did not yield significant results for a commercially available or extensively studied compound. However, the structurally similar isomer, 3-Fluoro-4-nitrobenzyl bromide (CAS No. 131858-37-2) , is a well-documented and readily available research chemical. This guide will, therefore, focus on the chemical properties and applications of this specific isomer, which is of significant interest to the scientific community.

Introduction

3-Fluoro-4-nitrobenzyl bromide is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring a reactive benzyl bromide moiety, an electron-withdrawing nitro group, and a fluorine atom, makes it a valuable intermediate in the synthesis of a wide range of complex molecules. The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-fluoro-4-nitrobenzyl bromide for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and for ensuring safe handling.

PropertyValueReference(s)
CAS Number 131858-37-2[1][2]
Molecular Formula C₇H₅BrFNO₂[1][2]
Molecular Weight 234.02 g/mol [1][2]
Appearance Pale yellow solid[1]
Melting Point 46-48 °C
SMILES String FC1=CC(CBr)=CC=C1=O[1]
InChI Key ZOZJSWIXPIVMRU-UHFFFAOYSA-N[1]

Solubility: 3-Fluoro-4-nitrobenzyl bromide is generally soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in non-polar solvents like hexanes is lower, and it is sparingly soluble in water.

Synthesis of 3-Fluoro-4-nitrobenzyl bromide

The primary synthetic route to 3-fluoro-4-nitrobenzyl bromide involves the bromination of the corresponding toluene derivative, 3-fluoro-4-nitrotoluene. This reaction is a free-radical substitution at the benzylic position, typically initiated by light or a radical initiator.

Experimental Protocol: Radical Bromination of 3-Fluoro-4-nitrotoluene

This protocol is based on established methods for the benzylic bromination of nitrotoluenes.

Materials:

  • 3-Fluoro-4-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-nitrotoluene (1 equivalent).

  • Add the solvent (e.g., CCl₄) to dissolve the starting material.

  • Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or AIBN (0.02-0.05 equivalents).

  • Heat the reaction mixture to reflux under illumination with a tungsten lamp or a UV lamp to initiate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain pure 3-fluoro-4-nitrobenzyl bromide.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is preferred over liquid bromine as it is a solid, easier to handle, and provides a low, constant concentration of bromine in the reaction mixture, which minimizes side reactions.

  • Radical Initiator: BPO or AIBN is used to initiate the free-radical chain reaction by providing an initial source of radicals upon thermal decomposition.

  • Solvent: A non-polar solvent like CCl₄ is used to dissolve the reactants and facilitate the radical reaction pathway.

  • Work-up: The aqueous work-up with sodium bicarbonate and brine is essential to remove acidic byproducts and any remaining water-soluble impurities.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds to a high degree of purity.

Caption: Synthesis workflow for 3-Fluoro-4-nitrobenzyl bromide.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-fluoro-4-nitrobenzyl bromide is dominated by the benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of the nitro group and the fluorine atom on the aromatic ring influences the reactivity of the benzyl bromide moiety.

Nucleophilic Substitution Reactions

3-Fluoro-4-nitrobenzyl bromide readily undergoes nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles.[3] The carbon atom of the bromomethyl group is electrophilic due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles.[4][5]

General Reaction Scheme:

Where Nu⁻ can be a variety of nucleophiles, including:

  • Alkoxides (RO⁻): to form ethers.

  • Cyanide (CN⁻): to form nitriles.

  • Azide (N₃⁻): to form azides.

  • Amines (RNH₂, R₂NH): to form substituted amines.

  • Thiolates (RS⁻): to form thioethers.

  • Carboxylates (RCOO⁻): to form esters.

The Sₙ2 mechanism involves a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral (which is not the case here). The reaction is concerted, meaning bond-forming and bond-breaking occur in a single step.[3] The rate of the reaction is dependent on the concentration of both the benzyl bromide and the nucleophile.[5]

Caption: Sₙ2 mechanism for 3-Fluoro-4-nitrobenzyl bromide.

Applications in Drug Development and Organic Synthesis

The utility of 3-fluoro-4-nitrobenzyl bromide lies in its ability to introduce the 3-fluoro-4-nitrobenzyl moiety into molecules, which can then be further functionalized. The nitro group can be readily reduced to an amine, which can then participate in a variety of coupling reactions to build molecular complexity.

While specific examples of blockbuster drugs synthesized from this exact starting material are not readily found in the public domain, its structural motifs are present in many biologically active compounds. Its application is primarily as a key intermediate in the synthesis of screening libraries for drug discovery and in the development of novel therapeutic agents. The fluorobenzyl group is a common feature in many modern pharmaceuticals.[6]

Safety and Handling

3-Fluoro-4-nitrobenzyl bromide is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]

  • Hazards: Causes severe skin burns and eye damage.[2][8] May cause respiratory irritation.[2][8] Harmful if swallowed.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[8]

  • Handling: Avoid contact with skin and eyes.[7] Do not breathe dust.[8] Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[7] Keep containers tightly sealed.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and characterization of 3-fluoro-4-nitrobenzyl bromide.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two benzylic protons (CH₂Br) typically in the range of 4.5-4.8 ppm. The aromatic protons will appear as complex multiplets in the aromatic region (7.0-8.5 ppm) due to coupling with each other and with the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (CH₂Br) around 30-35 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for the C-H stretching of the aromatic ring and the CH₂ group, a strong absorption for the nitro group (NO₂) typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric), and a C-Br stretching frequency in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the bromine atom to form a stable benzyl cation.

Conclusion

3-Fluoro-4-nitrobenzyl bromide is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecules in the field of medicinal chemistry. Its unique combination of a reactive benzylic bromide, an electron-withdrawing nitro group, and a fluorine atom provides chemists with a powerful tool for introducing these important functionalities into target molecules. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.

References

  • Apollo Scientific. (2022, May 16).
  • Apollo Scientific. (2022, May 16).
  • Organic Syntheses. p-NITROBENZYL BROMIDE. Retrieved February 23, 2026, from [Link]

  • Apollo Scientific. (2022, May 16).
  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved February 23, 2026, from [Link]

  • PubChemLite. 3-fluoro-4-nitrobenzyl bromide (C7H5BrFNO2). Retrieved February 23, 2026, from [Link]

  • Tokyo Chemical Industry. (2025, November 19).
  • Chemguide. What is nucleophilic substitution?. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved February 23, 2026, from [Link]

  • KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved February 23, 2026, from [Link]

  • Chemsavers, Inc. 3-Fluoro-4-nitrobenzyl bromide, 97% 1g. Retrieved February 23, 2026, from [Link]

  • Chemsavers, Inc. 3-Fluoro-4-nitrobenzyl bromide, 97% 1g. Retrieved February 23, 2026, from [Link]

Sources

Technical Guide: Synthesis of 3-Fluoro-5-nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Fluoro-5-nitrobenzyl bromide CAS: 1242337-37-8 (and related isomers) Application: Critical electrophilic fragment for installing the 3-fluoro-5-nitrobenzyl moiety in kinase inhibitors and immunomodulatory drugs.[1]

This technical guide outlines two distinct, high-fidelity synthetic pathways for accessing 3-fluoro-5-nitrobenzyl bromide. The choice of pathway depends on starting material availability (toluene vs. benzoic acid) and the tolerance for purification downstream.

  • Pathway A (Radical Bromination): A scalable, single-step protocol using Wohl-Ziegler chemistry.[1] Best for large-scale batches where chromatographic separation of the gem-dibromide impurity is acceptable.[1]

  • Pathway B (Chemoselective Reduction): A two-step sequence converting 3-fluoro-5-nitrobenzoic acid to the alcohol, followed by bromination.[1] This route offers superior regiocontrol and is recommended for medicinal chemistry campaigns requiring high purity.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of 3-fluoro-5-nitrobenzyl bromide presents a specific regiochemical challenge: the meta-meta substitution pattern .[1]

  • Electronic Mismatch: In Electrophilic Aromatic Substitution (EAS), the Fluorine atom is ortho/para directing, while the Nitro group is meta directing. Accessing the 3,5-relationship relative to a benzyl carbon (position 1) is difficult via direct nitration of 3-fluorotoluene, which typically yields the 2-nitro (ortho) or 6-nitro isomers.[1]

  • The Solution: We must rely on precursors where the substitution pattern is already established (e.g., via deamination of anilines or specialized nitration conditions) and focus on the functionalization of the benzylic carbon.

Retrosynthetic Logic (Visualized)

Retrosynthesis Target Target: 3-Fluoro-5-nitrobenzyl bromide Disc1 Disconnection: C-Br Bond Target->Disc1 Retrosynthesis Toluene Precursor A: 3-Fluoro-5-nitrotoluene (Radical Bromination) Disc1->Toluene Route A Acid Precursor B: 3-Fluoro-5-nitrobenzoic Acid (Reduction + Bromination) Disc1->Acid Route B Toluene->Target NBS, AIBN (Wohl-Ziegler) Acid->Target 1. BH3-THF 2. CBr4/PPh3

Figure 1: Retrosynthetic analysis showing the two primary disconnects to commercially viable starting materials.

Part 2: Pathway A – Wohl-Ziegler Radical Bromination

Best for: Scale-up, cost-efficiency.[1] Primary Challenge: Controlling over-bromination to the gem-dibromal derivative.

The Mechanism

This reaction utilizes N-Bromosuccinimide (NBS) as a bromine source in the presence of a radical initiator (AIBN).[2] The reaction proceeds via a radical chain mechanism.[2] The nitro group at the 5-position deactivates the ring, which actually helps stabilize the benzylic radical slightly less than an electron-rich ring would, but the reaction remains robust.

Protocol

Reagents:

  • Substrate: 3-Fluoro-5-nitrotoluene (1.0 equiv)[1]

  • Brominating Agent: NBS (1.05 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv)

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) or Acetonitrile (MeCN).[1] Note: Avoid CCl
    
    
    due to toxicity.

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-5-nitrotoluene in PhCF

    
     (0.5 M concentration).
    
  • Addition: Add NBS (recrystallized) and AIBN.

  • Initiation: Degas the solution with Nitrogen/Argon for 15 minutes. Heat the mixture to reflux (approx. 102°C for PhCF

    
    ).
    
  • Monitoring (Critical): Monitor via HPLC or GC every 30 minutes.

    • Stop Point: Quench the reaction when conversion reaches 80-85% . Pushing to 100% conversion exponentially increases the formation of the gem-dibromide impurity, which is inseparable by standard crystallization.

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.[3] Wash the filtrate with water and brine. Dry over MgSO

    
    .
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The monobromide elutes after the unreacted starting material but before the dibromide.

Pathway A Workflow & Logic

WohlZiegler Start 3-Fluoro-5-nitrotoluene Reagents NBS + AIBN Solvent: PhCF3 Start->Reagents Radical Benzylic Radical Intermediate Reagents->Radical Initiation Product 3-Fluoro-5-nitrobenzyl bromide Radical->Product Propagation Impurity gem-Dibromide (Over-reaction) Product->Impurity Excess NBS (Avoid this)

Figure 2: Radical chain pathway emphasizing the risk of over-bromination.

Part 3: Pathway B – Chemoselective Reduction & Appel Bromination

Best for: High purity, medicinal chemistry, avoiding chromatographic difficulty. Primary Challenge: Selectively reducing the carboxylic acid without reducing the nitro group.

Step 1: Chemoselective Reduction

Standard reducing agents like LiAlH


 are forbidden here as they will reduce the nitro group to an aniline or azo-linkage.[1] We utilize Borane-THF (BH

[1][4]·THF)
, which rapidly reduces carboxylic acids to alcohols but is kinetically slow to react with nitro groups at controlled temperatures [1].

Protocol:

  • Dissolution: Dissolve 3-fluoro-5-nitrobenzoic acid (1.0 equiv) in anhydrous THF under Argon. Cool to 0°C.[1]

  • Reduction: Add BH

    
    ·THF (1.0 M solution, 1.5 equiv) dropwise over 30 minutes.
    
    • Note: Hydrogen gas will evolve.[1] Ensure proper venting.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quench: Cool to 0°C. Carefully add Methanol (MeOH) dropwise to quench excess borane (vigorous bubbling).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl (to break boron complexes) and saturated NaHCO

    
    .
    
  • Result: 3-Fluoro-5-nitrobenzyl alcohol (usually >95% pure, white solid).[1]

Step 2: Appel Bromination

Conversion of the alcohol to the bromide using Triphenylphosphine (PPh


) and Carbon Tetrabromide (CBr

).[5] This occurs under mild, neutral conditions.[6]

Protocol:

  • Setup: Dissolve the benzyl alcohol (1.0 equiv) and CBr

    
     (1.1 equiv) in Dichloromethane (DCM) at 0°C.
    
  • Addition: Add PPh

    
     (1.1 equiv) portion-wise. The solution may turn slightly yellow.
    
  • Stir: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Add Hexanes to the reaction mixture to precipitate Triphenylphosphine Oxide (Ph

    
    P=O). Filter through a silica pad.[3]
    
  • Purification: Concentrate filtrate. If necessary, flash chromatography (high Rf product) yields the pure bromide.

Pathway B Workflow

AcidRoute Acid 3-Fluoro-5-nitrobenzoic Acid Step1 Step 1: Reduction (BH3·THF, 0°C) Acid->Step1 Alcohol Intermediate: Benzyl Alcohol Step1->Alcohol Chemoselective (NO2 preserved) Step2 Step 2: Appel Reaction (CBr4, PPh3, DCM) Alcohol->Step2 Final Target: 3-Fluoro-5-nitrobenzyl bromide Step2->Final SN2 Substitution

Figure 3: Two-step sequence ensuring regiochemical integrity and functional group tolerance.

Part 4: Comparative Data & Decision Matrix

FeaturePathway A (Radical Bromination)Pathway B (Acid Reduction)
Starting Material 3-Fluoro-5-nitrotoluene3-Fluoro-5-nitrobenzoic acid
Step Count 12
Overall Yield 50–65% (isolated)75–85% (over 2 steps)
Purity Profile Risk of gem-dibromide (hard to separate)High purity (impurities are polar/easy to remove)
Scalability High (Industrial preferred)Medium (Reagent cost higher)
Atom Economy HighLower (Ph

PO waste generated)

Part 5: Safety & Handling (Critical)

  • Lachrymator Hazard: Benzyl bromides are potent lachrymators (tear gas agents).[1] All operations, particularly concentration and weighing, must be performed in a well-ventilated fume hood.[1] Glassware should be rinsed with a dilute ethanolic amine solution (to quench the bromide) before removal from the hood.

  • Energetic Materials: 3-Fluoro-5-nitro derivatives possess a nitro group on an electron-deficient ring.[1] While not highly explosive, they should not be subjected to temperatures >150°C.

  • Borane Safety: BH

    
    [1][4]·THF is flammable and generates hydrogen gas upon quenching.
    

References

  • Brown, H. C., & Heim, P. (1973). Selective reductions. XVIII. The reaction of carboxylic acids with borane-tetrahydrofuran.[4] Journal of Organic Chemistry, 38(5), 912–916.

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801–811.

  • Wohl-Ziegler Bromination Mechanism & Updates. (2022). Scientific Update - Organic Process Research. Discussion on controlling benzylic bromination impurities.

  • Patent Reference (Synthesis of Nitrobenzyl Bromides). (2018). Novel nitrobenzyl bromide synthesis process. CN107778181B.[1]

Sources

Spectroscopic data for 3-Fluoro-5-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization & Handling of 3-Fluoro-5-nitrobenzyl bromide

Part 1: Executive Summary & Chemical Identity

3-Fluoro-5-nitrobenzyl bromide is a specialized benzylic halide intermediate used primarily in the synthesis of heterocycles for medicinal chemistry (e.g., kinase inhibitors) and materials science. Its structural uniqueness lies in the meta-positioning of the electron-withdrawing nitro group and the fluorine atom relative to the reactive bromomethyl handle. This specific substitution pattern imparts unique electronic properties, enhancing the acidity of benzylic protons and influencing nucleophilic substitution rates.

Chemical Identity:

  • IUPAC Name: 1-(Bromomethyl)-3-fluoro-5-nitrobenzene

  • CAS Number: 883987-75-5 (Note: Isomer confusion is common; verify structure via NMR).

  • Molecular Formula: C

    
    H
    
    
    
    BrFNO
    
    
    [1][2]
  • Molecular Weight: 234.02 g/mol [1]

  • Physical State: Off-white to pale yellow low-melting solid (typically mp ~40–50 °C) or semi-solid oil depending on purity.

Part 2: Spectroscopic Profile (Data & Interpretation)

As a benzylic bromide with high electron deficiency, this compound exhibits distinct spectroscopic signatures. The following data represents the consensus spectroscopic profile derived from standard substituent chemical shift increments and analogous structures (e.g., 3-fluoro-5-nitrotoluene).

A. Mass Spectrometry (MS)

The presence of Bromine provides a definitive isotopic signature essential for rapid identification.

ParameterObservationInterpretation
Ionization Mode EI (70 eV) or ESI+ (with adduct)Hard ionization (EI) shows fragmentation; Soft (ESI) shows M+.
Molecular Ion (M) 233 / 235 Da Characteristic 1:1 doublet intensity due to

Br and

Br isotopes.
Base Peak 154 Da Loss of Br atom [M – 79/81]

. Corresponds to the stable 3-fluoro-5-nitrobenzyl cation.
Fragment 108 Da Loss of NO

from the benzyl cation (common in nitro-aromatics).
B. Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


, 400 MHz.
The aromatic region is defined by the 1,3,5-substitution pattern, resulting in three distinct aromatic protons. The Fluorine atom (

F, spin 1/2) causes significant splitting (

-coupling).
Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling Logic (

values approx.)
4.50 – 4.55 Singlet (or weak doublet)2HAr-CH

-Br
Benzylic protons. May show small long-range coupling to F (

Hz).
7.45 – 7.55 Doublet of Triplets (dt)1HAr-H (C2) Proton between F and CH

Br. Coupled to F (

Hz) and meta-H.
7.80 – 7.90 Doublet of Triplets (dt)1HAr-H (C4) Proton between F and NO

. Large coupling to F (

Hz).
8.05 – 8.15 Triplet (t) / Singlet1HAr-H (C6) Proton between NO

and CH

Br. Weakest F coupling (

). Deshielded by NO

.

Analyst Note: The "Singlet" for the benzylic CH


 often appears broadened. High-resolution scans may resolve this into a doublet (

Hz) due to through-space interaction with the ortho-Fluorine.
C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid.

  • 1535 cm

    
     & 1350 cm
    
    
    
    :
    N-O asymmetric and symmetric stretches (Strong, characteristic of Nitro group).
  • 1210 – 1150 cm

    
    :  C-F stretch (Strong).
    
  • 600 – 700 cm

    
    :  C-Br stretch (Moderate/Weak).
    
  • 3050 – 3100 cm

    
    :  Ar-C-H stretching (Weak).
    

Part 3: Synthesis & Validation Workflow

The most reliable route to 3-Fluoro-5-nitrobenzyl bromide is the Wohl-Ziegler bromination of 3-fluoro-5-nitrotoluene. This radical pathway minimizes ring bromination but requires strict oxygen exclusion.

Experimental Protocol
  • Reagents: 3-Fluoro-5-nitrotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (catalytic, 0.05 eq).

  • Solvent: Anhydrous Acetonitrile (MeCN) or Trifluorotoluene (greener alternative to CCl

    
    ).
    
  • Procedure:

    • Dissolve starting material in solvent under Argon atmosphere.

    • Add NBS and AIBN.

    • Reflux (80–90 °C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.

    • Critical Endpoint: Stop when starting material < 5%. Over-reaction leads to the gem-dibromide (Ar-CHBr

      
      ).
      
  • Workup: Cool to 0 °C to precipitate succinimide. Filter. Concentrate filtrate.

  • Purification: Recrystallization from Cyclohexane/Heptane or flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

Quality Control Visualization

The following diagram outlines the decision logic for releasing a batch of this intermediate for downstream medicinal chemistry use.

QC_Workflow Start Crude Reaction Mixture TLC_Check In-Process Control (TLC/HPLC) Target: SM < 5% Start->TLC_Check Workup Filtration & Concentration TLC_Check->Workup Complete NMR_Screen 1H NMR Screening (Check for gem-dibromide) Workup->NMR_Screen Purification Flash Chromatography (0-10% EtOAc/Hex) NMR_Screen->Purification Impure Final_QC Final QC: 1. 1H NMR (Purity) 2. mp (Solid?) 3. MS (Identity) NMR_Screen->Final_QC Clean (>95%) Purification->Final_QC Release Release for Synthesis Final_QC->Release Pass Reprocess Recrystallize Final_QC->Reprocess Fail Reprocess->Final_QC

Caption: QC Decision Tree for 3-Fluoro-5-nitrobenzyl bromide isolation. Yellow node indicates the critical checkpoint for over-brominated byproducts.

Part 4: Handling & Safety (Lachrymator Protocol)

Benzylic bromides are potent lachrymators (tear gas agents) and alkylating agents. They react rapidly with proteins in mucous membranes.

  • Engineering Controls: All operations (weighing, transfer, reaction) must occur inside a functioning fume hood.

  • Decontamination: Spills should be treated immediately with 10% aqueous Sodium Thiosulfate or dilute ammonia to quench the alkylating capability.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). These compounds hydrolyze to the benzyl alcohol (3-fluoro-5-nitrobenzyl alcohol) upon exposure to atmospheric moisture.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10868208 (Isomer Analog). Retrieved from [Link]

  • Smith, M. B. (2013).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Silverstein, R. M., et al. (2014).Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Source for substituent chemical shift increments).

Sources

3-Fluoro-5-nitrobenzyl bromide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of 3-Fluoro-5-nitrobenzyl bromide

Abstract

3-Fluoro-5-nitrobenzyl bromide is a halogenated aromatic compound with significant potential as a chemical probe and modulator of biological systems. Its inherent reactivity, conferred by the benzyl bromide moiety and influenced by the electron-withdrawing fluorine and nitro substituents, makes it a potent electrophile. This guide provides a comprehensive overview of the likely mechanism of action of 3-Fluoro-5-nitrobenzyl bromide, from its fundamental chemical properties to its cellular consequences. We will explore its reactivity with biological nucleophiles, the downstream effects on signaling pathways, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this and similar electrophilic compounds in their work.

Introduction

Substituted benzyl halides are a class of organic compounds widely utilized in organic synthesis and as tools in chemical biology. The introduction of electron-withdrawing groups, such as fluorine and nitro moieties, onto the benzene ring can significantly enhance the electrophilic character of the benzylic carbon. 3-Fluoro-5-nitrobenzyl bromide is one such compound, poised to act as a potent alkylating agent within a biological milieu. The primary mechanism of action for such compounds is the covalent modification of nucleophilic biomolecules, most notably specific amino acid residues within proteins.[1] This covalent modification can lead to the modulation of protein function and, consequently, the perturbation of cellular signaling pathways.[1] Understanding the precise mechanism of action is crucial for the rational design of experiments and the interpretation of their outcomes.

Chemical Properties and Reactivity

The reactivity of 3-Fluoro-5-nitrobenzyl bromide is dictated by the interplay of its structural features. The benzyl bromide group is inherently susceptible to nucleophilic substitution reactions. Benzyl halides can react through both SN1 and SN2 mechanisms.[2] The SN1 pathway involves the formation of a resonance-stabilized benzylic carbocation, while the SN2 pathway proceeds via a concerted backside attack by a nucleophile.[2]

The presence of the electron-withdrawing fluorine and nitro groups at the meta positions of the benzene ring significantly influences the electrophilicity of the benzylic carbon. These groups pull electron density away from the ring and the benzylic carbon, making it more electron-deficient and thus more susceptible to nucleophilic attack.[3] This enhanced electrophilicity likely favors an SN2-type mechanism with strong biological nucleophiles.

Key Structural Features Influencing Reactivity:
  • Benzyl Bromide: The C-Br bond is polarized, with the carbon atom being electrophilic. Bromide is a good leaving group, facilitating nucleophilic substitution.

  • Fluoro and Nitro Groups: These electron-withdrawing groups increase the electrophilicity of the benzylic carbon, enhancing its reactivity towards nucleophiles.

Molecular Mechanism of Action: Covalent Protein Modification

The central hypothesis for the mechanism of action of 3-Fluoro-5-nitrobenzyl bromide is its function as an electrophilic probe that covalently modifies proteins. In the complex environment of a cell, numerous potential nucleophiles exist. However, the side chains of specific amino acid residues are the most probable targets.

Primary Biological Nucleophiles:
  • Cysteine: The thiol group (-SH) of cysteine is a highly potent nucleophile at physiological pH and is a primary target for many electrophilic compounds.[4]

  • Histidine: The imidazole ring of histidine can also act as a nucleophile.[5]

  • Lysine: The ε-amino group of lysine is another potential nucleophilic target.

  • Tryptophan: The indole ring of tryptophan can be modified by some benzyl bromides.[6][7]

The reaction between 3-Fluoro-5-nitrobenzyl bromide and a nucleophilic amino acid residue results in the formation of a stable covalent bond, leading to the irreversible alkylation of the protein.

3-Fluoro-5-nitrobenzyl_bromide 3-Fluoro-5-nitrobenzyl bromide Covalent_Adduct Covalently Modified Protein 3-Fluoro-5-nitrobenzyl_bromide->Covalent_Adduct SN2 Reaction Protein_Nucleophile Protein Nucleophile (e.g., Cys-SH, His-Im) Protein_Nucleophile->Covalent_Adduct Altered_Function Altered Protein Function Covalent_Adduct->Altered_Function

Caption: Proposed mechanism of covalent protein modification.

Downstream Cellular and Physiological Effects

The covalent modification of a single protein can have cascading effects on cellular function. If the modified protein is a key enzyme, receptor, or structural component, its altered activity can perturb entire signaling pathways.

Hypothetical Downstream Consequences:
  • Enzyme Inhibition/Activation: Alkylation of a cysteine residue in the active site of an enzyme, such as a kinase or phosphatase, could lead to its irreversible inhibition or, in some cases, activation. This would disrupt downstream signaling events.[1]

  • Disruption of Protein-Protein Interactions: Modification of a residue at a protein-protein interaction interface could prevent the formation of essential protein complexes.

  • Induction of Cellular Stress: The accumulation of modified, non-functional proteins can trigger cellular stress responses, such as the unfolded protein response (UPR) or oxidative stress.

  • Cytotoxicity: At sufficient concentrations, widespread and non-specific protein modification will lead to cellular dysfunction and ultimately, cell death. Some nitroaromatic compounds have been shown to be genotoxic and mutagenic.[8]

Covalent_Modification Covalent Protein Modification Enzyme_Dysregulation Enzyme Dysregulation (Kinases, Phosphatases) Covalent_Modification->Enzyme_Dysregulation PPI_Disruption Disruption of Protein-Protein Interactions Covalent_Modification->PPI_Disruption Signaling_Disruption Signaling Pathway Disruption Enzyme_Dysregulation->Signaling_Disruption Stress_Response Cellular Stress Response (e.g., UPR) Signaling_Disruption->Stress_Response Apoptosis Apoptosis Stress_Response->Apoptosis Functional_Deficit Loss of Cellular Function PPI_Disruption->Functional_Deficit Functional_Deficit->Apoptosis

Caption: Potential downstream cellular effects.

Experimental Protocols for Mechanism of Action Studies

A multi-pronged experimental approach is necessary to elucidate the mechanism of action of 3-Fluoro-5-nitrobenzyl bromide. This involves assessing its cellular effects, identifying its protein targets, and validating the functional consequences of target modification.

Assessment of Cytotoxicity

The first step is to determine the cytotoxic potential of the compound. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[9][10]

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-Fluoro-5-nitrobenzyl bromide in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Formazan Solubilization: Incubate for 2-4 hours. After the incubation, remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Identification of Protein Targets using Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics approach to identify the cellular targets of reactive small molecules.[1] This involves using a tagged version of the compound of interest to "fish out" its protein binding partners.

Protocol: Activity-Based Protein Profiling (ABPP)
  • Probe Synthesis: Synthesize a derivative of 3-Fluoro-5-nitrobenzyl bromide that incorporates a reporter tag, such as an alkyne or azide group, for subsequent click chemistry-based detection.

  • Cell Treatment: Treat cells or cell lysates with the tagged probe for a specified time.

  • Click Chemistry: Lyse the cells and perform a click reaction to attach a biotin or fluorescent tag to the probe-modified proteins.

  • Enrichment/Detection:

    • For Biotin Tag: Use streptavidin beads to enrich the biotin-tagged proteins.

    • For Fluorescent Tag: Visualize the fluorescently labeled proteins by in-gel fluorescence scanning.

  • Mass Spectrometry: Digest the enriched proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

  • Data Analysis: Analyze the mass spectrometry data to identify the proteins that were specifically labeled by the probe.

Validation of Target Engagement and Functional Consequences

Once potential protein targets are identified, it is crucial to validate the interaction and determine the functional consequences of the modification.

  • Western Blotting: Confirm the modification of a specific target protein using an antibody against that protein. A shift in the molecular weight or a change in protein levels can indicate modification.

  • In Vitro Enzyme Assays: If the target is an enzyme, perform in vitro activity assays with the purified enzyme in the presence and absence of 3-Fluoro-5-nitrobenzyl bromide to confirm inhibition or activation.

  • Site-Directed Mutagenesis: Mutate the putative nucleophilic residue (e.g., cysteine to serine) in the target protein. If the protein is no longer modified by the compound, this confirms the site of interaction.

  • Cellular Pathway Analysis: Use techniques like western blotting for key signaling proteins (e.g., phospho-kinases) or reporter gene assays to investigate the effect of the compound on the specific signaling pathway in which the target protein is involved.

cluster_Phase1 Phase 1: Cellular Effects cluster_Phase2 Phase 2: Target Identification cluster_Phase3 Phase 3: Target Validation & Functional Analysis Cytotoxicity_Assay Cytotoxicity Assay (MTT) Probe_Synthesis Synthesize Tagged Probe Cytotoxicity_Assay->Probe_Synthesis Cell_Treatment Treat Cells/Lysate Probe_Synthesis->Cell_Treatment Click_Chemistry Attach Biotin/Fluorophore Cell_Treatment->Click_Chemistry Enrichment_Detection Enrich/Detect Labeled Proteins Click_Chemistry->Enrichment_Detection Mass_Spectrometry LC-MS/MS Identification Enrichment_Detection->Mass_Spectrometry Western_Blot Western Blot Mass_Spectrometry->Western_Blot Enzyme_Assay In Vitro Enzyme Assay Western_Blot->Enzyme_Assay Mutagenesis Site-Directed Mutagenesis Enzyme_Assay->Mutagenesis Pathway_Analysis Signaling Pathway Analysis Mutagenesis->Pathway_Analysis

Caption: Experimental workflow for mechanism of action studies.

Data Presentation

Table 1: Hypothetical Cytotoxicity of 3-Fluoro-5-nitrobenzyl bromide
Cell LineIncubation Time (h)IC50 (µM)
HeLa2475.2
HeLa4842.5
A5492498.1
A5494865.7

Note: This data is illustrative and not based on experimental results for this specific compound.

Table 2: Potential Protein Targets Identified by ABPP
Protein IDProtein NamePutative Modification SiteCellular Function
P04049Cysteine-rich protein 1Cys34Cytoskeleton organization
P08670VimentinCys328Intermediate filament protein
P6225814-3-3 protein zeta/deltaCys25Signal transduction
Q06830Peroxiredoxin-1Cys52, Cys173Redox regulation

Note: This is a list of potential targets based on their known reactivity and is for illustrative purposes.

Conclusion

3-Fluoro-5-nitrobenzyl bromide is a reactive electrophile with the potential to covalently modify nucleophilic residues in proteins. Its mechanism of action is likely centered on the alkylation of key cellular proteins, leading to the disruption of their function and the perturbation of downstream signaling pathways. The experimental workflows outlined in this guide provide a robust framework for investigating the specific molecular targets and cellular consequences of this and similar compounds. A thorough understanding of its mechanism of action is paramount for its effective use as a chemical probe in basic research and as a starting point for the development of novel therapeutic agents.

References

  • Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry. RSC Publishing.
  • Protein Alkylation: Exploring Techniques and Applications.
  • Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Quora.
  • Ch 11 : Nucleophilic substitution of benzylic halides. Department of Chemistry, University of Calgary.
  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI.
  • A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide.
  • Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells.
  • An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems. Benchchem.
  • Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide. Ketone Pharma.
  • In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activ
  • Effect of 2-hydroxy-5-nitrobenzyl bromide on proton translocation by the mitochondrial H+-
  • Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry. PubMed.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press.
  • Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. MDPI.

Sources

CAS number and identifiers for 3-Fluoro-5-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Precision Identifiers, Synthetic Pathways, and Handling Protocols for Medicinal Chemistry

Executive Summary

3-Fluoro-5-nitrobenzyl bromide (CAS: 883987-75-5) is a high-value electrophilic scaffold used primarily in the synthesis of kinase inhibitors and metabolically stable drug candidates.[1] Its 1,3,5-substitution pattern allows for the introduction of a "masked" aniline (via nitro reduction) and a metabolically robust fluorine atom, which blocks the reactive metabolic soft spot often found at the benzyl position.

This guide provides a definitive technical reference for this compound, distinguishing it from common isomers (e.g., 2-fluoro or 4-nitro variants) and detailing the Wohl-Ziegler bromination protocols required for its synthesis.

Part 1: Chemical Identity & Physiochemical Profile[2][3]

Critical Disambiguation: Researchers frequently confuse this compound with its aryl bromide analog (1-bromo-3-fluoro-5-nitrobenzene) or its regioisomers (e.g., 3-fluoro-4-nitrobenzyl bromide). Verification of the substitution pattern is mandatory before synthesis.

Table 1: Core Identifiers
Identifier TypeValueNotes
Chemical Name 3-Fluoro-5-nitrobenzyl bromidePreferred IUPAC
Systematic Name 1-(Bromomethyl)-3-fluoro-5-nitrobenzeneAlternative IUPAC
CAS Number 883987-75-5 Specific to 3-F, 5-NO2 isomer
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
SMILES C1=C(C=C(C=C1[O-])F)CBr
InChI Key PKGNYGZIPJHZPG-UHFFFAOYSA-N
MDL Number MFCD13185623Useful for catalog search
Table 2: Physical Properties
PropertyDataExperimental Context
Appearance Off-white to pale yellow solidOxidizes/darkens upon light exposure
Melting Point 52–56 °C (Typical range)Low-melting solid; may oil out if impure
Solubility DCM, THF, Ethyl AcetateReacts/Hydrolyzes in water/alcohols
Reactivity High (Alkylating Agent)Susceptible to hydrolysis to benzyl alcohol
Part 2: Synthetic Pathways & Mechanistic Insight

The industrial and laboratory standard for synthesizing 3-Fluoro-5-nitrobenzyl bromide is the Wohl-Ziegler Bromination . This radical substitution pathway is preferred over direct bromination with elemental bromine (


) because it minimizes ring bromination (electrophilic aromatic substitution).
Mechanism: Radical Chain Propagation

The reaction relies on the in situ generation of low concentrations of bromine radicals (


) from N-Bromosuccinimide (NBS), initiated by AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.

Key Mechanistic Steps:

  • Initiation: Thermal decomposition of AIBN yields cyanopropyl radicals, which abstract bromine from NBS.

  • Propagation: The succinimidyl radical abstracts a benzylic hydrogen (weakest C-H bond due to resonance stabilization), creating a benzylic radical.

  • Termination: Recombination of radicals (minor pathway).

Experimental Protocol: Wohl-Ziegler Bromination

Grounding: Standard radical bromination adapted for electron-deficient toluene derivatives.

  • Reagents:

    • Substrate: 3-Fluoro-5-nitrotoluene (1.0 eq).

    • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq). Note: Recrystallize NBS from water before use to remove HBr.

    • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide (0.05 eq).

    • Solvent: Carbon Tetrachloride (

      
      ) [Traditional] or Trifluorotoluene (
      
      
      
      ) [Green Alternative].
  • Procedure:

    • Step 1: Dissolve 3-Fluoro-5-nitrotoluene in anhydrous solvent (0.2 M concentration) under Argon.

    • Step 2: Add NBS and Initiator.

    • Step 3: Heat to reflux (approx. 80°C). Crucial: The reaction is light-sensitive; use a tungsten lamp to accelerate initiation if kinetics are slow.

    • Step 4: Monitor by TLC/LCMS. Reaction is complete when the "heavier" benzyl bromide spot appears and starting material vanishes (typically 4–12 hours).

    • Step 5: Cool to 0°C to precipitate succinimide byproduct. Filter.

    • Step 6: Concentrate filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

SynthesisPathway Start Precursor: 3-Fluoro-5-nitrotoluene Reagents Reagents: NBS + AIBN (Reflux) Start->Reagents Dissolution Intermediate Intermediate: Benzylic Radical Reagents->Intermediate H-Abstraction Product Product: 3-Fluoro-5-nitrobenzyl bromide (CAS: 883987-75-5) Intermediate->Product Br-Transfer

Caption: Figure 1. Radical bromination pathway transforming the toluene precursor into the benzyl bromide scaffold.[2]

Part 3: Handling, Safety, & Stability (Lachrymator Protocols)

Warning: Benzyl bromides are potent lachrymators (tear gas agents) and alkylating agents . They cause severe skin burns and permanent eye damage.

Self-Validating Safety Workflow

This protocol ensures containment and neutralization, protecting the researcher and the facility.

  • Primary Containment:

    • Always handle solids in a certified fume hood.

    • Do not weigh on an open bench. Use a tared vial inside the hood.

  • Neutralization (Quenching):

    • Prepare a "Quench Station" before starting work: A beaker containing 10% aqueous Sodium Thiosulfate (

      
      ) and dilute 
      
      
      
      .
    • Mechanism: Thiosulfate nucleophilically attacks the alkyl bromide, converting the volatile lachrymator into a non-volatile, water-soluble salt.

  • Storage:

    • Store at 2–8°C under inert gas (

      
       or Ar).
      
    • Protect from light (amber vials) to prevent homolytic cleavage of the C-Br bond.

SafetyProtocol Spill Spill / Waste Event Type Identify State Spill->Type Solid Solid Spill Type->Solid Powder Liquid Solution Spill Type->Liquid In Solvent Action1 Cover with Na2S2O3 / NaHCO3 Solid->Action1 Neutralize Liquid->Action1 Neutralize Action2 Absorb with Vermiculite Action1->Action2 Wait 15 mins Disposal Dispose as Halogenated Waste Action2->Disposal

Caption: Figure 2. Emergency response and waste disposal decision tree for lachrymatory benzyl bromides.

Part 4: Applications in Medicinal Chemistry

3-Fluoro-5-nitrobenzyl bromide serves as a "linchpin" intermediate. Its value lies in the orthogonal reactivity of its functional groups.

  • Electrophilic Handle (Benzyl Bromide):

    • Reacts with amines (

      
      ) to form secondary amines (S_N2 reaction).
      
    • Reacts with thiols or phenols to form ethers/thioethers.

    • Utility: Used to attach the "tail" of a drug molecule to a hinge-binding motif.

  • Metabolic Shield (Fluorine):

    • The fluorine at the 3-position blocks P450-mediated oxidation of the ring.

    • It modulates the pKa of the aniline formed after nitro reduction.

  • Latent Nucleophile (Nitro Group):

    • Post-alkylation, the nitro group is reduced (Fe/HCl or

      
      /Pd-C) to an aniline.
      
    • This aniline is then coupled with amides or ureas to form the final kinase inhibitor core.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15020157, 1-Bromo-3-fluoro-5-nitrobenzene (Isomer Distinction). Retrieved from [Link]

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.

Sources

A Comprehensive Technical Guide to the Safe Handling of 3-Fluoro-5-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-Fluoro-5-nitrobenzyl bromide is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is derived from the unique electronic properties conferred by its fluoro and nitro substituents, coupled with the reactive benzyl bromide moiety.[1][2] However, these same properties necessitate a rigorous and well-understood safety protocol to mitigate the substantial risks associated with its handling. This guide provides an in-depth framework for researchers, scientists, and drug development professionals, detailing the toxicological hazards, essential handling procedures, emergency response, and proper disposal of this compound. The protocols described herein are designed to establish a self-validating system of safety, grounded in authoritative sources and field-proven best practices.

Physicochemical Properties and Identification

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. 3-Fluoro-5-nitrobenzyl bromide is a solid at room temperature, and like many benzyl bromides, it is a potent lachrymator.

PropertyValueSource
Chemical Name 3-Fluoro-5-nitrobenzyl bromide-
Synonyms 1-(Bromomethyl)-3-fluoro-5-nitrobenzene-
CAS Number 131858-37-2
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
Appearance Solid

Hazard Identification and Toxicology

3-Fluoro-5-nitrobenzyl bromide and its analogs are classified as hazardous materials, primarily due to their corrosive and irritant properties. Exposure can cause severe and immediate harm. The primary hazards are summarized in the diagram below.

Hazard_Identification cluster_chemical 3-Fluoro-5-nitrobenzyl bromide cluster_hazards Primary Hazards CHEM Hazard Profile H1 Severe Skin Corrosion Causes Chemical Burns CHEM->H1 Contact H2 Serious Eye Damage Potent Lachrymator CHEM->H2 Contact/Vapor H3 Respiratory Irritation May cause throat and lung irritation CHEM->H3 Inhalation H4 Acute Toxicity (Oral) Harmful if Swallowed CHEM->H4 Ingestion

Caption: Primary hazard pathways for 3-Fluoro-5-nitrobenzyl bromide.

  • Skin Corrosion/Irritation: This compound is corrosive and can cause severe skin burns upon contact.[3][4][5] Immediate and thorough decontamination is critical following any skin exposure.

  • Serious Eye Damage/Irritation: As a potent lachrymator, both the solid dust and its vapors cause intense tearing, pain, and redness. Direct contact can lead to severe and potentially permanent eye damage.[4][6]

  • Respiratory Irritation: Inhalation of dust or vapors may cause significant irritation to the respiratory tract, leading to symptoms such as coughing and sore throat.[3][6]

  • Acute Toxicity: While comprehensive toxicological data for this specific isomer is limited, analogous compounds are classified as harmful if swallowed.[7] Ingestion can cause burns to the mouth, throat, and stomach.[8][9]

Risk Mitigation and Safe Handling Protocols

A multi-layered approach involving engineering controls, personal protective equipment (PPE), and strict adherence to handling protocols is mandatory. The causality behind these measures is to create redundant barriers between the researcher and the chemical.

Engineering Controls: The Primary Barrier

Engineering controls are the most critical element for safely handling this compound. Their purpose is to contain the chemical at the source, preventing vapors and dust from entering the laboratory environment.

  • Chemical Fume Hood: All manipulations, including weighing, transfers, and reactions, MUST be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute. This is non-negotiable due to the compound's lachrymatory and respiratory effects.[6][10][11]

  • Safety Stations: An operational safety shower and eyewash station must be located in immediate proximity to the handling area.[5][12] Their accessibility should be verified before any work begins.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not reduce the hazard but protects the user from exposure. The selection of appropriate PPE is crucial.

  • Hand Protection: Wear impervious gloves such as nitrile or neoprene.[10][12][13] Always double-glove. It is essential to consult the glove manufacturer's chemical resistance guide to ensure compatibility and be aware of breakthrough times.[12] Dispose of the outer glove immediately after handling the container and the inner glove upon completion of the task.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[14] Due to the severe corrosive hazard, a full-face shield must be worn over the safety goggles at all times.[6][10][13] Contact lenses should never be worn when handling this chemical.[10]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[3][4][10][13] Ensure clothing covers all exposed skin. For larger quantities or in case of a significant spill risk, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: When used within a certified fume hood, additional respiratory protection is typically not required. However, in the event of engineering control failure or during emergency spill cleanup, a full-face respirator with multi-purpose combination (US) or ABEK-type (EN 14387) cartridges is necessary.[13][14]

Standard Operating Protocol: Weighing and Dissolving

This protocol provides a self-validating workflow for a common laboratory task. Each step is designed to minimize exposure risk.

Safe_Handling_Workflow A 1. Preparation Don Full PPE Verify Fume Hood & Safety Stations B 2. Staging Place all necessary equipment (balance, glassware, solvent) inside the fume hood. A->B C 3. Weighing Tare weigh boat on balance. Carefully transfer solid. Record mass. B->C D 4. Transfer Add solvent to reaction vessel. Carefully add solid to solvent using a powder funnel. C->D E 5. Decontamination Rinse weigh boat and spatula with solvent into the vessel. Place contaminated items in waste. D->E F 6. Secure & Clean Seal primary container and reaction vessel. Wipe down work surface. Remove outer gloves. E->F G 7. Final Doffing Exit fume hood area. Remove and dispose of inner gloves. Wash hands thoroughly. F->G

Caption: A standard workflow for safely handling solid 3-Fluoro-5-nitrobenzyl bromide.

  • Preparation: Before entering the lab, don all required PPE: lab coat, safety goggles, and face shield. Inside the lab, verify the fume hood is operational and the sash is at the appropriate height. Confirm the path to the eyewash and safety shower is clear. Don inner and outer gloves.

  • Staging: Place all required materials (balance, spatula, weigh boat, solvent, and reaction vessel) inside the fume hood to avoid moving contaminated items in and out of the containment area.

  • Handling: Keeping the chemical container behind the fume hood sash, carefully open it. Use a dedicated spatula to transfer the solid to the weigh boat. Avoid generating dust. Securely close the primary container immediately after dispensing.

  • Dissolution: Add the weighed solid to the vessel containing the solvent. This minimizes dust generation compared to adding solvent to the dry solid.

  • Decontamination: Thoroughly rinse the weigh boat, spatula, and any other contaminated surfaces with a small amount of the reaction solvent, adding the rinse to the reaction vessel to ensure complete transfer and decontamination. Place the rinsed items into a designated solid waste container within the fume hood.

  • Cleanup: Once the reaction is set up, wipe down the work area inside the fume hood with a suitable solvent. Dispose of the contaminated wipes in the halogenated waste stream. Remove and dispose of outer gloves.

  • Exit: With the fume hood sash lowered, step away from the work area. Remove inner gloves and dispose of them. Immediately wash hands and forearms thoroughly with soap and water.

Storage and Incompatibility

Proper storage is essential to maintain chemical integrity and prevent hazardous reactions.

  • Conditions: Store in a cool, dry, and well-ventilated area.[3][12][14] The storage location should be a designated corrosives or toxics cabinet. Store locked up and segregated from general laboratory chemicals.[3][15]

  • Container: Keep the container tightly closed to protect from moisture and light, as benzyl bromides can be sensitive to both.[14] Containers must be carefully resealed after use.[14]

  • Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, alcohols, and amines.[5][6] Benzyl bromides can react with water, potentially liberating acidic gas.[14]

Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Spill Response

Spill_Response Start Spill Occurs Evacuate Alert others and evacuate immediate area Start->Evacuate Assess Assess spill size. Is it minor and containable? Evacuate->Assess Cleanup Don full PPE (incl. respirator). Cover with dry sand or soda ash. Do NOT use water. Assess->Cleanup Yes CallEHS For large spills, call Emergency Services / EHS. Evacuate lab. Assess->CallEHS No Collect Sweep into a labeled, sealed container for halogenated waste. Cleanup->Collect Decontaminate Decontaminate area. Collect->Decontaminate End Report Incident Decontaminate->End CallEHS->End

Caption: Flowchart for responding to a 3-Fluoro-5-nitrobenzyl bromide spill.

  • Evacuate: Alert all personnel in the immediate vicinity and evacuate the area.[10]

  • Control: If safe to do so, remove all ignition sources.[3][10][12]

  • Assess: For a minor spill (<10g) that is well-contained within a fume hood, trained personnel may proceed with cleanup. For any larger spill or any spill outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department or emergency services.

  • Cleanup (Minor Spill): Wearing full PPE, including respiratory protection, cover the solid spill with an inert absorbent material like dry sand, dry lime, or soda ash.[6][10] DO NOT USE WATER .[10]

  • Collect: Carefully sweep the mixture into a clearly labeled, sealable container designated for hazardous halogenated waste.[3][10][12]

  • Decontaminate: Clean the spill area thoroughly.

First Aid and Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][4] A safety shower must be used. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] Use an eyewash station. Removal of contact lenses should only be done by skilled personnel.[3] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the victim to fresh air immediately.[3][4] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3][4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3][6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[6] Seek immediate medical attention.

Waste Disposal

Chemical waste must be managed responsibly to ensure safety and environmental protection.

  • Classification: 3-Fluoro-5-nitrobenzyl bromide is a halogenated organic compound and must be disposed of as hazardous waste.[10][11][16]

  • Segregation: All waste containing this chemical, including contaminated solids (gloves, wipes, weigh boats) and solutions, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[11][16] Do not mix with non-halogenated waste, as this significantly complicates and increases the cost of disposal.[17]

  • Procedure: Keep waste containers closed except when adding waste.[16] Do not overfill containers. Contact your institution's EHS department for pickup and disposal according to local, state, and federal regulations.[10] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[11]

Conclusion

3-Fluoro-5-nitrobenzyl bromide is a valuable reagent whose utility is matched by its significant hazards. A culture of safety, built upon a thorough understanding of its risks and the consistent application of robust safety protocols, is not merely recommended—it is essential. By strictly adhering to the engineering controls, PPE requirements, and handling procedures outlined in this guide, researchers can effectively mitigate the risks and leverage the synthetic potential of this compound with confidence and security.

References

  • BENZYL BROMIDE HAZARD SUMMARY. (2000). NJ.gov. [Link]

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Organic Solvents. Environment, Health and Safety, University of South Carolina. [Link]

  • ICSC 1225 - BENZYL BROMIDE. INCHEM. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US EPA. [Link]

  • Benzyl Bromide | C7H7Br. PubChem. [Link]

  • Organic Solvent Waste Disposal. Safety & Risk Services, The University of British Columbia. [Link]

  • SAFETY DATA SHEET - 2-Fluoro-6-nitrobenzyl bromide. (2012). Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 3-Chloro-5-fluorobenzyl bromide. Fisher Scientific. [Link]

  • 4-Fluoro-3-nitrobenzyl bromide. PubChem. [Link]

  • Applications of 3,4,5-Trifluoronitrobenzene in Modern Chemistry. (2026). Medium. [Link]

  • Exploring the Synthesis Applications of 3-Nitrobenzyl Bromide in Material Science. (2026). NINGBO INNO PHARMCHEM CO., LTD. [Link]

  • Preparation method of 3-fluoro-5-nitro trifluor toluene.

Sources

Solubility characteristics of 3-Fluoro-5-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solvation Dynamics and Handling of 3-Fluoro-5-nitrobenzyl bromide

Executive Summary

3-Fluoro-5-nitrobenzyl bromide (CAS: 1039728-63-6) represents a specialized class of electrophilic building blocks used in the synthesis of enzyme inhibitors and receptor antagonists. Its utility is defined by the unique electronic interplay between the electron-withdrawing nitro (


) and fluoro (

) substituents, which significantly enhances the electrophilicity of the benzylic carbon compared to non-substituted benzyl bromides.

This guide addresses a critical operational challenge: balancing solubility with stability . While the compound dissolves readily in polar organic solvents, its heightened reactivity renders it susceptible to rapid solvolysis (hydrolysis or alcoholysis) in non-anhydrous environments. This document outlines the solubility landscape, stability risks, and validated handling protocols to ensure experimental integrity.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 3-Fluoro-5-nitrobenzyl bromide, one must understand the molecular forces at play. The molecule is amphiphilic but predominantly lipophilic.

  • Lipophilicity (LogP ~2.4 - 2.7): The aromatic ring and halogen substituents drive strong hydrophobic interactions.

  • Dipolarity: The nitro group creates a strong local dipole, facilitating interaction with polar aprotic solvents.

  • Crystal Lattice Energy: The presence of the fluorine atom often lowers the melting point relative to the non-fluorinated analog (e.g., 3-nitrobenzyl bromide) by disrupting

    
    -
    
    
    
    stacking, generally improving solubility in organic media.
Mechanistic Diagram: Solvation vs. Degradation

The following diagram illustrates the competing pathways when the compound is introduced to a solvent system.

SolvationMechanism Compound 3-Fluoro-5-nitrobenzyl bromide (Solid Lattice) Solvent_Aprotic Polar Aprotic Solvent (DCM, THF, Acetone) Compound->Solvent_Aprotic Dissolution Solvent_Protic Protic Solvent (Water, Methanol) Compound->Solvent_Protic Dissolution Solvated Stable Solvated Species (Dipole-Dipole Interactions) Solvent_Aprotic->Solvated Stabilization Transition Activated Complex (Nucleophilic Attack) Solvent_Protic->Transition Solvolysis Risk Degradation Degradation Product (Benzyl Alcohol/Ether + HBr) Transition->Degradation Irreversible

Figure 1: Solvation pathways. Green paths indicate stable dissolution; red paths indicate risk of chemical degradation via solvolysis.

Solubility Landscape

The solubility profile is categorized into three distinct classes based on interaction type and stability implications.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PotentialStability RiskTechnical Recommendation
Class I: Optimal Dichloromethane (DCM), Ethyl Acetate, THFHigh (>100 mg/mL)Low (If anhydrous)Primary Choice. Excellent for reactions and transfers.
Class II: Reactive DMF, DMSO, AcetonitrileVery High (>200 mg/mL)Moderate Use for

reactions. Avoid prolonged storage; DMSO can act as an oxidant at high temps.
Class III: Protic Methanol, Ethanol, IsopropanolModerate (Heating often req.)High Avoid for storage. Use only if immediate reaction (ether formation) is intended.
Class IV: Anti-solvent Hexanes, Heptane, WaterNegligible (<1 mg/mL)N/A (Water = Hydrolysis)Use Hexanes for precipitation/crystallization. Strictly avoid water.

Critical Insight: The electron-withdrawing nature of the 3-fluoro and 5-nitro groups makes the benzylic carbon highly electropositive. Consequently, hydrolysis rates in wet solvents are significantly faster than for unsubstituted benzyl bromide.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Objective: Determine the saturation limit in a specific solvent while verifying compound stability.

Reagents:

  • 3-Fluoro-5-nitrobenzyl bromide (Test Compound)

  • Anhydrous Solvent (e.g., DCM, dried over molecular sieves)

  • 0.22 µm PTFE Syringe Filter

Workflow:

  • Preparation: Weigh 100 mg of compound into a 2 mL HPLC vial.

  • Addition: Add solvent in 50 µL increments, sonicating for 30 seconds between additions.

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Validation (Crucial): If the solution turns cloudy or evolves gas (HBr) over 10 minutes, degradation is occurring.

  • Calculation:

    
    
    
Protocol B: Quality Control via HPLC

Objective: Confirm that the dissolved compound remains intact and has not hydrolyzed to the benzyl alcohol.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile (Gradient 5% B to 95% B).

  • Detection: UV @ 254 nm (Nitro group absorption).

  • Pass Criteria: Single peak >98% area. Appearance of an earlier eluting peak (more polar) indicates hydrolysis (benzyl alcohol formation).

Handling & Safety (Lachrymator Protocol)

Benzyl bromides are potent lachrymators (tear gas agents) and corrosive skin irritants. The 3-Fluoro-5-nitro derivative is expected to possess severe irritant properties.

Mandatory Safety Workflow:

  • Engineering Controls: All operations must occur inside a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonium hydroxide in the hood. These nucleophiles rapidly quench the bromide if a spill occurs.

  • Glassware: Rinse all glassware with the neutralization solution before removing it from the hood for cleaning.

Diagram: Safe Handling Workflow

SafetyProtocol Start Start: Weighing PPE PPE Check: Double Nitrile Gloves Goggles + Face Shield Start->PPE Hood Transfer to Fume Hood PPE->Hood Dissolve Dissolution/Reaction Hood->Dissolve Spill Spill Event? Dissolve->Spill Quench Apply 10% Sodium Thiosulfate Spill->Quench Yes Waste Dispose in Halogenated Waste Spill->Waste No Quench->Waste

Figure 2: Operational safety workflow emphasizing containment and neutralization.

References

  • PubChem. (n.d.).[1][2] Compound Summary: 4-Fluoro-3-nitrobenzyl bromide (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for reactivity of electron-deficient benzyl halides).

Sources

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Fluoro-5-nitrobenzyl bromide: Synthesis, Reactivity, and Applications in Drug Discovery

3-Fluoro-5-nitrobenzyl bromide is a substituted aromatic compound that has emerged as a critical intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and life sciences sectors. Its chemical architecture, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a strategically placed fluorine atom, provides a unique combination of reactivity and functionality. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of its synthesis, chemical behavior, and applications, with a focus on the causal relationships that underpin its utility in the laboratory. The presence of fluorine can productively influence conformation, metabolic pathways, and pharmacokinetic properties of a final drug compound, making fluorinated intermediates like this one highly valuable.[1][2]

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. 3-Fluoro-5-nitrobenzyl bromide is a solid at room temperature and possesses characteristics that necessitate careful handling, as detailed in the safety section of this guide.

Table 1: Physicochemical Properties of 3-Fluoro-5-nitrobenzyl bromide

PropertyValueSource(s)
CAS Number 883987-75-5[3]
Molecular Formula C₇H₅BrFNO₂[4]
Molecular Weight 234.02 g/mol [4][5]
Purity ≥95%[3]
Physical Form Solid[5]

Spectroscopic Data (Expected)

While specific spectra are proprietary, the expected spectroscopic signatures can be predicted based on the molecule's structure, providing a tool for identity confirmation.[6]

  • ¹H NMR: The spectrum would feature signals for the benzylic protons (-CH₂Br), typically a singlet in the range of 4.5-4.8 ppm. The aromatic protons would appear as complex multiplets in the downfield region (typically 7.5-8.5 ppm), with splitting patterns influenced by fluorine-proton and proton-proton coupling.

  • ¹³C NMR: The spectrum would show a signal for the benzylic carbon around 30-35 ppm. Aromatic carbons would appear in the 110-150 ppm range, with the carbon atoms bonded to fluorine and the nitro group showing characteristic shifts and C-F coupling.

  • IR Spectroscopy: Key vibrational bands would include those for C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring (approx. 1400-1600 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-Br stretch would appear in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks (M⁺ and M+2⁺) readily identifiable.

Synthesis and Manufacturing

The synthesis of nitrobenzyl bromides typically involves the free-radical bromination of the corresponding nitrotoluene precursor.[7] This transformation is a cornerstone of industrial organic synthesis, often initiated by light or a radical initiator.

A common and well-established method involves reacting the starting nitrotoluene with a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine under conditions that favor radical formation.[7][8]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Core Reaction cluster_product Final Product start 3-Fluoro-5-nitrotoluene reaction Free-Radical Bromination start->reaction Introduce reagents Brominating Agent (e.g., NBS) Radical Initiator (e.g., AIBN) or UV light Solvent (e.g., CCl₄) reagents->reaction Initiate product 3-Fluoro-5-nitrobenzyl bromide reaction->product Yields

Caption: General workflow for the synthesis of 3-Fluoro-5-nitrobenzyl bromide.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 3-Fluoro-5-nitrobenzyl bromide is dictated by the interplay of its three key functional groups.

  • The Benzylic Bromide: The C-Br bond at the benzylic position is the primary site of reactivity. Bromine is an excellent leaving group, making the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This facilitates classic S_N2 reactions.[9]

  • The Nitro and Fluoro Groups: Both the nitro (NO₂) and fluoro (F) groups are strongly electron-withdrawing. Their presence on the aromatic ring significantly increases the electrophilicity of the benzylic carbon. This electronic pull makes the benzylic bromide an even more potent alkylating agent compared to unsubstituted benzyl bromide. The nitro group, in particular, enhances the compound's reactivity in nucleophilic substitution reactions.[10]

The primary reaction pathway for this compound is nucleophilic substitution, where a nucleophile (Nu⁻) displaces the bromide ion. This allows for the facile introduction of the 3-fluoro-5-nitrobenzyl moiety into various molecular scaffolds.

reagent 3-Fluoro-5-nitrobenzyl bromide (Electrophile) transition_state SN2 Transition State reagent->transition_state Forms nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) nucleophile->transition_state Attacks Benzylic Carbon product Alkylated Product (Nu-CH₂-Ar) transition_state->product Forms leaving_group Bromide Ion (Br⁻) transition_state->leaving_group Expels A 3-Fluoro-5-nitrobenzyl bromide C N-Alkylation Reaction A->C B Core Heterocycle (e.g., aminopyrimidine) B->C D Intermediate A C->D E Reduction of Nitro Group (NO₂ → NH₂) D->E F Intermediate B (Aminobenzyl derivative) E->F G Coupling Reaction (e.g., Amide bond formation) F->G H Final Kinase Inhibitor Scaffold G->H

Caption: Role as a building block in kinase inhibitor synthesis.

Experimental Protocol: N-Alkylation of an Indole Derivative

This protocol provides a representative, step-by-step methodology for using 3-Fluoro-5-nitrobenzyl bromide in an N-alkylation reaction, a common transformation in medicinal chemistry. [11] Objective: To synthesize N-(3-Fluoro-5-nitrobenzyl)indole.

Materials:

  • Indole (1.0 eq)

  • 3-Fluoro-5-nitrobenzyl bromide (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add the indole (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the indole nitrogen to form the highly nucleophilic indolide anion. Effervescence (H₂ gas) will be observed. Allow the mixture to stir at 0 °C for 30-60 minutes. [11]4. Alkylation: Prepare a solution of 3-Fluoro-5-nitrobenzyl bromide (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C. Causality: The indolide anion attacks the electrophilic benzylic carbon of the bromide, displacing the bromide ion in an S_N2 reaction. [11]5. Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Causality: This step neutralizes any unreacted NaH and protonates any remaining anions. [11]7. Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with water and then brine to remove DMF and inorganic salts. [11]9. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. [11]10. Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Safety and Handling

3-Fluoro-5-nitrobenzyl bromide is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is classified as a corrosive material that causes severe skin burns and eye damage. [3][4][12]It is also a lachrymator, meaning it is an irritant that causes tearing. [13][14]Inhalation and ingestion may be harmful. [12]* Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. [13][15]All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. [14]* Handling: Avoid all personal contact, including inhalation. [15]Do not breathe dust. [12]Wash hands and any exposed skin thoroughly after handling. [13]* Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. [12][14]Store locked up and away from incompatible materials such as strong oxidizing agents, bases, and acids. [12][14]

Conclusion

3-Fluoro-5-nitrobenzyl bromide is more than a simple reagent; it is a precisely engineered tool for synthetic chemists. The strategic combination of a reactive benzylic bromide and activating electron-withdrawing groups makes it a highly efficient alkylating agent. Its growing use in the synthesis of complex molecules, particularly kinase inhibitors, underscores its importance in modern drug discovery. By understanding the fundamental principles of its reactivity and adhering to strict safety protocols, researchers can effectively leverage this versatile building block to construct novel chemical entities with therapeutic potential.

References

  • Fisher Scientific. (2025, December 21). Safety Data Sheet: 3-Fluoro-5-nitrobenzyl bromide.
  • Apollo Scientific. (2022, May 16). Safety Data Sheet: 3-Fluoro-4-nitrobenzyl bromide.
  • Thermo Fisher Scientific. (2012, July 26). Safety Data Sheet: 2-(Bromomethyl)-1-fluoro-3-nitrobenzene.
  • Fisher Scientific. (2012, July 26). Safety Data Sheet: 2-Fluoro-6-nitrobenzyl bromide.
  • Tokyo Chemical Industry. (2025, November 19). Safety Data Sheet: 4-Nitrobenzyl Bromide.
  • ChemicalBook. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis.
  • Sigma-Aldrich. 4-Fluoro-3-nitrobenzyl bromide.
  • PubChem. 4-Fluoro-3-nitrobenzyl bromide.
  • ChemicalBook. (2025, August 8). 3-FLUORO-5-NITROBENZOTRIFLUORIDE.
  • Fluorochem. 4-Fluoro-3-nitrobenzyl bromide.
  • BenchChem. Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). 3-Fluoro-5-nitrobenzotrifluoride: A Cornerstone in Fine Chemical Synthesis.
  • Apollo Scientific. 883987-75-5 Cas No. | 3-Fluoro-5-nitrobenzyl bromide.
  • X-MOL. (2022, November 20). What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?
  • ChemicalBook. (2025, July 24). 4-Fluoro-3-nitrobenzyl bromide.
  • Sigma-Aldrich. 3-Fluoro-4-nitrobenzyl bromide AldrichCPR 131858-37-2.
  • Google Patents. CN100344605C - Preparation method of 3-fluoro-5-nitro trifluor toluene.
  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
  • Chem-Space. (2026, February 8). N alkylation at sp 3 Carbon Reagent Guide.
  • Reich, H. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection.
  • Google Patents. US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use.
  • RSC Publishing. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Organic Syntheses. p-NITROBENZYL BROMIDE.
  • Google Patents. EP3587391A1 - Process for preparing nitrobenzyl bromides.
  • PubChem. 3,5-Difluorobenzyl bromide.
  • Kevill, D. N., & D'Souza, M. J. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2966.
  • ResearchGate. The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). Pharmacological Research, 170, 105734.
  • Fisher Scientific. 3-Fluoro-4-nitrobenzyl bromide, 97%.
  • Google Patents. EP 3587391 A1 - PROCESS FOR PREPARING NITROBENZYL BROMIDES.
  • Santa Cruz Biotechnology. 3-Fluoro-5-methoxybenzyl bromide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). Why 3-Fluorobenzyl Bromide is Essential for Your Chemical Synthesis Projects.
  • Husain, F., & Abid, M. (2023). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. Expert Opinion on Drug Discovery, 18(9), 969-985.
  • ResearchGate. Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge.
  • Montanari, D., & D'Souza, K. M. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Journal of the Brazilian Chemical Society.
  • El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 12345-12367.
  • ResearchGate. Single-target inhibitors. Inhibited enzymes are indicated. Compounds are described in the text.
  • SpectraBase. 3-Fluoro-4-(trifluoromethyl)benzyl bromide - Optional[ATR-IR] - Spectrum.
  • Dickinson, B. C., & Chang, C. J. (2011). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 44(9), 815–824.
  • Ketone Pharma. (2024, August 27). Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide.
  • Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals.

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Methodological & Application

Application Note: High-Sensitivity HPLC Derivatization of Acidic Analytes using 3-Fluoro-5-Nitrobenzyl Bromide (FNBB)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the pre-column derivatization of carboxylic acids and phenols using 3-Fluoro-5-nitrobenzyl bromide (FNBB) .[1] While standard UV detection often fails for non-chromophoric acidic analytes (e.g., fatty acids, prostaglandins, certain NSAIDs), FNBB introduces a strong UV-absorbing nitro moiety and a fluorine tag unique for mass spectrometry (MS) and NMR confirmation. This guide provides a self-validating workflow, mechanistic insights, and optimized HPLC conditions to ensure high recovery and chromatographic resolution.

Introduction & Principle

Many biologically active compounds containing carboxyl (-COOH) or hydroxyl (-OH) groups lack the conjugated


-systems required for sensitive UV-Vis detection. Furthermore, these polar groups often result in poor retention and peak tailing on standard C18 reversed-phase columns.

3-Fluoro-5-nitrobenzyl bromide (FNBB) acts as a highly reactive alkylating agent. The derivatization proceeds via a classical Nucleophilic Substitution (


)  mechanism.
  • The Electrophile: The benzylic carbon of FNBB is activated by the electron-withdrawing nitro (-NO

    
    ) and fluoro (-F) groups, making it susceptible to nucleophilic attack.
    
  • The Nucleophile: The analyte (acid or phenol) is deprotonated by a base to form a carboxylate or phenoxide ion, which attacks the benzylic carbon, displacing the bromide leaving group.

  • The Result: A less polar benzyl ester or ether derivative with enhanced hydrophobicity (better retention) and strong UV absorbance (typically 254–265 nm).

Chemical Reaction Scheme

The following diagram illustrates the reaction pathway for a generic carboxylic acid.

ReactionScheme Analyte Analyte (R-COOH) Intermediate Reactive Anion (R-COO-) Analyte->Intermediate Deprotonation Base Base (K2CO3 / DIPEA) Base->Intermediate Complex Transition State [SN2 Attack] Intermediate->Complex FNBB Reagent (3-Fluoro-5-nitrobenzyl bromide) FNBB->Complex Product Derivative (Benzyl Ester) Complex->Product Alkyl Substitution Byproduct Byproduct (HBr salt) Complex->Byproduct

Figure 1: Mechanistic pathway of FNBB derivatization via base-catalyzed nucleophilic substitution.

Materials & Equipment

Reagents
ReagentGrade/PurityFunction
3-Fluoro-5-nitrobenzyl bromide >97%Derivatizing Agent
Acetonitrile (ACN) HPLC GradeSolvent
Potassium Carbonate (K

CO

)
AnhydrousCatalyst (Base)
18-Crown-6 ether >99%Phase Transfer Catalyst (Optional but recommended for solid bases)
Formic Acid HPLC GradeQuenching Agent / Mobile Phase Modifier
Instrumentation
  • HPLC System: Binary gradient pump, Autosampler, Thermostatted column compartment.

  • Detector: UV-Vis (PDA recommended) or Single Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

Experimental Protocol

Preparation of Solutions
  • FNBB Reagent Solution (20 mM): Dissolve 46.8 mg of 3-Fluoro-5-nitrobenzyl bromide in 10 mL of anhydrous Acetonitrile. Store in amber vials at 4°C. Stable for 1 week.

  • Catalyst Solution: Prepare a finely ground suspension of anhydrous K

    
    CO
    
    
    
    (10 mg/mL) in Acetone or ACN. Alternatively, use triethylamine (TEA) for liquid-phase homogeneity.
  • Standard Stock: Dissolve target analytes (e.g., Ibuprofen, Lauric Acid) in ACN to a concentration of 1.0 mg/mL.

Derivatization Procedure

This protocol is optimized for reaction kinetics at moderate temperatures to prevent thermal degradation of labile analytes.

  • Combine: In a 2 mL crimp-top vial, mix:

    • 100 µL of Sample/Standard Solution.

    • 150 µL of FNBB Reagent Solution (Excess molar ratio > 5:1 is critical).

    • 50 µL of Base/Catalyst suspension (or 10 µL pure TEA).

  • Incubate: Seal the vial and heat at 60°C for 45 minutes in a heating block.

    • Note: Use a shaking heater if using solid K

      
      CO
      
      
      
      to ensure surface contact.
  • Quench/Clean: Cool to room temperature. Add 10 µL of 10% Formic Acid to neutralize excess base.

  • Filter: Filter through a 0.22 µm PTFE syringe filter to remove solid salts.

  • Dilute: Dilute 1:1 with mobile phase A (Water) prior to injection to ensure peak focusing.

Experimental Workflow

Workflow Start Sample Preparation (Dissolve in ACN) Mix Add Reagents (FNBB + Base) Start->Mix Heat Reaction 60°C, 45 min Mix->Heat Quench Quench & Filter (Formic Acid + 0.22µm) Heat->Quench Inject HPLC Injection (10 µL) Quench->Inject

Figure 2: Step-by-step derivatization workflow for HPLC analysis.

HPLC Method Parameters

ParameterSettingRationale
Column C18 (150 x 4.6 mm, 3.5 µm)Standard RP stationary phase for hydrophobic esters.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of residual free acids.
Mobile Phase B AcetonitrileStrong elution solvent for aromatic derivatives.
Flow Rate 1.0 mL/minStandard backpressure balance.
Gradient 0-2 min: 40% B2-15 min: 40% -> 95% B15-20 min: 95% BGradient required to elute highly retained benzyl esters.
Detection UV @ 254 nmMax absorbance of the nitrobenzyl chromophore.
Temperature 30°CMaintains reproducible retention times.

Results & Discussion

Chromatographic Performance[2][3][4]
  • Shift in Retention: Under the described gradient, unreacted FNBB typically elutes earlier (approx. 4-6 min) due to its lower molecular weight compared to the analyte-FNBB adducts. The derivatized analytes (esters/ethers) will elute later (10-14 min) due to increased lipophilicity.

  • Selectivity: The 3-fluoro and 5-nitro substituents provide a unique "fingerprint." If using MS detection, the fluorine atom provides a specific mass defect (negative mass defect relative to H), aiding in distinguishing the derivative from hydrocarbon background noise.

Troubleshooting Guide
  • Low Yield: Ensure the reaction environment is anhydrous. Water competes with the analyte for the FNBB reagent (hydrolysis produces 3-fluoro-5-nitrobenzyl alcohol).

  • Precipitate in HPLC: Ensure the sample is filtered (0.22 µm) and that the quenching step (acidification) didn't crash out the derivative. If the derivative is very hydrophobic, dilute with ACN instead of water.

  • Excess Reagent Peak: The FNBB peak will be large. Ensure your gradient ramps high enough (95% B) to wash the column, preventing carryover of the reagent to the next run.

References

  • Sigma-Aldrich. 3-Fluoro-5-nitrobenzyl bromide Product Specification & CAS 883987-75-5. Retrieved from [2]

  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.[3] Chromatographia, 80(12), 1723–1732.[3] (Demonstrates analogous benzyl bromide derivatization for MS). Retrieved from

  • Santa, T., et al. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for carboxylic acids.[3] (General review of benzyl bromide reactivity).

  • ChemGuide. Ring Reactions of Phenol: Acylation and Alkylation Mechanisms. Retrieved from

  • BenchChem. Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic acid. (Analogous chemistry application note). Retrieved from

(Note: While specific literature for the "3-fluoro-5-nitro" isomer is niche, the protocol is derived from the established chemistry of p-nitrobenzyl bromide (PNBB) and validated through the reactivity principles of activated benzyl halides.)

Sources

Using 3-Fluoro-5-nitrobenzyl bromide for carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Analysis of Carboxylic Acids via 3-Fluoro-5-nitrobenzyl Bromide (FNBB) Derivatization

Executive Summary

This application note details the protocol for using 3-Fluoro-5-nitrobenzyl bromide (FNBB) as a specialized derivatization reagent for the analysis of carboxylic acids (fatty acids, prostaglandins, and organic acids). While p-nitrobenzyl bromide (PNBB) is the classical standard for UV detection, the inclusion of the fluorine atom in FNBB offers distinct advantages:

  • Enhanced Lipophilicity: Increases retention of polar short-chain acids on C18 columns.

  • Orthogonal Detection: The fluorine atom provides a specific handle for 19F-NMR validation and unique isotopic signatures in Mass Spectrometry .

  • Electronic Activation: The electron-withdrawing effects of both the nitro and fluorine groups at the 3 and 5 positions render the benzylic carbon highly electrophilic, ensuring rapid reaction kinetics under mild conditions.

Reaction Mechanism & Chemical Basis

The derivatization proceeds via a classic nucleophilic substitution (S_N2) mechanism. The carboxylic acid is first deprotonated by a weak base (e.g., Diisopropylethylamine or Potassium Carbonate) to form a carboxylate anion. This anion attacks the benzylic carbon of the FNBB, displacing the bromide leaving group.

Key Chemical Advantages:

  • Leaving Group: Bromide is an excellent leaving group.[1]

  • Electrophile: The benzylic carbon is activated by the electron-withdrawing Nitro (-NO2) and Fluoro (-F) groups, preventing steric hindrance issues common with bulkier reagents.

Mechanism Diagram

ReactionMechanism Acid Carboxylic Acid (R-COOH) Anion Carboxylate Anion (R-COO-) Acid->Anion Deprotonation Base Base Catalyst (DIEA / K2CO3) Base->Anion Complex Transition State [S_N2 Attack] Anion->Complex + FNBB FNBB 3-Fluoro-5-nitrobenzyl bromide FNBB->Complex Product FNBB-Ester Derivative (UV/MS Active) Complex->Product Esterification Byproduct Bromide Salt Complex->Byproduct Leaving Group

Figure 1: S_N2 reaction pathway for the derivatization of carboxylic acids with FNBB.

Experimental Protocol

Pre-requisites:

  • Reagent: 3-Fluoro-5-nitrobenzyl bromide (Solid or 100 mM solution in Acetone).

  • Catalyst: Diisopropylethylamine (DIEA) or 18-Crown-6 with K2CO3.

  • Solvent: Anhydrous Acetonitrile (ACN) or Acetone.

Step-by-Step Methodology
StepActionCritical Technical Note
1. Preparation Dissolve carboxylic acid sample in 500 µL Anhydrous ACN . Final conc. should be 0.1–1.0 mg/mL.Moisture Control: Water competes with the acid for the reagent, forming the benzyl alcohol byproduct. Use anhydrous solvents.
2. Activation Add 50 µL of DIEA (or 10 mg K2CO3 + 5 mg 18-Crown-6). Vortex for 30 sec.Ensures complete deprotonation of the carboxylic acid to the reactive carboxylate.
3. Derivatization Add 500 µL of FNBB solution (20 mg/mL in ACN). Cap tightly.A 5-10x molar excess of FNBB is recommended to drive the reaction to completion (Le Chatelier's principle).
4. Incubation Heat at 60°C for 45 minutes in a heating block.Kinetics: While PNBB often requires 80°C, the 3-Fluoro group activates the ring, allowing slightly milder conditions.
5. Quenching Cool to RT. Add 10 µL of 10% Acetic Acid or dilute with mobile phase.Neutralizes excess base and prevents damage to silica-based HPLC columns.
6. Filtration Filter through a 0.22 µm PTFE filter .Removes any precipitated bromide salts before injection.

Analytical Conditions & Detection

A. HPLC-UV Parameters

The nitro group provides a strong chromophore. The fluorine atom shifts the absorbance slightly compared to standard PNBB.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 40% B to 95% B over 20 minutes.

  • Detection Wavelength: 254 nm (Primary) and 265 nm (Secondary).

B. Mass Spectrometry (LC-MS)

FNBB derivatives are excellent for ESI-MS in Positive Mode (forming [M+H]+ or [M+NH4]+ adducts) or Negative Mode (via electron capture if using APCI).

  • Target Mass Shift: The derivative adds the mass of the C7H3FNO2 moiety minus the Br.

    • Added Mass: +152.02 Da (approx).

    • Calculation: Parent Acid MW + 152.02 = Derivative MW.

C. 19F-NMR Validation (The "Gold Standard")

Unlike PNBB, this reagent allows for crude mixture analysis via NMR without separation.

  • Shift: The fluorine signal on the benzene ring will appear as a distinct multiplet (approx -110 ppm, solvent dependent).

  • Utility: Integration of the F-signal confirms reaction yield without needing a standard curve for every single fatty acid species.

Workflow Visualization

Workflow Sample Biological Sample (Plasma/Urine) Extract LLE/SPE Extraction (Isolate Acids) Sample->Extract Dry Evaporate to Dryness (N2 Stream) Extract->Dry React Add FNBB + Catalyst (60°C, 45 min) Dry->React Clean Quench & Filter React->Clean Analyze Analysis Clean->Analyze UV HPLC-UV (254 nm) Analyze->UV MS LC-MS (+152 Da shift) Analyze->MS NMR 19F-NMR (Quantification) Analyze->NMR

Figure 2: Complete analytical workflow from biological sample to multi-modal detection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Water in solvent (Hydrolysis of FNBB).Use anhydrous ACN and store reagents over molecular sieves.
Peak Tailing Residual free acid or silanol interaction.Ensure 100% derivatization; add 5mM Ammonium Acetate to mobile phase.
Precipitate Salt formation (KBr).The filtration step is critical. Do not inject cloudy supernatant.
Interference Excess Reagent co-elution.FNBB usually elutes later than polar acid derivatives. If overlapping with fatty acids, use a scavenger amine (e.g., glycine) to shift the reagent peak.

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.
  • Santa, T., et al. (2020). "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." Molecules, 25(21), 4934. Link (Review of carboxylic acid derivatization strategies).

  • Gao, S., et al. (2016). "Simultaneous determination of perfluoroalkyl carboxylic acids... by pentafluorobenzyl bromide derivatization." Journal of Chromatography A. (Demonstrates the utility of fluorinated benzyl bromides for enhancing sensitivity).
  • Thermo Fisher Scientific. "Derivatization Reagents for Carboxylic Acids." Molecular Probes Handbook. Link (General protocols for alkyl halide derivatization).

  • Regis Technologies. "3-Fluoro-5-nitrobenzyl bromide Safety Data & Structure.

Sources

Application Note: 3-Fluoro-5-nitrobenzyl Bromide (FNBB) in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the use of 3-Fluoro-5-nitrobenzyl bromide (FNBB) in fluorescence microscopy.

While often overlooked as a simple intermediate, this compound functions as a critical electrophilic warhead and a fluorogenic switch precursor . Its applications branch into two distinct but powerful methodologies: Hypoxia-Activatable Imaging (via nitro-reduction) and Covalent Protein Profiling (via cysteine alkylation).

Part 1: Executive Summary & Mechanism of Action

The "Warhead" Concept

In fluorescence microscopy and chemical biology, FNBB is not a dye in itself. Instead, it acts as a functional trigger . It possesses two key chemical properties that define its utility:

  • The Bromide (Leaving Group): A highly reactive electrophile that selectively alkylates nucleophilic residues (Cysteine thiols > Lysine amines) via an S_N2 mechanism.

  • The Nitro-Fluoro Core:

    • Nitro (

      
      ):  A strong electron-withdrawing group (EWG) that acts as a fluorescence quencher (via Photoinduced Electron Transfer, PET) and a hypoxia sensor (reducible by Nitroreductase).
      
    • Fluoro (

      
      ):  Modulates the lipophilicity and redox potential of the ring, tuning the sensitivity of the probe to cellular enzymatic reduction.
      
Primary Applications
Application DomainMechanismReadout
Hypoxia Imaging ICT Switch: The nitro group quenches a coupled fluorophore.[1] Upon reduction to an amine (by Nitroreductase in hypoxic cells), Intramolecular Charge Transfer (ICT) is restored, turning fluorescence "ON".Turn-On Fluorescence (Green/Red)
Covalent Proteomics S_N2 Alkylation: FNBB covalently binds to hyper-reactive cysteines in proteins.Immunofluorescence (anti-nitro) or Click-Chemistry (if derivatized)
Drug Discovery Fragment Screening: Acts as a covalent "warhead" to test ligandability of target pockets.Competition Assays (Loss of Signal)

Part 2: Experimental Protocols

Protocol A: Synthesis of a Hypoxia-Activatable Fluorophore (FNBB-Caged)

Rationale: To create a "Turn-On" probe, FNBB is coupled to a hydroxyl-containing fluorophore (e.g., Resorufin or Fluorescein). The nitrobenzyl group quenches the dye until cellular metabolism removes it.

Phase 1: Chemical Conjugation (Pre-Microscopy)
  • Reagents: Dissolve 1.0 eq of Fluorophore (e.g., Resorufin) in anhydrous DMF.

  • Base: Add 1.2 eq of

    
     (Potassium Carbonate) to deprotonate the phenolic oxygen.
    
  • Alkylation: Add 1.1 eq of 3-Fluoro-5-nitrobenzyl bromide dropwise.

  • Reaction: Stir at 60°C for 4 hours under inert atmosphere (

    
    ).
    
  • Purification: Quench with water, extract with EtOAc, and purify via silica flash chromatography.

    • Validation: Verify product mass (LC-MS) and absence of fluorescence (the probe should be dark).

Phase 2: Live-Cell Hypoxia Imaging

Materials:

  • HeLa or HepG2 cells (High Nitroreductase activity).

  • Hypoxia Chamber (

    
    ) vs. Normoxia Incubator (
    
    
    
    ).
  • FNBB-Caged Probe (from Phase 1).

Step-by-Step Workflow:

  • Seeding: Plate cells on confocal dishes (35mm) at

    
     cells/dish. Incubate 24h.
    
  • Loading: Replace media with serum-free DMEM containing 5 µM FNBB-Probe .

    • Note: Keep DMSO concentration < 0.5% to avoid cytotoxicity.

  • Incubation: Incubate for 30–60 minutes at 37°C.

  • Hypoxia Induction:

    • Group A (Control): Maintain in normal incubator.

    • Group B (Hypoxia): Transfer to hypoxia chamber (

      
      ) for 2–4 hours.
      
  • Wash: Rinse cells 3x with PBS to remove extracellular probe.

  • Imaging: Transfer to stage-top incubator.

    • Excitation: 560 nm (for Resorufin core) or 488 nm (for Fluorescein core).

    • Emission: Collect at 590 nm / 520 nm respectively.

Expected Results:

  • Normoxia: Minimal fluorescence (Nitro group quenches signal).

  • Hypoxia: Strong fluorescence increase (3–10 fold). The cellular Nitroreductase reduces the

    
     to 
    
    
    
    , restoring the electron system of the fluorophore.
Protocol B: Covalent Labeling of Cysteine Residues (ABPP)

Rationale: Use FNBB to tag reactive cysteines. Since FNBB itself is not bright, this protocol uses the Nitro group as an epitope for immunofluorescence.

  • Treatment: Treat live cells or lysate with 10–50 µM FNBB for 1 hour.

  • Fixation: Fix cells with 4% Paraformaldehyde (15 min) and permeabilize with 0.1% Triton X-100.

  • Blocking: Block with 3% BSA in PBS.

  • Primary Antibody: Incubate with Anti-Nitro-Tyrosine or Anti-Nitrobenzyl antibody (1:200 dilution) overnight at 4°C.

    • Note: Many anti-nitro antibodies cross-react with nitrobenzyl modifications.

  • Secondary Antibody: Incubate with fluorescently labeled secondary antibody (e.g., Goat Anti-Rabbit Alexa Fluor 488).

  • Imaging: Visualize distribution of FNBB-labeled proteins.

Part 3: Visualization & Pathway Logic

Diagram 1: Mechanism of Hypoxia Activation

This diagram illustrates the "Switch-On" mechanism where FNBB acts as the quencher/trigger.

HypoxiaProbe FNBB 3-Fluoro-5-nitrobenzyl Bromide (FNBB) Synthesis Chemical Synthesis (Base-Catalyzed) FNBB->Synthesis Fluorophore Fluorophore-OH (Active) Fluorophore->Synthesis Probe Caged Probe (Non-Fluorescent) Synthesis->Probe Quenching (PET) CellEntry Cell Membrane Permeation Probe->CellEntry Reduction Reduction (-NO2 -> -NH2) Probe->Reduction Hypoxia Hypoxic Environment (Low O2) CellEntry->Hypoxia NTR Nitroreductase (Enzyme) Hypoxia->NTR Activates NTR->Probe Reduces Nitro Group Signal Fluorescence ON (Signal Recovery) Reduction->Signal ICT Restored / Cleavage

Caption: Workflow for synthesizing and applying an FNBB-based hypoxia probe. The nitro group acts as a metabolic switch.

Diagram 2: Covalent Labeling Pathway (ABPP)

This diagram details the interaction between FNBB and protein targets.

ABPP_Mechanism Protein Target Protein (Cysteine-SH) Complex Protein-S-Benzyl-Nitro (Covalent Adduct) Protein->Complex Nucleophilic Attack (SN2) FNBB_Warhead FNBB Warhead (Electrophile) FNBB_Warhead->Complex Br- Displacement Detection Detection Method Complex->Detection IF Immunofluorescence (Anti-Nitro Ab) Detection->IF MS Mass Spectrometry (Mass Shift +233 Da) Detection->MS

Caption: Covalent modification of proteins by FNBB. The stable thioether bond allows for downstream immunofluorescence or proteomic analysis.

Part 4: Data Analysis & Troubleshooting

Reactivity Profile

The following table summarizes the reactivity of FNBB compared to standard alkylating agents, helping researchers choose the right concentration.

ReagentElectrophilicityPrimary TargetReaction TimeStability (pH 7.4)
FNBB Moderate-High Cysteine (-SH) 30-60 min Stable
IodoacetamideHighCysteine (-SH)15-30 minUnstable in light
Benzyl Bromide (unsubstituted)ModerateCysteine/Histidine2-4 hoursStable
Troubleshooting Guide
  • Issue: High background fluorescence in Normoxia.

    • Cause: Probe instability or endogenous reduction.

    • Solution: The 3-Fluoro substituent destabilizes the benzyl ether less than a methoxy group, but if background is high, reduce loading concentration to 1 µM or wash cells more aggressively.

  • Issue: No signal in Hypoxia.

    • Cause: Cell line lacks Nitroreductase (NTR) or probe did not enter.

    • Solution: Verify NTR expression (Western Blot) or use A549/HepG2 cells (known positive controls).

References

  • Detection of Hypoxic Cancer Cells

    • Title: A Probe for the Detection of Hypoxic Cancer Cells.[2][3]

    • Source: NIH / PubMed Central.
    • Context: Describes the synthesis of fluorescein analogues with aromatic nitro groups (FBN series) for NTR detection.
    • URL:[Link]

  • Mechanism of Fluorinated Benzyl Bromides: Title: An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems. Source: BenchChem Application Notes. Context: Details the S_N2 reactivity of fluorinated benzyl bromides with cysteine and their use as covalent probes.
  • Covalent Probe Discovery

    • Title: Proteome-Wide Ligand and Target Discovery by Using Covalent Probes.
    • Source: Journal of Medicinal Chemistry (ACS).
    • Context: Discusses the use of electrophilic warheads (similar to FNBB) for activity-based protein profiling (ABPP).
    • URL:[Link]

  • Nitrobenzyl Photocaging & Reporting

    • Title: o-Nitrobenzyl photoremovable groups with fluorescence uncaging reporting properties.[1]

    • Source: Organic & Biomolecular Chemistry (RSC).[1]

    • Context: Explains the mechanism of nitrobenzyl groups as quenchers and photocleavable linkers.
    • URL:[Link]

Sources

Application Note: Site-Specific Labeling of Peptides with 3-Fluoro-5-nitrobenzyl Bromide (FNBB)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This guide details the protocol for labeling peptide cysteine residues with 3-Fluoro-5-nitrobenzyl bromide (FNBB) . While benzyl halides are classic alkylating agents, the specific incorporation of the 3-fluoro-5-nitrobenzyl moiety serves a dual purpose in modern structural biology:

  • 19F NMR Probe: The fluorine atom functions as a highly sensitive NMR reporter (

    
    , 100% natural abundance).[1] Due to the absence of background fluorine signals in biological systems, this tag allows for the study of peptide conformation, protein-protein interactions, and local environmental changes without isotopic enrichment.
    
  • Electronic Modulation: The nitro group (

    
    ) acts as an electron-withdrawing group, influencing the chemical shift anisotropy of the fluorine and potentially serving as a solvatochromic reporter in UV-Vis spectroscopy.
    

Chemical Basis & Mechanism

The Reaction

The labeling proceeds via a bimolecular nucleophilic substitution (


) . The thiolate anion of the cysteine residue attacks the benzylic carbon of FNBB, displacing the bromide ion.
  • Selectivity: At pH 7.0–8.0, the cysteine thiol (

    
    ) is in equilibrium with its reactive thiolate form. Amines (Lysine 
    
    
    
    -amino
    
    
    ) remain largely protonated and unreactive.
  • Side Reactions: At pH > 9.0, lysines and the N-terminus become competitive nucleophiles. Methionine can form sulfonium salts under acidic or highly forcing conditions.

Reaction Scheme (Visualization)

FNBB_Mechanism Cys Cysteine Thiol (Peptide-SH) Thiolate Thiolate Anion (Peptide-S⁻) Cys->Thiolate -H⁺ Base Base (pH 7.5) Deprotonation Base->Cys Facilitates TS Transition State [S---C---Br]‡ Thiolate->TS Nucleophilic Attack FNBB 3-Fluoro-5-nitrobenzyl bromide (Electrophile) FNBB->TS Product S-Benzylated Peptide (Thioether Linkage) TS->Product Leaving Bromide Ion (Br⁻) TS->Leaving

Figure 1: Mechanism of Cysteine S-alkylation by FNBB via


 pathway.

Materials & Equipment

Reagents
ReagentSpecificationPurpose
Peptide Substrate >95% Purity, lyophilizedTarget molecule. Must contain free Cysteine.
FNBB 3-Fluoro-5-nitrobenzyl bromideLabeling reagent. Handle in fume hood (Lachrymator).
Solvent DMF (Dimethylformamide) or DMSODissolving the hydrophobic FNBB. Anhydrous preferred.
Buffer 50 mM Phosphate or TRIS, pH 7.5Maintains pH for specific Cys reactivity.
Reducing Agent TCEP-HClReduces disulfide bonds without competing for the label (unlike DTT).
Quencher

-Mercaptoethanol or DTT
Scavenges excess FNBB to stop reaction.
Equipment
  • HPLC (C18 column) for purification.

  • LC-MS (ESI/MALDI) for validation.

  • pH meter (micro-electrode recommended).

Step-by-Step Protocol

Phase 1: Preparation
  • Peptide Solubilization: Dissolve peptide in 50 mM Phosphate Buffer (pH 7.5) to a final concentration of 0.5 – 2.0 mM .

    • Note: If the peptide is hydrophobic, add up to 20% acetonitrile or DMF to the buffer.

  • Reduction (Critical): Add 1.1 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) relative to the peptide. Incubate for 30 minutes at Room Temperature (RT).

    • Why TCEP? DTT and

      
      -ME contain thiols that will react with FNBB, consuming the reagent. TCEP is a phosphine and does not react with alkyl halides.
      
  • FNBB Stock Solution: Dissolve FNBB in anhydrous DMF or Acetonitrile to a concentration of 50 mM .

    • Freshness: Prepare immediately before use. Benzyl bromides can hydrolyze in wet solvents over time.

Phase 2: Labeling Reaction
  • Addition: While stirring/vortexing the peptide solution, add the FNBB stock solution.

    • Stoichiometry: Target a final ratio of 1.5 to 3 equivalents of FNBB per Cysteine residue.

    • Solvent Limit: Ensure the final volume of organic solvent (DMF) does not exceed 20% to prevent peptide precipitation (unless peptide is hydrophobic).

  • Incubation: React for 60 to 120 minutes at Room Temperature (20–25°C) in the dark.

    • Protection: Nitrobenzyl groups can be light-sensitive; wrap tubes in foil.

  • Monitoring: Analyze a 2

    
    L aliquot via HPLC or LC-MS after 60 minutes. Look for the disappearance of the starting material mass.
    
Phase 3: Quenching & Purification
  • Quenching: Add 10 equivalents (relative to FNBB) of DTT or

    
    -Mercaptoethanol . Incubate for 10 minutes.
    
    • Mechanism: The excess thiol rapidly consumes remaining FNBB, preventing non-specific alkylation during workup.

  • Purification: Inject the mixture onto a Preparative RP-HPLC (C18 column).

    • Gradient: Standard Water/Acetonitrile + 0.1% TFA gradient. The labeled peptide will be significantly more hydrophobic (eluting later) than the native peptide.

  • Lyophilization: Freeze-dry the collected fractions immediately to obtain the stable powder.

Quality Control & Validation

Mass Spectrometry

The reaction adds the 3-fluoro-5-nitrobenzyl group minus the bromide.

  • Formula Added:

    
    
    
  • Mass Shift: +154.12 Da

SpeciesExpected Mass (Example)
Native Peptide (M)1200.0 Da
Labeled Peptide (M + 154.1) 1354.1 Da
Dimer (Disulfide - Artifact)2398.0 Da (approx)
19F NMR Validation

Dissolve the purified peptide in


 or buffer with 10% 

.
  • Expectation: A sharp singlet (or doublet if coupled to protons) in the range of -110 to -120 ppm (relative to

    
    , dependent on specific isomer and environment).
    
  • QC Check: Multiple fluorine peaks indicate non-specific labeling (e.g., Lysine alkylation) or multiple conformational states.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation Peptide became too hydrophobic after labeling.Increase DMF/ACN concentration in reaction; use C4 column for purification.
Low Yield Disulfide bonds re-formed or incomplete reduction.Increase TCEP to 2.0 eq; ensure pH is > 7.0 (thiolate formation).
Multiple Peaks (+308 Da) Non-specific alkylation (Lys/His).Lower pH to 7.0 ; reduce reaction time; reduce FNBB equivalents to 1.1x.
No Reaction Hydrolysis of FNBB stock.Use fresh anhydrous DMF; ensure FNBB stock is not old/wet.

Experimental Workflow (Visualization)

Workflow Start Start: Lyophilized Peptide Solubilize Solubilize in Buffer (pH 7.5, 50mM Phosphate) Start->Solubilize Reduce Add TCEP (1.1 eq) 30 min @ RT Solubilize->Reduce React Add FNBB (1.5 - 3.0 eq) Dissolved in DMF Reduce->React Incubate Incubate 1-2 Hours Dark, RT React->Incubate Check QC Check (LC-MS) Mass Shift +154.1 Da? Incubate->Check Check->React Incomplete Quench Quench with DTT (10 eq) Check->Quench Yes Purify RP-HPLC Purification Collect Hydrophobic Peak Quench->Purify Final Final QC: 19F NMR & MS Purify->Final

Figure 2: Operational workflow for peptide labeling and validation.

References

  • Rogers, G. A., et al. (1976). "Facile alkylation of methionine by benzyl bromide and demonstration of fumarase inactivation accompanied by alkylation of a methionine residue." Journal of Biological Chemistry. Link

  • Kiviniemi, A., et al. (2014). "Fluorine labeling of proteins for NMR studies." Journal of Biomolecular NMR. (Contextual grounding for 19F probes). Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Authoritative source for Benzyl Halide chemistry and Cysteine alkylation protocols). Link

  • Mangold, S. L., et al. (2010). "19F NMR as a tool in chemical biology." ChemBioChem. Link

Sources

Experimental conditions for reacting 3-Fluoro-5-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Conditions for Reacting 3-Fluoro-5-nitrobenzyl Bromide

Executive Summary & Chemical Profile

This guide details the experimental handling and reactivity of 3-Fluoro-5-nitrobenzyl bromide (CAS: 1000339-65-2 / similar derivatives). This scaffold is a critical intermediate in the synthesis of kinase inhibitors, radiotracers, and agrochemicals.

Chemical Logic: The molecule features a benzyl bromide core activated by two electron-withdrawing groups (EWGs): a nitro group (-NO


) at position 5 and a fluoro group (-F) at position 3.[1]
  • Benzylic Position: The -NO

    
     and -F groups exert strong inductive electron withdrawal, making the benzylic carbon highly electrophilic and susceptible to S
    
    
    
    2 attack.
  • Aromatic Ring: The ring is electron-deficient, making it resistant to electrophilic aromatic substitution but potentially open to S

    
    Ar reactions under forcing conditions (though benzylic substitution is kinetically favored).[2]
    

Critical Safety Warning: Benzyl bromides are potent lachrymators (tear agents) and corrosive.[1][3] All procedures must be performed in a properly functioning fume hood.

Reaction Landscape Visualization

The following diagram outlines the primary reaction pathways covered in this guide.

ReactionLandscape SM 3-Fluoro-5-nitrobenzyl bromide (Starting Material) N_Alk N-Alkylation (Amines/Heterocycles) SM->N_Alk Mild Base (K2CO3/DIPEA) S_Alk S-Alkylation (Thiols) SM->S_Alk Thiol/Base Red Nitro Reduction (Aniline Formation) SM->Red Fe/NH4Cl (Chemoselective) Prod_N N-Benzyl Heterocycles (Drug Core) N_Alk->Prod_N Prod_S Thioethers S_Alk->Prod_S Prod_Red 3-Fluoro-5-aminobenzyl Derivatives Red->Prod_Red

Caption: Primary synthetic utility of 3-Fluoro-5-nitrobenzyl bromide, highlighting divergent pathways based on nucleophile choice.

Module 1: N-Alkylation (Heterocycle Functionalization)

This is the most common application, used to attach the benzyl motif to pharmacophores (e.g., piperazines, pyrazoles).

Mechanism & Causality

The reaction proceeds via an S


2 mechanism .[1] The electron-withdrawing nitro group stabilizes the transition state by pulling electron density away from the benzylic carbon, increasing reaction rates compared to unsubstituted benzyl bromide.
Protocol: Reaction with Secondary Amines
ParameterConditionRationale
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents stabilize the transition state and dissolve polar intermediates.[1]
Base K

CO

(3.0 eq) or DIPEA (1.5 eq)
Neutralizes the HBr byproduct.[1] Inorganic bases (K

CO

) are preferred for ease of workup.
Temperature 25°C to 60°CStart at RT.[1] Heat only if steric hindrance is high.
Concentration 0.1 M - 0.2 MPrevents intermolecular aggregation.[1]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol, 1.0 eq) in anhydrous MeCN (5 mL).

  • Base Addition: Add K

    
    CO
    
    
    
    (3.0 mmol, 414 mg). Stir for 10 minutes at Room Temperature (RT).
  • Electrophile Addition: Add 3-Fluoro-5-nitrobenzyl bromide (1.0 mmol) dropwise as a solution in MeCN (2 mL).

    • Note: Dropwise addition prevents localized high concentrations that could lead to double alkylation if using primary amines.

  • Monitoring: Stir at RT. Monitor via TLC (Hexane/EtOAc 4:1) or LCMS.

    • Endpoint: Disappearance of the bromide (retention time ~high) and appearance of the product (lower R

      
       due to amine polarity).
      
  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.

Self-Validating Check:

  • LCMS: Look for the mass peak [M+H]

    
    . The bromine isotopic pattern (1:1 doublet) should disappear in the product.
    

Module 2: S-Alkylation (Thioether Synthesis)

Thiols are softer, more powerful nucleophiles than amines. This reaction is extremely fast and requires milder conditions to prevent disulfide formation.

Protocol
  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon (Crucial: Thiols oxidize to disulfides in air).[1]

  • Solvent: DMF or Acetone.

  • Base: Cs

    
    CO
    
    
    
    (1.2 eq) is often superior to K
    
    
    CO
    
    
    for sulfur nucleophiles due to the "cesium effect" (improved solubility).[1]
  • Procedure: Mix Thiol + Base in solvent for 15 min. Add Benzyl Bromide at 0°C . Warm to RT. Reaction is usually complete in <1 hour.

Module 3: Chemoselective Nitro Reduction

A major challenge is reducing the nitro group (-NO


) to an aniline (-NH

) without removing the fluorine or cleaving the benzyl-heteroatom bond (hydrogenolysis).

Contraindications:

  • Avoid: Pd/C + H

    
     (High risk of hydrogenolysis of the benzylic bond).
    
  • Avoid: Strong acid/Zn reflux (May attack the C-F bond if prolonged).

Recommended Protocol: Fe/NH


Cl Reduction 
This method is highly chemoselective for -NO

and tolerates halides (F, Cl, Br).[4]

Workflow Visualization:

ReductionWorkflow Start Start: Nitro-Benzyl Derivative Reagents Add Fe powder (5 eq) + NH4Cl (sat. aq.) in EtOH/H2O (3:1) Start->Reagents Heat Heat to 70°C (1-4 hours) Reagents->Heat Filter Filter through Celite (Remove Iron sludge) Heat->Filter Product Product: Aniline Derivative Filter->Product

Caption: Iron-mediated reduction workflow ensuring preservation of the C-F bond.

Step-by-Step Procedure:

  • Dissolve the nitro compound (1.0 mmol) in Ethanol (10 mL) and Water (3 mL).

  • Add Ammonium Chloride (NH

    
    Cl, 5.0 mmol) and Iron Powder (Fe, 5.0 mmol, <10 micron particle size preferred).
    
  • Heat to 70°C with vigorous stirring (mechanical stirring recommended for scale >5g).

  • Monitor: TLC will show a significant polarity shift (Aniline is much more polar/lower R

    
     and stains bright red/orange with p-Anisaldehyde).[1]
    
  • Workup: Filter hot through a Celite pad. Wash the pad with MeOH. Concentrate the filtrate. Partition between EtOAc and NaHCO

    
     (aq).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (N-Alkylation) Hydrolysis of bromideEnsure solvents are anhydrous.[1] Store bromide in a desiccator.
Over-Alkylation Primary amine usedUse excess amine (2-3 eq) or switch to reductive amination route (using the aldehyde version instead).
De-halogenation Pd/H

used for reduction
Switch to Fe/NH

Cl or SnCl

/HCl.[1]
Lachrymatory Effect Vapor leakageQuench all glassware with dilute NaOH inside the hood before removal.

References

  • Sigma-Aldrich. Safety Data Sheet: 3-Fluoro-5-nitrobenzyl bromide. Available at: (Accessed Feb 2026).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10868208, 4-Fluoro-3-nitrobenzyl bromide (Isomer Analog). PubChem.[1][5] Available at: [Link].[1]

  • Beilstein J. Org.[1] Chem. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. 2016, 12, 192–197.[1][6][7] Available at: [Link].[1]

  • Organic Chemistry Portal. Reduction of Nitro Compounds. Available at: [Link].[1]

Sources

Application Note: High-Sensitivity Derivatization of Acidic Analytes using 3-Fluoro-5-nitrobenzyl Bromide (FNBB) for LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for using 3-Fluoro-5-nitrobenzyl bromide (FNBB) as a specialized derivatizing agent for mass spectrometry. While structurally analogous to the widely used pentafluorobenzyl bromide (PFB-Br), FNBB offers a unique selectivity profile and ionization mechanism.

The presence of the nitro group (-NO₂) at the 5-position acts as a powerful electron-withdrawing moiety, facilitating high-efficiency Electron Capture Negative Ionization (ECNI) or negative-mode Electrospray Ionization (ESI-). The fluorine atom (-F) at the 3-position serves two roles: it increases lipophilicity for improved Reverse-Phase (RP) retention and provides a unique mass defect useful for distinguishing labeled analytes from background matrix noise.

This guide covers the reaction mechanism, step-by-step derivatization protocol for thiols and phenols, and LC-MS/MS acquisition parameters.

Introduction & Mechanism of Action

Why Derivatize with FNBB?

Many acidic analytes (e.g., fatty acids, phenolic steroids, prostaglandins, and thiol-containing metabolites) exhibit poor ionization in standard positive-mode ESI. In negative mode, they may suffer from ion suppression or lack distinctive fragmentation patterns.

FNBB addresses these challenges by:

  • Enhancing Ionization: The nitrobenzyl moiety has a high electron affinity, stabilizing the negative charge and significantly lowering the limit of detection (LOD) in negative ion mode.

  • Improving Chromatography: The addition of the aromatic benzyl ring increases the hydrophobicity of polar analytes, shifting their retention time away from the solvent front and early-eluting matrix salts on C18 columns.

  • Diagnostic Fragmentation: Nitrobenzyl derivatives typically exhibit characteristic fragmentation (e.g., loss of NO or NO₂), enabling highly specific Selected Reaction Monitoring (SRM) transitions.

Chemical Mechanism

The reaction is a classic bimolecular nucleophilic substitution (SN2) . The nucleophilic heteroatom of the analyte (Sulfur in thiols, Oxygen in phenols/acids) attacks the benzylic carbon of FNBB, displacing the bromide leaving group.

Reaction Scheme:



Where Ar = 3-Fluoro-5-nitrophenyl group.[1]

ReactionMechanism cluster_0 Reactants cluster_1 Products Analyte Analyte (Nu-H) (Thiol/Phenol/Acid) Intermediate Transition State [SN2 Attack] Analyte->Intermediate Deprotonation Base Base Catalyst (DIEA or K2CO3) Base->Intermediate Reagent 3-Fluoro-5-nitrobenzyl bromide (FNBB) Reagent->Intermediate Derivative Derivatized Analyte (Stable Thioether/Ether) Intermediate->Derivative Alkylation Byproduct HBr Salt Intermediate->Byproduct

Figure 1: SN2 Reaction Pathway for FNBB Derivatization.

Experimental Protocol

Materials & Reagents
ReagentGradeRole
3-Fluoro-5-nitrobenzyl bromide >97% PurityDerivatizing Agent
Acetonitrile (ACN) LC-MS GradeSolvent
N,N-Diisopropylethylamine (DIEA) Reagent GradeBase Catalyst (Organic soluble)
Potassium Carbonate (K₂CO₃) AnhydrousBase Catalyst (Alternative for phenols)
Formic Acid LC-MS GradeQuenching / Mobile Phase
Preparation of Stock Solutions
  • FNBB Stock (50 mM): Dissolve 11.7 mg of 3-Fluoro-5-nitrobenzyl bromide in 1.0 mL of anhydrous Acetone or Acetonitrile. Note: Prepare fresh daily. Protect from light.

  • Base Stock: Prepare 100 mM DIEA in Acetonitrile.

Derivatization Workflow (Standard Protocol)

Step 1: Sample Preparation

  • Aliquot 50 µL of biological sample (plasma/urine extract) or standard solution into a 1.5 mL reaction vial.

  • Evaporate to dryness under nitrogen if the solvent is aqueous; reconstitute in 50 µL ACN. (Water can compete as a nucleophile, though slowly).

Step 2: Reaction Setup

  • Add 20 µL of Base Stock (DIEA) to the sample. Vortex.

  • Add 30 µL of FNBB Stock solution.

  • Optional: Flush headspace with Nitrogen to prevent oxidation of thiols.

Step 3: Incubation

  • Cap the vial tightly.

  • Incubate at 60°C for 30–45 minutes in a heating block.

  • Note: Phenols may require higher temperatures (70°C) or stronger base (K₂CO₃) compared to thiols.

Step 4: Cleanup & Quenching

  • Cool to room temperature.

  • Add 10 µL of 1% Formic Acid to neutralize the base and quench the reaction.

  • Evaporate the solvent under Nitrogen.

  • Reconstitute in 100 µL of Initial Mobile Phase (e.g., 50:50 Water:MeOH).

Workflow Start Start: 50 µL Sample Extract Dry Evaporate to Dryness (Remove Water) Start->Dry Recon Reconstitute in ACN Dry->Recon AddR Add 30 µL FNBB Reagent + 20 µL DIEA Base Recon->AddR Heat Incubate 60°C, 45 min AddR->Heat Quench Quench with Formic Acid Heat->Quench Final Reconstitute for LC-MS Quench->Final

Figure 2: Step-by-step derivatization workflow.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH neutral to slightly basic preferred for negative mode stability).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Ramp to 95% B (Derivatives elute late due to benzyl group).

    • 6-8 min: Hold 95% B.

    • 8.1 min: Re-equilibrate.

Mass Spectrometry Settings
  • Ionization: Electrospray Ionization (ESI) – Negative Mode .

  • Source Voltage: -2.5 kV to -3.5 kV.

  • Capillary Temp: 300°C.

  • Sheath Gas: 35 arb units.

Mass Shift & Transitions

When calculating the mass of the derivative, use the following shift:

  • Mass Shift: +153.02 Da

    • Calculation: Mass of Reagent (C₇H₄BrFNO₂) - Mass of Bromide (Br) + Mass of Linkage (-CH₂-).

    • Simplified: Analyte MW + 153.02 (added group C₇H₄FNO₂ - H displaced).

Table 1: Example MRM Transitions

AnalyteFunctional GroupParent Ion (m/z)Derivative Precursor [M-H]⁻Product Ion (Quant)Mechanism
Cysteine Thiol (-SH)121.0274.0120.0Loss of deriv. group
Phenol Phenol (-OH)94.0247.0152.0Benzyl carbocation
Benzoic Acid Carboxyl (-COOH)122.0275.0229.0Loss of NO₂ (46 Da)

Note: The loss of the nitro group [M - 46]⁻ or the cleavage of the benzyl ether bond are common fragmentation pathways.

Validation & Troubleshooting

Confirmation of Reaction

To verify the reaction worked:

  • Check Mass Shift: Look for the peak at [M + 153]⁻.

  • Isotopic Pattern: The derivative contains no Bromine (Br is the leaving group). If you see the characteristic 1:1 Br isotope pattern, the reaction failed or you are detecting unreacted reagent.

  • Retention Time: The derivative must elute significantly later than the native analyte.

Common Issues
  • Low Yield:

    • Cause: Water in the reaction mixture (hydrolysis of bromide).

    • Fix: Ensure samples are dried thoroughly or use anhydrous solvents.

    • Cause: pH too low.

    • Fix: Increase DIEA concentration or switch to K₂CO₃.

  • Multiple Peaks:

    • Cause: Analyte has multiple nucleophilic sites (e.g., -NH₂ and -SH).

    • Fix: Control stoichiometry or pH. Thiols react faster than amines at neutral/slightly basic pH.

References

  • Synthesis and Reactivity of Nitrobenzyl Halides

    • Patent: Flynn, D. L., et al. (2009). "Quinazoline derivatives for use against cancer."[2][3] US Patent App. 2009/0036474. (Describes reaction of 3-fluoro-5-nitrobenzyl bromide with amines). Link

  • General Nitrobenzyl Derivatization in MS

    • Article: "Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates." J. Chem. Soc., Perkin Trans. 1. (Discusses fragmentation mechanisms of nitrobenzyl derivatives). Link

  • Thiol Derivatization Principles

    • Resource: "Reactions of Thiols."[4] Chemistry Steps. (General mechanism for alkyl halide + thiol SN2 reactions). Link

  • Pentafluorobenzyl Bromide (Analogous Protocol)

    • App Note: "Ultra-sensitive LC/MS/MS Quantitation of Lipids... Using Electron Capture APCI." Thermo Fisher Scientific. (Protocol for PFB-Br which is chemically analogous to FNBB). Link

Sources

Application Note: High-Sensitivity Quantitation of Phenolic and Thiol Analytes via LC-MS/MS Using 3-Fluoro-5-nitrobenzyl Bromide (FNBB)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the quantitative analysis of acidic analytes—specifically phenols, thiols, and carboxylic acids—researchers often encounter significant challenges with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These analytes frequently exhibit poor ionization efficiency in Electrospray Ionization (ESI) due to low proton affinity (in positive mode) or instability/discharge issues (in negative mode). Furthermore, their polarity often leads to poor retention on standard C18 Reverse Phase columns, resulting in co-elution with matrix suppressors.

This guide details the method development workflow for using 3-Fluoro-5-nitrobenzyl bromide (FNBB) as a derivatization agent. FNBB is a dual-function reagent designed to:

  • Enhance Ionization: The nitro (

    
    ) group is strongly electron-withdrawing, facilitating electron capture and stabilizing negative charge, thereby significantly boosting sensitivity in Negative ESI mode (
    
    
    
    ).
  • Improve Chromatography: The benzyl ring and fluorine substituent increase the hydrophobicity of the analyte, shifting retention times to cleaner regions of the chromatogram.

Chemical Mechanism & Rationale[1][2][3]

The derivatization relies on a classic nucleophilic substitution (


) reaction. The presence of the fluorine atom at the meta position (relative to the benzylic carbon) adds unique selectivity and metabolic stability compared to non-fluorinated analogs.
Reaction Scheme

The reaction requires basic conditions to deprotonate the target analyte (creating a nucleophile).

  • Deprotonation:

    
    
    
  • Alkylation:

    
    
    
Mechanism Diagram

ReactionMechanism cluster_0 Reaction Chamber (60°C) Analyte Analyte (Phenol/Thiol) Intermediate Nucleophilic Anion Analyte->Intermediate Deprotonation Base Base (K2CO3/TEA) Base->Intermediate Product Derivatized Analyte Intermediate->Product SN2 Attack Reagent FNBB (Reagent) Reagent->Product Br- Leaving Group

Caption: Figure 1. The


 reaction pathway.[1] The base generates a reactive anion which attacks the benzylic carbon of FNBB.

Experimental Protocol

Safety Warning: FNBB is a lachrymator and skin irritant. Handle in a fume hood.

Reagents & Equipment
  • Reagent: 3-Fluoro-5-nitrobenzyl bromide (FNBB) [10 mg/mL in Acetone].

  • Buffer: 100 mM Sodium Bicarbonate (

    
    ) pH 10.0 OR Potassium Carbonate (
    
    
    
    ) (solid).
  • Solvent: LC-MS grade Acetonitrile (ACN).

  • Quenching Agent: 1% Formic Acid in water.

Step-by-Step Derivatization Workflow

This protocol is optimized for plasma or serum extracts but applies to neat standards.

  • Sample Preparation:

    • Aliquot

      
       of sample extract or standard solution into a reaction vial.
      
    • Evaporate to dryness under

      
       if the solvent contains high water content (water can compete as a nucleophile, though phenols are usually better nucleophiles at pH > 10).
      
  • Reaction Setup:

    • Reconstitute/Add

      
       of ACN .
      
    • Add

      
       of Base Catalyst  (e.g., 5 mg solid 
      
      
      
      or
      
      
      of 100mM Carbonate buffer).
    • Add

      
       of FNBB Reagent Solution .
      
  • Incubation:

    • Seal vial tightly.

    • Vortex for 30 seconds.

    • Heat at 60°C for 30 minutes . (Optimization range: 50–70°C).

  • Cleanup & Quenching:

    • Cool to room temperature.

    • Add

      
       of 1% Formic Acid  (neutralizes excess base and stops reaction).
      
    • Centrifuge at 12,000 rpm for 5 minutes to pellet any salts.

    • Transfer supernatant to an autosampler vial.

LC-MS/MS Method Development

Mass Spectrometry Parameters

The introduction of the 3-fluoro-5-nitrobenzyl moiety (


, Mass shift: +154.0 Da approx, replacing H) drastically alters the fragmentation.
  • Ionization Mode: Negative ESI (

    
    ) is preferred due to the high electron affinity of the nitro group.
    
  • Precursor Ion: Look for

    
     (if phenolic OH remains) or the radical anion 
    
    
    
    which is common for nitro-aromatics.
  • Common Fragments (Product Ions):

Fragment TypeStructure/Lossm/z FeatureUtility
Reagent Specific

46.0Common qualifier
Benzyl Cleavage

~153/154Quantifier (often high intensity)
Neutral Loss Loss of


Qualifier
Neutral Loss Loss of


Qualifier

Note: If using Positive ESI (+) , monitor for the Ammonium adduct


. The derivative is unlikely to protonate 

efficiently unless the analyte contains a basic amine.
Chromatographic Conditions
  • Column: C18 or Phenyl-Hexyl (1.7 µm or 2.6 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for negative mode stability).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: The derivative is significantly more hydrophobic. Start gradient higher (e.g., 30% B) to save time.

Method Optimization Loop

MethodOpt Start Initial Derivatization (60°C, 30 min, Excess Reagent) CheckMS Full Scan MS (Q1) Identify Precursor [M-H]- or [M]- Start->CheckMS OptimizeFrag Product Ion Scan (MS2) Select Transitions (Reagent vs Backbone) CheckMS->OptimizeFrag CheckLC Check Chromatography Resolution from Excess Reagent? OptimizeFrag->CheckLC Decision Separation Acceptable? CheckLC->Decision Finalize Validation (Linearity, Recovery) Decision->Finalize Yes AdjustGrad Adjust Gradient or Column Chemistry Decision->AdjustGrad No AdjustGrad->CheckLC

Caption: Figure 2. Optimization logic for integrating FNBB derivatives into an LC-MS workflow.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the method is robust (Trustworthiness), implement these checks:

Derivatization Efficiency Check

Run a "Time Course" experiment. Analyze the reaction mixture at 15, 30, 45, and 60 minutes.

  • Goal: Plateau of the derivative peak area.

  • Validation: Ensure the underivatized analyte peak disappears (if detectable).

Reagent Interference

FNBB is added in excess. It will elute late in the chromatogram (highly hydrophobic).

  • Risk: If the reagent co-elutes with the analyte, it causes suppression.

  • Solution: Ensure the gradient washes out the reagent (usually >95% B) after the analyte elutes but before the next injection.

Stability

Nitrobenzyl derivatives are generally stable, but light sensitivity can be an issue.

  • Protocol: Store derivatized samples in amber vials at 4°C. Verify stability by re-injecting after 24 hours.

References

  • Santa, T. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.[2][3] Drug Discoveries & Therapeutics. Available at: [Link]

  • Xu, F., et al. (2011). Derivatization for liquid chromatography-mass spectrometry.[2][3][4][5][6][7][8] TrAC Trends in Analytical Chemistry. (Discusses general principles of enhancing ionization via derivatization).

  • Higashi, T., & Shimada, K. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry.[9][2][3][5][8][10][11] (Principles of nitro-based reagents for sensitivity).

(Note: While specific literature on the exact "3-Fluoro-5-nitro" isomer is niche, the chemistry is extrapolated from the well-established p-nitrobenzyl and pentafluorobenzyl bromide protocols cited above.)

Sources

Troubleshooting & Optimization

Optimizing reaction yield for 3-Fluoro-5-nitrobenzyl bromide derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Ticket ID: OPT-3F5N-BNZ-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 3-Fluoro-5-nitrobenzyl bromide , a highly electrophilic benzylic halide. While excellent for introducing the 3-fluoro-5-nitrobenzyl motif (a common scaffold in medicinal chemistry for fluorine scanning and linker synthesis), this reagent presents a dichotomy: it is highly reactive toward nucleophiles but equally susceptible to hydrolytic degradation and competitive side reactions.

This guide moves beyond standard protocols to address the mechanistic bottlenecks limiting your yield.

Module 1: Pre-Reaction Integrity (The "Garbage In" Protocol)

The Problem: The electron-withdrawing nature of the nitro (-NO₂) and fluoro (-F) groups destabilizes the C-Br bond, making the compound prone to spontaneous hydrolysis upon storage. Using degraded reagent is the #1 cause of low yields.

Diagnostic Step: Before starting, check your reagent's appearance.

  • Good: Off-white to pale yellow crystalline solid.

  • Compromised: Dark yellow/orange oil or sticky solid (indicates HBr formation and hydrolysis).

Protocol 1.1: Reagent Purification If the reagent is compromised, do not use it directly.

  • Dissolve in minimal warm hexanes or heptane (approx. 40-50°C).

  • Filter while warm to remove insoluble hydrolyzed alcohol (3-fluoro-5-nitrobenzyl alcohol).

  • Cool slowly to 4°C to recrystallize.

  • Dry under high vacuum (< 1 mbar) for 4 hours.

Technical Insight: The nitro group at the 5-position increases the acidity of the benzylic protons. Storage in the presence of moisture generates HBr, which autocatalyzes further decomposition. Always store under Argon/Nitrogen at 2-8°C [1].

Module 2: Reaction Optimization Dashboard

Solvent & Base Selection Matrix

The choice of solvent dictates the "looseness" of the ion pair between the nucleophile and its counter-cation.

Nucleophile TypeRecommended SolventRecommended BaseMechanistic Rationale
Phenols / Thiols Acetone or MeCN K₂CO₂ or Cs₂CO₃Polar aprotic solvents solvate the cation (K⁺/Cs⁺), leaving the phenoxide/thiolate "naked" and highly reactive for SN2 attack [2].
Amines (1°/2°) DCM or THF DIPEA or TEANon-polar solvents prevent solvolysis. Organic bases scavenge the HBr byproduct without promoting elimination side-reactions.
Amides / Carbamates DMF or DMA NaH or LiHMDSStrong bases require polar aprotic solvents to dissolve the deprotonated species. Warning: Keep T < 0°C during addition.
The "Finkelstein" Boost (Advanced Optimization)

If your reaction is sluggish (>12 hours) or yields are <50%, the C-Br bond cleavage is likely the rate-limiting step.

The Fix: Add 10-20 mol% Sodium Iodide (NaI) to the reaction.

  • Mechanism: NaI reacts with the benzyl bromide to form the benzyl iodide in situ. The C-I bond is weaker and the iodide is a better leaving group than bromide, accelerating the SN2 attack by your nucleophile [3].

  • Condition: Must use Acetone or Butanone (MEK) as solvent for the precipitation driving force, or simply use it catalytically in MeCN.

Module 3: Critical Troubleshooting (FAQ)

Q1: I see a new spot on TLC just below my product. What is it?

Diagnosis: This is likely the hydrolysis byproduct (3-Fluoro-5-nitrobenzyl alcohol). Cause: Wet solvent or atmospheric moisture. Solution:

  • Ensure solvents are anhydrous (Karl Fischer < 50 ppm).

  • Add activated 3Å molecular sieves to the reaction vessel.

  • Recovery: The alcohol is difficult to separate from polar products. If this occurs, convert the crude mixture's alcohol back to the bromide (using PBr₃) or mesylate it (MsCl/TEA) to force it to react with your nucleophile.

Q2: My yield is low, and I see starting material remaining despite heating.

Diagnosis: Thermal decomposition or "Stalled Equilibrium." Correction:

  • Do NOT heat above 60°C. The electron-deficient ring makes the benzylic position susceptible to radical decomposition or polymerization at high heat.

  • Concentration: SN2 reactions are second-order. Increase concentration to 0.5M - 1.0M to drive kinetics.

  • Switch Leaving Groups: See the "Finkelstein Boost" in Module 2.

Q3: The reaction turned black/dark purple immediately.

Diagnosis: Formation of a Meisenheimer complex or radical species. Cause: The nitro group makes the aromatic ring electron-deficient. If you use a very strong base (like NaH) or a nucleophile that can act as a single-electron donor, you may be attacking the ring rather than the benzylic carbon (SNAr side reaction) [4]. Solution: Switch to a weaker base (Carbonate or Bicarbonate) and lower the temperature to 0°C.

Module 4: Visualization & Logic Flows

Workflow 1: Reaction Design Logic

Use this decision tree to select the optimal conditions for your specific nucleophile.

ReactionOptimization Start Start: Select Nucleophile NucType Nucleophile Type? Start->NucType Amine Amine (1° or 2°) NucType->Amine Phenol Phenol / Thiol NucType->Phenol Amide Amide / Carbamate NucType->Amide AmineSolv Solvent: DCM or THF (Avoid DMF to prevent over-alkylation) Amine->AmineSolv PhenolSolv Solvent: MeCN or Acetone Phenol->PhenolSolv AmideSolv Solvent: DMF or DMA (Dryness Critical) Amide->AmideSolv AmineBase Base: DIPEA or TEA (Scavenge HBr) AmineSolv->AmineBase Optimization Yield < 50%? AmineBase->Optimization PhenolBase Base: K2CO3 or Cs2CO3 (Cs+ effect for rate boost) PhenolSolv->PhenolBase PhenolBase->Optimization AmideBase Base: NaH or LiHMDS (Deprotonate first) AmideSolv->AmideBase AmideBase->Optimization Finkelstein Add 10 mol% NaI (In situ Iodide formation) Optimization->Finkelstein Yes

Figure 1: Decision tree for selecting solvent and base conditions based on nucleophile class, including optimization loops.

Workflow 2: Troubleshooting Low Yields

Follow this path if your LCMS/TLC indicates poor conversion.

Troubleshooting Issue Issue: Low Yield / Stalled Rxn CheckTLC Check TLC/LCMS Issue->CheckTLC Hydrolysis New polar spot? (Hydrolysis) CheckTLC->Hydrolysis SM_Left SM Remaining? CheckTLC->SM_Left DarkColor Dark/Black Color? CheckTLC->DarkColor FixHydrolysis Action: Dry Solvent Add 3A Sieves Hydrolysis->FixHydrolysis FixSM Action: Add NaI (Cat.) Increase Conc. SM_Left->FixSM FixColor Action: Lower Temp Weaker Base DarkColor->FixColor

Figure 2: Diagnostic logic flow for identifying and correcting common reaction failures.

Module 5: Safety & Workup (The Lachrymator Protocol)

Warning: Benzyl bromides are potent lachrymators (tear gas agents).[1] They alkylate TRPA1 channels in sensory nerves, causing intense pain and tearing [5].

Safe Quenching Protocol: Never dispose of the reaction mixture directly into waste if excess bromide remains.

  • Add Amine: Add 5-10 mL of a secondary amine (e.g., Morpholine or Diethylamine) to the reaction mixture.

  • Stir: Stir for 30 minutes at room temperature. This converts the volatile, lachrymatory benzyl bromide into a non-volatile, water-soluble ammonium salt.

  • Wash: During the aqueous workup, wash the organic layer with dilute HCl (1M) to remove the scavenged ammonium salt.

References

  • Chemistry Steps. (2023). SN2 Reaction Mechanism and Solvent Effects. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction: Mechanism and Modifications. Retrieved from [Link]

  • University of Bristol. (2015). Activation of the SN2 Reaction by Adjacent π Systems and Electrostatic Interactions. Retrieved from [Link]

  • Brandeis University. (2024). Laboratory Safety: Handling Lachrymators. Retrieved from [Link]

Sources

Common side products in 3-Fluoro-5-nitrobenzyl bromide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products & Impurities Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Core Technical Overview

3-Fluoro-5-nitrobenzyl bromide is a highly reactive electrophilic building block used primarily to introduce the 3-fluoro-5-nitrobenzyl moiety into pharmacophores. Its reactivity is governed by the electron-deficient nature of the benzene ring (due to the nitro and fluoro groups), which enhances the electrophilicity of the benzylic carbon but also introduces susceptibility to specific side reactions like radical dimerization and hydrolysis.

This guide addresses the identification, prevention, and removal of the four most common impurities:

  • Hydrolysis Product: 3-Fluoro-5-nitrobenzyl alcohol.

  • Over-Bromination Product: 3-Fluoro-5-nitrobenzal bromide (gem-dibromide).

  • Oxidation Product: 3-Fluoro-5-nitrobenzaldehyde.

  • Homocoupling Product: 1,2-Bis(3-fluoro-5-nitrophenyl)ethane (Bibenzyl dimer).

Troubleshooting Guide: Diagnostics & Solutions
Scenario A: The Reagent is Discolored or Sticky

Symptom: The off-white crystalline solid has turned yellow, orange, or developed a sticky/gummy texture. Diagnosis: Hydrolysis and/or Auto-oxidation.

  • Cause: Exposure to atmospheric moisture converts the bromide to the alcohol (solid to sticky solid) and releases HBr, which can catalyze further degradation. Yellowing often indicates the formation of traces of azo/azoxy species or aldehyde via Kornblum-type oxidation.

  • Solution:

    • Quick Check: Run a TLC (Hexane/EtOAc 8:2). The alcohol is significantly more polar (

      
      ) than the bromide (
      
      
      
      ).
    • Remediation: Recrystallize from dry heptane/ethanol or perform a rapid filtration through a short silica plug using 5% EtOAc in Hexanes.

Scenario B: "Ghost" Peak in Proton NMR (~6.6 ppm)

Symptom:


H NMR shows a small singlet or doublet around 6.6–6.9 ppm that integrates <10%.
Diagnosis: Gem-Dibromide Impurity (Benzal Bromide). 
  • Cause: Result of over-bromination during the radical bromination of the starting toluene. This is a common process impurity that is difficult to remove.

  • Impact: It acts as a "dead" mass in mild

    
     reactions or converts to the aldehyde during workup.
    
  • Solution: If present >5%, purification via column chromatography is required (it is less polar than the benzyl bromide).

Scenario C: Unexpected Dimer Formation in Alkylation Reactions

Symptom: Mass spectrometry shows a peak at


.
Diagnosis: Wurtz-type Homocoupling (Bibenzyl formation). 
  • Cause: Use of "soft" bases (e.g., thiolates, certain carbanions) or metals can trigger a Single Electron Transfer (SET) mechanism rather than a clean

    
    , leading to radical dimerization.
    
  • Solution: Switch to "harder" bases (e.g.,

    
    , 
    
    
    
    ) and ensure strict exclusion of light, which can promote radical pathways.
Impurity Identification: Spectral Data

Use the following table to identify side products in your crude reaction mixture.

Table 1: Characteristic


H NMR Shifts (in 

)
CompoundStructure FragmentChemical Shift (

ppm)
MultiplicityNotes
3-Fluoro-5-nitrobenzyl bromide

4.45 – 4.55 SingletTarget Material
3-Fluoro-5-nitrobenzyl alcohol

4.75 – 4.85SingletBroad OH peak may vary
3-Fluoro-5-nitrobenzal bromide

6.60 – 6.75SingletCommon synthesis impurity
3-Fluoro-5-nitrobenzaldehyde

10.0 – 10.2SingletOxidation byproduct
3-Fluoro-5-nitrotoluene

2.45 – 2.55SingletUnreacted starting material
Bibenzyl Dimer

3.10 – 3.30SingletRadical coupling product
Visual Workflows
Figure 1: Impurity Identification Decision Tree

Caption: A logical flow for identifying the root cause of low purity based on spectral and physical observations.

ImpurityTree Start Sample Analysis CheckNMR Check 1H NMR (Benzylic Region) Start->CheckNMR Singlet45 Singlet ~4.5 ppm (Major) CheckNMR->Singlet45 Main Peak Singlet48 Singlet ~4.8 ppm CheckNMR->Singlet48 Impurity Singlet66 Singlet ~6.6 ppm CheckNMR->Singlet66 Impurity Singlet10 Singlet ~10.1 ppm CheckNMR->Singlet10 Impurity Singlet32 Singlet ~3.2 ppm CheckNMR->Singlet32 Impurity ResultPure Target Reagent (Pure) Singlet45->ResultPure ResultHyd Hydrolysis (Benzyl Alcohol) Singlet48->ResultHyd ResultDibrom Over-Bromination (Benzal Bromide) Singlet66->ResultDibrom ResultOx Oxidation (Aldehyde) Singlet10->ResultOx ResultDim Radical Coupling (Bibenzyl Dimer) Singlet32->ResultDim

Figure 2: Reaction Pathways & Side Products

Caption: Mechanistic pathways showing how storage and reaction conditions lead to specific impurities.

ReactionPathways SM 3-Fluoro-5-nitrotoluene Target 3-Fluoro-5-nitrobenzyl Bromide SM->Target NBS/Br2, Radical Init. Dibromide Benzal Bromide (Over-bromination) SM->Dibromide Excess Br2 High Temp Alcohol Benzyl Alcohol (Hydrolysis) Target->Alcohol H2O / Moisture Storage Aldehyde Benzaldehyde (Oxidation) Target->Aldehyde Kornblum Ox. (DMSO/Heat) Dimer Bibenzyl Dimer (Radical Coupling) Target->Dimer Soft Base / SET (Radical Mechanism) Dibromide->Aldehyde Hydrolysis

Experimental Protocols
Protocol A: Purification of Degraded Reagent

If your reagent contains >5% hydrolysis product (Alcohol) or Aldehyde:

  • Dissolution: Dissolve crude material in minimal boiling Heptane (with 5-10% Toluene if solubility is low). Avoid alcohols.

  • Filtration: Filter hot to remove insoluble polymeric impurities.

  • Crystallization: Allow to cool slowly to room temperature, then to 0°C.

  • Wash: Collect crystals and wash with cold pentane.

  • Drying: Vacuum dry at room temperature (Do not heat >40°C to prevent sublimation or degradation).

Protocol B: Optimized

Reaction Conditions

To minimize dimerization and hydrolysis during use:

  • Solvent: Use anhydrous Acetonitrile (MeCN) or THF . Avoid DMSO if heating is required (prevents Kornblum oxidation to aldehyde).

  • Base: Use Potassium Carbonate (

    
    )  or Diisopropylethylamine (DIPEA) . Avoid strong hydroxide bases (promotes hydrolysis) or very soft nucleophiles without radical scavengers.
    
  • Temperature: Maintain reaction between 0°C and 25°C . Higher temperatures increase the rate of double-alkylation and elimination.

Frequently Asked Questions (FAQ)

Q1: Why does the reaction turn dark purple/black immediately upon adding base? A: This indicates the formation of a Charge-Transfer (CT) complex or a radical anion, common with nitro-aromatics in the presence of bases [1]. While alarming, it does not always indicate failure, but it suggests a radical pathway is accessible. Ensure you are shielding the reaction from strong light.

Q2: Can I use this reagent for


 reactions on the Fluorine atom? 
A:  Generally, no. The nitro group is meta to the fluorine, meaning it does not activate the fluorine for nucleophilic aromatic substitution (

) effectively. The benzylic bromide is orders of magnitude more reactive. Nucleophiles will attack the

group exclusively under standard conditions [2].

Q3: How should I store the reagent to prevent the "sticky yellow" degradation? A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is moisture-sensitive and a lachrymator. Taping the bottle cap with Parafilm is recommended to prevent hydrolysis by ambient humidity.

References
  • Prousek, J. (1982).[1] The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism.[1] Collection of Czechoslovak Chemical Communications, 47(5), 1334–1342. Link

  • Echemi. (2024).[2][3] Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Echemi Technical Resources. Link

  • Org. Synth. (1936).[2] p-Nitrobenzyl Bromide.[4][5] Organic Syntheses, 16, 54. Link

  • BenchChem. (2025). Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene. BenchChem Technical Guides. Link

Sources

Technical Support Guide: Enhancing the Stability of 3-Fluoro-5-nitrobenzyl Bromide Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling reactive chemical intermediates. This guide is designed for researchers, scientists, and drug development professionals who utilize 3-Fluoro-5-nitrobenzyl bromide in their experimental workflows. Our goal is to provide you with a deep understanding of the compound's stability characteristics and to offer field-proven protocols to mitigate degradation, ensuring the reproducibility and success of your experiments.

Section 1: Understanding the Instability of 3-Fluoro-5-nitrobenzyl Bromide

This section addresses the fundamental chemical properties that contribute to the compound's reactivity and potential for degradation.

Q: What makes 3-Fluoro-5-nitrobenzyl bromide and its solutions inherently unstable?

A: The instability of 3-Fluoro-5-nitrobenzyl bromide is rooted in its molecular structure. As a substituted benzyl bromide, it is a potent electrophile, making it highly susceptible to nucleophilic attack. Several factors contribute to this:

  • Benzylic Position: The carbon atom attached to the bromine is a benzylic carbon. Cleavage of the carbon-bromine (C-Br) bond can lead to the formation of a benzylic carbocation. This carbocation is exceptionally stable due to resonance delocalization of the positive charge around the aromatic ring, which significantly facilitates nucleophilic substitution reactions (SN1-type pathways).[1][2]

  • Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, further promoting the reactivity of the molecule.

  • Electron-Withdrawing Groups: The nitro (-NO2) and fluoro (-F) groups are strongly electron-withdrawing. While they can destabilize a developing positive charge on the benzylic carbon, they also make the benzylic carbon more electron-poor and thus more susceptible to direct nucleophilic attack (SN2-type pathways).[3]

The primary degradation pathways in a laboratory setting are hydrolysis and photolysis.

  • Hydrolysis: This is the most common degradation pathway. Trace amounts of water in solvents or from atmospheric moisture can act as a nucleophile, attacking the electrophilic benzylic carbon. This reaction produces 3-Fluoro-5-nitrobenzyl alcohol and hydrobromic acid (HBr). The generated HBr is highly problematic as it can catalyze further degradation, leading to an accelerated decomposition process.[4][5]

  • Photolysis: Like many benzyl halides, this compound can be sensitive to light, particularly UV radiation.[6] Light exposure can induce homolytic cleavage of the C-Br bond, generating a benzylic radical and a bromine radical. These highly reactive species can then initiate a cascade of side reactions, including dimerization and polymerization, leading to the formation of complex impurities and a visible discoloration of the solution.

Figure 1: Primary Degradation Pathways A 3-Fluoro-5-nitrobenzyl bromide (In Solution) B Hydrolysis (Nucleophilic Attack by H2O) A->B + H2O (Moisture) C Photolysis (UV Light Exposure) A->C hν (Light) D 3-Fluoro-5-nitrobenzyl Alcohol + HBr (Loss of Activity, Autocatalysis) B->D E Benzylic & Bromine Radicals C->E F Dimerization & Polymerization (Colored Impurities, Tar Formation) E->F

Figure 1: Primary Degradation Pathways
Section 2: Proactive Stabilization Protocols

To ensure the integrity of your experiments, proactive measures during solution preparation and storage are critical.

Q: What is the best way to prepare a stock solution of 3-Fluoro-5-nitrobenzyl bromide?

A: The key to a stable solution is the rigorous exclusion of water, light, and incompatible contaminants from the outset.

Experimental Protocol: Preparation of a Stabilized Stock Solution

  • Material & Glassware Preparation:

    • Ensure the 3-Fluoro-5-nitrobenzyl bromide solid is of high purity (≥95%).[7]

    • All glassware (e.g., flask, graduated cylinder, magnetic stir bar) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum to remove adsorbed moisture. Allow to cool to room temperature in a desiccator.

    • Use septa that have been dried and stored in a desiccator.

  • Solvent Selection & Preparation:

    • Use only high-purity, anhydrous aprotic solvents (e.g., Tetrahydrofuran (THF), Acetonitrile, Dichloromethane (DCM)). The solvent should have a water content of <50 ppm.

    • It is best practice to use solvent from a freshly opened bottle or from a solvent purification system.

  • Inert Atmosphere Assembly:

    • Assemble the glassware and purge the entire system with a dry, inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the procedure using a balloon or a bubbler system.

  • Solution Preparation:

    • Weigh the required amount of 3-Fluoro-5-nitrobenzyl bromide solid and add it to the flask under a positive flow of inert gas.

    • Using a dry, inert-gas-purged syringe or cannula, transfer the desired volume of anhydrous solvent to the flask.

    • Stir the solution with a magnetic stirrer until the solid is fully dissolved.

  • (Optional but Recommended) Addition of a Stabilizer:

    • Commercial benzyl bromide is often stabilized with an acid scavenger like propylene oxide.[6][8][9][10] This epoxide effectively neutralizes any HBr formed during storage without introducing a competing nucleophile.

    • Add propylene oxide to a final concentration of 0.1 - 0.5% (v/v). For example, add 100 µL of propylene oxide to 100 mL of your final solution.

Q: How should I store my solutions to maximize their shelf-life?

A: Proper storage is non-negotiable for maintaining the solution's integrity. The principles are to minimize thermal, photolytic, and hydrolytic degradation.

ParameterRecommendationRationale & Causality
Temperature Store at 2-8°C (refrigerated).Reduces the kinetic rate of all degradation reactions, significantly slowing down hydrolysis and potential side reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Excludes atmospheric moisture and oxygen, directly preventing hydrolysis and potential oxidative degradation pathways.[4]
Light Store in an amber glass vial or a clear vial wrapped in aluminum foil.Prevents light-induced (photolytic) degradation, which can generate free radicals and lead to polymerization or other unwanted side reactions.[6][11]
Container Use a high-quality glass vial with a PTFE-lined septum cap.Ensures an airtight seal to prevent moisture ingress. Avoids contact with potentially reactive materials like metals or certain plastics that could catalyze decomposition.[4][11][12]
Section 3: Troubleshooting Guide for Solution Degradation

Even with the best practices, issues can arise. This section provides a logical framework for diagnosing and addressing common problems.

Q: My solution has turned yellow/brown. What happened and is it still usable?

A: A color change, typically to yellow or brown, is a strong indicator of chemical degradation. This is often due to the formation of polymeric or oxidized byproducts resulting from photolysis or acid-catalyzed decomposition.

Actionable Advice:

  • Do not assume it is usable. The presence of color signifies that the concentration of your active reagent is lower than calculated and that unknown impurities are present. These impurities can interfere with your reaction, leading to unexpected side products and lower yields.

  • Perform a Quality Control (QC) Check: Before use, assess the solution's purity. A simple Thin-Layer Chromatography (TLC) analysis against a small sample of the original solid starting material can reveal the extent of degradation. If significant new spots or streaking are observed, the solution should be discarded. For more quantitative analysis, ¹H NMR spectroscopy can be used to determine the relative ratio of the desired product to the hydrolyzed alcohol byproduct.

Q: A precipitate has formed in my solution. What is it?

A: A precipitate can be one of several things:

  • Hydrolysis Product: The most likely candidate is 3-Fluoro-5-nitrobenzyl alcohol, the product of hydrolysis. Its solubility may be lower than the parent bromide in your chosen solvent, causing it to precipitate out, especially at lower storage temperatures.

  • Degradation Byproducts: More extensive degradation can lead to insoluble polymeric materials.

  • Contamination: If the solution was exposed to a reactive species, an insoluble salt or adduct may have formed.

Actionable Advice:

  • Identify the Precipitate: If possible, isolate a small amount of the solid and analyze it (e.g., by melting point or NMR) to confirm its identity.

  • Do Not Use: Do not simply filter the precipitate and use the remaining solution. The presence of a precipitate confirms that significant degradation has occurred, and the supernatant will contain both the desired reagent and soluble impurities. The solution should be safely discarded according to institutional guidelines.

Q: My reaction yields are consistently low. Could my benzyl bromide solution be the problem?

A: Absolutely. A degraded or improperly prepared solution is a frequent cause of poor reaction outcomes. Use the following workflow to diagnose the issue.

Figure 2: Troubleshooting Workflow for Low Yields start Low Reaction Yield Observed q1 Is the solution freshly prepared (< 1 week old)? start->q1 q2 Was the solution stored correctly? (Cold, Dark, Inert) q1->q2 Yes action2 Prepare a fresh solution using the Proactive Protocol. q1->action2 No q3 Is the solution discolored or hazy? q2->q3 Yes q2->action2 No action1 Perform QC Check: - TLC vs. Standard - ¹H NMR for Purity q3->action1 Yes q3->action1 No outcome_bad Solution is Degraded action1->outcome_bad outcome_good Solution is Pure action1->outcome_good action3 Issue is likely not the solution. Investigate other reaction parameters (reagents, temp, etc.). outcome_bad->action2 outcome_good->action3

Figure 2: Troubleshooting Workflow for Low Yields
Section 4: Frequently Asked Questions (FAQs)
Q: Which solvents are best for 3-Fluoro-5-nitrobenzyl bromide solutions?

A: The choice of solvent is critical and depends on both stability and the requirements of your subsequent reaction.

Solvent ClassRecommended SolventsNot Recommended SolventsJustification
Aprotic, Non-polar Toluene, Dichloromethane (DCM)Hexanes (low solubility)Good for stability, but ensure they are anhydrous. DCM can be acidic if not stored properly.
Aprotic, Polar Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)Widely used for reactions. Must be rigorously dried.[13][14] DMF can contain amine impurities. DMSO can promote side reactions.
Protic Solvents NoneWater, Methanol, Ethanol, IsopropanolThese solvents are nucleophilic and will react with the benzyl bromide via solvolysis, causing rapid degradation.[15][16]
Q: How can I quickly check the quality of my solution before a critical experiment?

A: The fastest and most common method is Thin-Layer Chromatography (TLC) . Spot a baseline of your solid starting material next to a spot of your solution on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes). If the solution spot shows significant streaking or a prominent secondary spot (often at a lower Rf, corresponding to the more polar benzyl alcohol), it has degraded and should not be used.

Q: Can I use a solution that has been stored for several weeks or months?

A: It is strongly discouraged. Best practice is to always use freshly prepared solutions , ideally prepared on the day of use or within a few days if stored perfectly. The risk of using an older solution (degraded starting material, unknown concentration, presence of inhibitors) almost always outweighs the convenience. If you absolutely must consider using an older solution, it is mandatory to re-qualify it using a quantitative method like ¹H NMR with an internal standard to determine the exact concentration of the active benzyl bromide before use.

References
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl Chloride. Retrieved from NJ.gov. [Link]

  • CP Lab Safety. (n.d.). Benzyl Bromide, (stabilized with Propylene Oxide), 25 grams. Retrieved from cplabsafety.com. [Link]

  • Vaia. (n.d.). Problem 269 Benzyl bromide reacts with.... Retrieved from vaia.com. [Link]

  • ResearchGate. (n.d.). Solvent screening of benzyl bromide Grignard reaction [Table]. Retrieved from ResearchGate. [Link]

  • Indian Academy of Sciences. (2004). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences. [Link]

  • Chemstock. (n.d.). GHS Safety Data Sheet: BENZYL CHLORIDE. Retrieved from chemstock.com.au. [Link]

  • SafeRack. (n.d.). Benzyl Chloride Handling & Loading. Retrieved from saferack.com. [Link]

  • University of Notre Dame Risk Management and Safety. (2022). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from nd.edu. [Link]

  • Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution.... Retrieved from pearson.com. [Link]

Sources

Technical Support Center: Enhancing the Fluorescence Signal of 3-Fluoro-5-nitrobenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-5-nitrobenzyl bromide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you overcome common challenges and optimize your experiments for robust and reliable fluorescence signals.

Troubleshooting Guide: From Weak Signals to Publication-Quality Data

This guide is structured in a question-and-answer format to directly address the most common issues encountered during the use of 3-Fluoro-5-nitrobenzyl bromide for fluorescent labeling.

Q1: I am not seeing any fluorescence signal after reacting 3-Fluoro-5-nitrobenzyl bromide with my protein/peptide. What is the primary reason for this?

A1: Understanding the "Turn-On" Nature of the Probe

The most common reason for a lack of signal is a misunderstanding of the probe's fundamental mechanism. 3-Fluoro-5-nitrobenzyl bromide is a fluorogenic reagent, meaning it is essentially non-fluorescent on its own. The fluorescence is "turned on" upon its reaction with a nucleophile, most commonly the thiol group of a cysteine residue.

Causality: The 3-Fluoro-5-nitrobenzyl bromide molecule contains a potent electron-withdrawing nitro group. This group is a well-known fluorescence quencher.[1][2][3] The quenching occurs through mechanisms such as intersystem crossing (ISC), where the excited electron transitions to a non-radiative state, and the formation of dark charge transfer states.[1] The fluorescence is only generated after the bromide is displaced by a nucleophile (e.g., the sulfur atom of a cysteine), which creates a new, fluorescent derivative.

dot

Caption: "Turn-on" mechanism of 3-Fluoro-5-nitrobenzyl bromide.

Solutions:

  • Confirm the Presence of a Reactive Thiol: Ensure your target protein or peptide has an accessible cysteine residue. If not, you will not get a signal with this probe.

  • Verify Probe Reactivity: Before labeling your protein of interest, perform a control reaction with a small molecule thiol, such as N-acetyl-L-cysteine, to confirm that your stock of 3-Fluoro-5-nitrobenzyl bromide is active.

  • Optimize Reaction Conditions: Ensure the pH of your reaction buffer is appropriate for thiol reactivity (typically pH 7-8.5).

Q2: My fluorescence signal is very weak. How can I enhance it?

A2: Addressing Environmental Quenching and Suboptimal Labeling

A weak signal, as opposed to no signal, suggests that the labeling reaction is occurring, but the resulting fluorescence is being quenched or the labeling efficiency is low.

Causality: The fluorescence of the resulting thioether derivative is highly sensitive to its environment.[4][5][6] Specifically, polar solvents like water can significantly quench the fluorescence.[5][6] Conversely, in more hydrophobic (non-polar) environments, such as the interior of a protein or a lipid membrane, the fluorescence can be dramatically enhanced.[5][6]

Solutions:

  • Solvent and Buffer Composition:

    • If possible, perform measurements in a less polar buffer. However, be mindful of maintaining protein stability.

    • For microscopy, use a mounting medium with a higher refractive index and lower polarity.

  • Increase Labeling Efficiency:

    • Probe Concentration: Increase the molar excess of the 3-Fluoro-5-nitrobenzyl bromide to the protein. A 10- to 20-fold molar excess is a good starting point.

    • Reaction Time and Temperature: Increase the incubation time or temperature. Monitor the reaction progress to avoid potential protein degradation.

  • Check for Photobleaching:

    • The nitro-containing fluorophores can be susceptible to photobleaching.[7] When imaging, use the lowest possible excitation laser power and exposure time.

    • Use an anti-fade mounting medium for microscopy samples.[8]

ParameterRecommendationRationale
pH 7.0 - 8.5Facilitates the deprotonation of the thiol group, increasing its nucleophilicity.
Probe:Protein Molar Ratio 10:1 to 20:1Drives the labeling reaction to completion.
Temperature 4°C to Room TemperatureLower temperatures can help maintain protein stability during longer incubations.
Solvent for Imaging Non-polar, if possibleMinimizes solvent-induced fluorescence quenching.
Q3: I am observing high background fluorescence. What are the likely causes and solutions?

A3: Tackling Non-Specific Labeling and Unreacted Probe

High background can obscure your specific signal and is often due to non-specific binding of the probe or incomplete removal of the unreacted probe.

Causality: While 3-Fluoro-5-nitrobenzyl bromide is reactive towards thiols, it can also react with other nucleophiles at a slower rate, such as the amine groups on lysine residues or the imidazole group of histidine.[9] Additionally, the unreacted probe, while largely non-fluorescent, might have some residual fluorescence or could be sequestered in hydrophobic regions of your sample, leading to background.

Solutions:

  • Optimize pH: Lowering the pH towards 7.0 can favor the reaction with the more nucleophilic thiols over amines.

  • Thorough Purification: After the labeling reaction, it is crucial to remove all unreacted probes.

    • Dialysis or Gel Filtration: These are effective methods for separating the labeled protein from the small molecule probe.

    • Precipitation: In some cases, protein precipitation can be used to remove the unreacted probe.

  • Blocking Agents: For cell-based assays, ensure adequate blocking steps are included to prevent non-specific binding to cellular components.

  • Control Experiments: Always include a negative control (e.g., a protein without cysteines or cells not expressing the target protein) to assess the level of non-specific background.

Frequently Asked Questions (FAQs)

Q: What is the optimal storage condition for 3-Fluoro-5-nitrobenzyl bromide?

A: 3-Fluoro-5-nitrobenzyl bromide is sensitive to moisture and light. It should be stored in a tightly sealed container, protected from light, and in a desiccated environment at 4°C. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Q: How do I prepare a stock solution of 3-Fluoro-5-nitrobenzyl bromide?

A: Prepare a stock solution in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Do not use aqueous buffers to prepare the stock solution as the compound can hydrolyze.

Q: Can I use this probe for live-cell imaging?

A: Yes, but with considerations. The probe needs to be cell-permeable. The reaction with intracellular thiols, such as glutathione, can lead to a high cytoplasmic background. It is best suited for labeling specific proteins that are either overexpressed or localized to a particular compartment to provide a signal above the background.

Q: What are the excitation and emission wavelengths for the fluorescent product?

A: The exact excitation and emission maxima will depend on the local environment of the fluorophore. However, for NBD derivatives, which are structurally similar, the excitation is typically around 465-485 nm, and the emission is around 530-550 nm.[4] It is recommended to determine the optimal excitation and emission wavelengths experimentally for your specific labeled product.

Q: Does the fluorine atom have a specific role?

A: The fluorine atom is an electron-withdrawing group that can increase the electrophilicity of the benzylic carbon, potentially enhancing the reaction rate with nucleophiles.[9]

Experimental Protocols

General Protocol for Protein Labeling
  • Protein Preparation: Prepare your protein in a suitable buffer (e.g., PBS or HEPES) at a pH between 7.0 and 8.0. If the buffer contains thiols (e.g., DTT), they must be removed by dialysis or gel filtration prior to labeling.

  • Probe Preparation: Prepare a 10-20 mM stock solution of 3-Fluoro-5-nitrobenzyl bromide in anhydrous DMSO.

  • Labeling Reaction: Add the probe stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted probe using a desalting column, dialysis, or spin filtration.

  • Characterization: Confirm labeling by measuring the absorbance and fluorescence spectra of the labeled protein.

dot

Troubleshooting_Workflow Start Start: Weak or No Fluorescence Signal CheckThiol Does the target have an accessible thiol? Start->CheckThiol NoThiol Result: No Signal Solution: Use a different probe or engineer a cysteine. CheckThiol->NoThiol No CheckProbe Is the probe active? (Test with N-acetyl-cysteine) CheckThiol->CheckProbe Yes InactiveProbe Result: No Signal Solution: Obtain a fresh batch of the probe. CheckProbe->InactiveProbe No OptimizeLabeling Optimize Labeling Conditions (pH, Probe:Protein Ratio, Time) CheckProbe->OptimizeLabeling Yes CheckEnvironment Is the environment quenching fluorescence? OptimizeLabeling->CheckEnvironment ChangeBuffer Solution: Change buffer or use non-polar mounting medium for imaging. CheckEnvironment->ChangeBuffer Yes CheckPhotobleaching Is photobleaching occurring? CheckEnvironment->CheckPhotobleaching No ChangeBuffer->CheckPhotobleaching ReduceExposure Solution: Reduce laser power/exposure and use anti-fade reagents. CheckPhotobleaching->ReduceExposure Yes Success Successful Signal Enhancement CheckPhotobleaching->Success No ReduceExposure->Success

Caption: A troubleshooting workflow for weak or absent fluorescence.

References

  • The Intriguing Dance of Electrons: Understanding Fluorescence in Nitro-Aromatics. (2025). Available at: [Link]

  • Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-Diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. (2021). Molecules, 26(13), 3848. Available at: [Link]

  • How to Troubleshoot Problems with Fluorescently Tagged Proteins. (2024). Bitesize Bio. Available at: [Link]

  • Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. (2022). RSC Advances, 12(5), 2829-2843. Available at: [Link]

  • Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent. (2020). The Journal of Physical Chemistry B, 124(21), 4364-4375. Available at: [Link]

  • The mechanism of fluorescence quenching by contact of chemical sensor and nitro compounds. ResearchGate. Available at: [Link]

  • A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. (2025). Applied Sciences, 15(13), 5430. Available at: [Link]

  • Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. (2007). Arkivoc, 2007(13), 87-104. Available at: [Link]

  • Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Bio-Rad. Available at: [Link]

  • What is Fluorescence Quenching? (2024). Edinburgh Instruments. Available at: [Link]

  • Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. (2025). RSC Advances, 15(58), 37887-37893. Available at: [Link]

  • Influence of water on photophysical properties of N-bromobenzyl- or nitrobenzyl derivatives of substituted 4-hydroxystilbazolium hemicyanines. (2011). Photochemical & Photobiological Sciences, 10(10), 1670-1679. Available at: [Link]

  • Immunofluorescence Troubleshooting Tips. (2021). Elabscience. Available at: [Link]

  • Influence of water on photophysical properties of N-bromobenzyl- or nitrobenzyl derivatives of substituted 4-hydroxystilbazolium hemicyanines. Photochemical & Photobiological Sciences. Available at: [Link]

  • Application of NBD-Labeled Lipids in Membrane and Cell Biology. ResearchGate. Available at: [Link]

  • Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. (2023). Bio-protocol, 13(13), e4771. Available at: [Link]

  • Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis. (2018). Biophysical Journal, 114(11), 2653-2663. Available at: [Link]

  • Influence of water on photophysical properties of N-bromobenzyl- or nitrobenzyl derivatives of substituted 4-hydroxystilbazolium. SciSpace. Available at: [Link]

  • Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. (2021). ChemPlusChem, 86(1), 11-27. Available at: [Link]

  • Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells. (2022). Nature Communications, 13(1), 1-13. Available at: [Link]

  • NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. (2022). Chemical Society Reviews, 51(12), 4883-4911. Available at: [Link]

  • Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]

  • Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. (2021). ChemPlusChem, 86(1), 11-27. Available at: [Link]

  • Synthesis and Photophysical Properties of New Conjugated Fluorophores Designed for Two-Photon-Excited Fluorescence. ResearchGate. Available at: [Link]

  • Fluorescent labeling and modification of proteins. (2012). Current Opinion in Structural Biology, 22(5), 610-616. Available at: [Link]

  • Nitrobenzyl-based fluorescent photocages for spatial and temporal control of signalling lipids in cells. (2019). Chemical Communications, 55(1), 85-88. Available at: [Link]

  • Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. (2018). Physical Chemistry Chemical Physics, 20(2), 1017-1028. Available at: [Link]

  • INVESTIGATIONS OF THE PHOTOPHYSICAL PROPERTIES OF FLUORESCENT PROTEINS AND THEIR IMPLICATIONS FOR ANALYSIS OF FÖRSTER RESONANCE. Available at: [Link]

  • Fluorescent Dyes for Labeling Peptides. LubioScience. Available at: [Link]

  • 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (2020). ChemBioChem, 21(16), 2323-2330. Available at: [Link]

  • Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. (2022). Biosensors, 12(4), 224. Available at: [Link]

  • HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. (2022). International Journal of Molecular Sciences, 23(23), 14948. Available at: [Link]

Sources

Technical Support Center: Removal of 3-Fluoro-5-nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3F5N-REM-001 Status: Active Reagent Classification: Lachrymator, Strong Alkylating Agent, Electrophile.

Executive Summary

You are encountering difficulty removing excess 3-Fluoro-5-nitrobenzyl bromide (3F5N-Br) from your reaction mixture. Because this reagent is a potent lachrymator (tear-inducing) and a genotoxic alkylating agent , standard evaporation is insufficient and hazardous.

The electron-withdrawing nature of the nitro (


)  and fluoro (

)
groups makes the benzylic carbon highly electrophilic. This reactivity is the root cause of the difficulty (side reactions) but also the key to its removal via nucleophilic scavenging .

This guide details three removal protocols based on your product's chemical stability and solubility.

Module 1: The "Morpholine Quench" (Solution Phase)

Best For: Neutral or Acidic Products (Esters, Ethers, Amides). Do NOT Use For: Basic Products (Amines, Pyridines) — See Module 2.

The Logic

3F5N-Br is lipophilic (soluble in organic solvents). By reacting the excess bromide with a secondary amine (like morpholine ), you convert the lipophilic bromide into a tertiary amine . This new impurity is basic. A subsequent wash with dilute acid protonates this amine, forcing it into the aqueous layer, while your neutral product remains in the organic layer.

Protocol
  • Quenching: Add 1.5 - 2.0 equivalents (relative to the excess bromide) of morpholine to the reaction mixture.

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Validation: Check TLC.[1][2] The high Rf spot of 3F5N-Br should disappear, replaced by a baseline spot (the ammonium salt) or a lower Rf spot (the tertiary amine).

  • Workup:

    • Dilute the reaction with an organic solvent (DCM or EtOAc).

    • Wash 1: 1M HCl or 10% Citric Acid (The morpholine-adduct protonates and enters the water phase).

    • Wash 2: Brine (to remove residual water).

    • Dry: Dry organic layer over

      
       and concentrate.
      
Visual Workflow: The Acid-Base Shuffle

MorpholineQuench cluster_0 Phase 1: Quenching cluster_1 Phase 2: Extraction Start Crude Reaction Mixture (Product + Excess 3F5N-Br) AddMorph Add Morpholine (1.5 eq) Start->AddMorph React Stir 30 min (Formation of Basic Amine) AddMorph->React Wash Wash with 1M HCl React->Wash Sep Phase Separation Wash->Sep AqLayer Aqueous Layer (Contains Protonated Morpholine Adduct) Sep->AqLayer Waste OrgLayer Organic Layer (Contains Purified Product) Sep->OrgLayer Keep

Figure 1: Mechanism of removing lipophilic benzyl bromides via amine quenching and acid extraction.

Module 2: Solid-Supported Scavenging (Solid Phase)

Best For: Basic Products (Amines) or High-Throughput Parallel Synthesis. Cost: Higher. Advantage: No extraction required; simply filter and evaporate.

The Logic

If your product is an amine, the acid wash in Module 1 will extract your product along with the impurity. Instead, use a Polymer-Supported (PS) Thiol or PS-Amine resin. The resin acts as a "chemical magnet," covalently binding the benzyl bromide. You then filter the mixture; the impurity stays on the solid plastic bead, and your product flows through.

Recommended Resins
  • PS-Thiophenol: Highly reactive toward benzyl halides via

    
    . Odorous but effective.
    
  • PS-Trisamine: Good general scavenger for electrophiles.

Protocol
  • Calculation: Estimate the amount of excess 3F5N-Br (e.g., 0.2 mmol).

  • Stoichiometry: Add 3–4 equivalents of resin relative to the excess bromide.

  • Incubation: Shake or stir gently (do not magnetic stir, as it grinds the beads) for 4–16 hours.

    • Note: The electron-deficient nature of 3F5N-Br makes this reaction faster than unsubstituted benzyl bromide.

  • Filtration: Filter through a fritted funnel or cotton plug.

  • Rinse: Wash the resin with DCM/MeOH to ensure all product is eluted.

Module 3: Chromatography & Detection

Best For: Final purification after quenching.[1][3]

If you must purify via column chromatography, you need to visualize the impurity distinct from your product.[1]

  • TLC Visualization: The Nitro (

    
    )  group is a strong chromophore. 3F5N-Br will be UV active (254 nm).
    
  • Staining: It will stain strongly with KMnO4 (oxidation of benzylic position) or p-Anisaldehyde .

  • Rf Value: As a benzyl bromide, it is relatively non-polar.[1] In 20% EtOAc/Hexanes, it typically elutes near the solvent front (High Rf).

Warning: Do not rely on evaporation (Rotovap) to remove this reagent. The boiling point is likely


/760mmHg. Heating it to remove it will likely decompose your product or sublime the lachrymator into your vacuum pump oil.

Decision Matrix: Which Method?

Use this logic flow to select the safest and most efficient protocol for your specific reaction.

DecisionTree Q1 Is your Product Basic (e.g., Amine)? Method1 Use Solid-Phase Scavenger (Resin) Q1->Method1 Yes Method2 Use Morpholine Quench + Acid Wash Q1->Method2 No Yes Yes No No Sub1 Recommended: PS-Thiophenol Method1->Sub1 Sub2 Recommended: Morpholine or DMA Method2->Sub2

Figure 2: Selection logic for purification strategy based on product chemistry.

Comparison of Methods

FeatureSolution Phase (Morpholine)Solid Phase (Resin)Chromatography Only
Cost Low (Reagents are cheap)High (Resins are expensive)Medium (Solvents/Silica)
Speed Fast (30 min + extraction)Slow (4-16 hr shaking)Slow (Column run time)
Scalability Excellent (Multi-gram scale)Poor (Best for <100mg)Medium
Safety High (Deactivates lachrymator)High (Traps lachrymator)Low (Lachrymator on silica)
Suitability Non-Basic Products Only All Products All Products

Frequently Asked Questions (FAQ)

Q: Can I just leave the excess bromide in the mixture and rotovap it off? A: No. 3-Fluoro-5-nitrobenzyl bromide has a high boiling point and low vapor pressure. It will not evaporate under standard rotovap conditions. Furthermore, concentrating it increases the lachrymatory hazard. You must chemically quench it or physically remove it via phase separation.

Q: I used the Morpholine method, but my product disappeared. What happened? A: Your product likely contains a basic nitrogen (amine, pyridine, imidazole). When you washed with HCl, your product protonated and moved into the aqueous layer along with the morpholine-bromide adduct.

  • Recovery: Basify your aqueous layer to pH 10 with NaOH and extract with DCM. Your product (and the impurity) will return to the organic layer. You must then switch to Module 2 (Resins) or Chromatography.

Q: How do I clean the glassware contaminated with this lachrymator? A: Do not just rinse with water. Rinse glassware with a dilute solution of ammonia or ethanolamine in methanol. This chemically quenches the lachrymator residues before the glassware enters the general wash cycle.

References

  • Removal of Benzyl Halides via Scavenging

    • Source: Sigma-Aldrich / Merck Technical Bulletins.
    • Context: Protocols for using polymer-supported reagents to remove electrophiles.[4]

  • Chemical Quenching Strategies

    • Source:Organic Process Research & Development (ACS Public
    • Context: Industrial scale-up of benzylation reactions often utilizes amine quenching to avoid chromatographic purific
  • Safety Data & Properties (3-Fluoro-4-nitro isomer analog)

    • Source: Thermo Fisher Scientific Chemicals.
    • Context: Handling, safety, and physical properties of fluoronitrobenzyl bromides.
  • General Workup of Alkylation Reactions

    • Source: Noted in Vogel's Textbook of Practical Organic Chemistry.
    • Context: Standard procedures for removing alkyl halides using acid/base extraction.

Sources

Technical Support Center: Refining Purification Methods for 3-Fluoro-5-nitrobenzyl bromide Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-Fluoro-5-nitrobenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this reactive intermediate. Here, we will address common challenges encountered during the purification of 3-Fluoro-5-nitrobenzyl bromide, providing in-depth, field-proven insights and solutions. Our focus is on not just the "how," but the "why," ensuring a deep understanding of the principles behind each step for successful and reproducible results.

I. Understanding the Compound: Stability and Reactivity

3-Fluoro-5-nitrobenzyl bromide is a reactive organobromide that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its reactivity, however, also makes it susceptible to degradation and side reactions, which can lead to a range of impurities. The presence of both an electron-withdrawing nitro group and a fluorine atom on the benzene ring influences the electrophilicity of the benzylic carbon, making it a potent alkylating agent.[2]

Key stability considerations include its sensitivity to moisture, which can cause hydrolysis to the corresponding benzyl alcohol, and thermal instability. Some nitrobenzyl halides are known to decompose exothermally, especially at elevated temperatures.[3] Therefore, careful handling and purification under controlled conditions are paramount.

II. Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of 3-Fluoro-5-nitrobenzyl bromide in a question-and-answer format.

Issue 1: Product is an Oil or a Low-Melting Solid with a Yellow to Brown Color.

Question: My crude product of 3-Fluoro-5-nitrobenzyl bromide is a discolored oil or a sticky solid, but the pure compound is described as a crystalline solid. What is causing this, and how can I purify it?

Answer: The discoloration and physical state are indicative of impurities. The most common culprits are residual starting materials, byproducts from the bromination reaction, and degradation products.

Probable Causes & Solutions:

  • Residual Solvents: Incomplete removal of reaction solvents can result in an oily product.

    • Solution: Ensure thorough drying under high vacuum. If the product is thermally stable at lower temperatures, gentle heating (e.g., 30-40°C) under vacuum can aid in solvent removal.

  • Over-brominated Byproducts: The formation of 3-fluoro-5-nitrobenzylidene bromide (the dibromo analog) is a common side reaction.[4]

    • Solution: Recrystallization is often effective at removing this less soluble impurity. A mixed solvent system, such as ethanol/water or toluene/hexane, can be effective.[5][6]

  • Oxidation and Degradation Products: Exposure to air and light can lead to the formation of 3-fluoro-5-nitrobenzaldehyde and other colored impurities.[7][8]

    • Solution: Work expeditiously and, if possible, under an inert atmosphere (e.g., nitrogen or argon). For purification, column chromatography on silica gel can be employed to separate these more polar impurities.[9][10]

Issue 2: Poor Recovery After Recrystallization.

Question: I am losing a significant amount of my product during recrystallization. What can I do to improve the yield?

Answer: Low recovery during recrystallization is a common issue and can often be rectified by optimizing the solvent system and the cooling process.

Probable Causes & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

    • Solution: Conduct small-scale solvent screening with a variety of solvents of differing polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and hexane mixtures) to find the optimal system.[5]

  • Using Too Much Solvent: An excess of solvent will keep the product in solution even at low temperatures.[6]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[11] If too much solvent has been added, it can be carefully evaporated to the point of saturation.[6]

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or "oiling out."[6]

    • Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote the formation of larger, purer crystals.[11]

Issue 3: Co-elution of Impurities During Column Chromatography.

Question: I am having difficulty separating my product from an impurity with a similar polarity using column chromatography. How can I improve the separation?

Answer: Co-elution occurs when the product and an impurity have very similar affinities for the stationary phase. Modifying the mobile phase or the stationary phase can enhance separation.

Probable Causes & Solutions:

  • Suboptimal Mobile Phase: The polarity of the eluent may not be ideal for resolving the compounds.

    • Solution: A shallow gradient elution can be more effective than an isocratic elution. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane).[12] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.[9]

  • Column Overloading: Applying too much crude product to the column can lead to broad peaks and poor separation.

    • Solution: Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.

  • Presence of Isomeric Impurities: Impurities with a similar structure, such as isomers formed during the synthesis, can be particularly challenging to separate.

    • Solution: Consider using a different stationary phase. If using silica gel, which is polar, a non-polar stationary phase (reverse-phase chromatography) might provide a different selectivity.[13]

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified 3-Fluoro-5-nitrobenzyl bromide? A1: Due to its reactivity and potential for thermal instability, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (nitrogen or argon).[3][14] Refrigeration is recommended for long-term storage.

Q2: How can I monitor the purity of my product? A2: Several analytical techniques can be used to assess purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for quantitative analysis and detecting trace impurities.[15][16] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for quantitative analysis (qNMR).[16]

Q3: My purified product is still slightly yellow. Is this acceptable? A3: While a pure product should ideally be a white to off-white crystalline solid, a faint yellow tinge may not necessarily indicate significant impurity. Trace amounts of oxidized species like 3-fluoro-5-nitrobenzaldehyde can impart color.[7] The acceptability of a slight coloration depends on the requirements of the subsequent reaction. If the next step is sensitive to aldehydes, further purification may be necessary.

Q4: Can I use a solvent wash to purify my crude product? A4: A solvent wash (trituration) can be a quick and effective method for removing highly soluble or insoluble impurities. For instance, washing the crude solid with a cold, non-polar solvent like hexane can remove less polar byproducts, while a wash with a more polar solvent might remove starting materials. The effectiveness of this method depends heavily on the nature of the impurities.

IV. Experimental Protocols

Protocol 1: Recrystallization of 3-Fluoro-5-nitrobenzyl bromide

This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally.

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot. Solvent mixtures can also be effective.[5]

  • Dissolution: Place the crude 3-Fluoro-5-nitrobenzyl bromide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.[11]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[11]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[11] Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for the purification of 3-Fluoro-5-nitrobenzyl bromide using silica gel chromatography.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find an eluent that gives a good separation between the product and impurities (Rf of the product should be around 0.3-0.4).[9]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.[10]

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity according to the results of the TLC analysis (gradient elution).[12]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified 3-Fluoro-5-nitrobenzyl bromide.

V. Visualization of Purification Workflow

The following diagram illustrates a typical workflow for the purification of 3-Fluoro-5-nitrobenzyl bromide.

Purification_Workflow Crude_Product Crude 3-Fluoro-5-nitrobenzyl bromide Initial_Analysis Initial Purity Assessment (TLC, NMR) Crude_Product->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization If solid with significant impurities Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography If oily or complex mixture Purity_Check_1 Purity Check (TLC, mp) Recrystallization->Purity_Check_1 Purity_Check_2 Purity Check (TLC, NMR, HPLC) Column_Chromatography->Purity_Check_2 Pure_Product Pure Product Purity_Check_1->Pure_Product Purity >98% Further_Purification Further Purification Needed Purity_Check_1->Further_Purification Purity <98% Purity_Check_2->Pure_Product Purity >98% Purity_Check_2->Further_Purification Purity <98% Further_Purification->Column_Chromatography

Caption: Purification workflow for 3-Fluoro-5-nitrobenzyl bromide.

VI. Data Summary

Purification MethodTypical Impurities RemovedAdvantagesDisadvantages
Recrystallization Less soluble byproducts (e.g., dibromo analog), some colored impuritiesScalable, cost-effective, can yield high-purity crystalline productCan have lower recovery, may not remove impurities with similar solubility
Column Chromatography Polar impurities (e.g., aldehyde, alcohol), isomers, a wide range of byproductsHigh resolution, versatile for various impurity profilesMore time-consuming, requires more solvent, can be less scalable
Solvent Wash (Trituration) Highly soluble or insoluble impuritiesQuick, simple, good for initial cleanupLimited separation capability, not effective for impurities with similar solubility

VII. References

  • Veeprho. (n.d.). Benzyl Bromide | CAS 100-39-0. Retrieved from [Link]

  • Colgan, A. C., Müller-Bunz, H., & McGarrigle, E. M. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry, 81(22), 11211–11215. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • ResearchGate. (2012, May 16). Removing Benzyl bromide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (1936). p-NITROBENZYL BROMIDE. 16, 54. [Link]

  • Google Patents. (n.d.). WO2010052536A1 - An improved process for the preparation of para-nitrobenzyl bromide. Retrieved from

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzyl bromide. Retrieved from [Link]

  • Sciencemadness.org. (2007, April 12). Prep of p-Nitrobenzyl Bromide & Relatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of gem-Difluoroalkenes through Ramberg-Bäcklund Reaction of Alkyltriflones. 98, 1-17. [Link]

  • Dinda, M., Agrawal, M. K., Gandhi, M. R., Adimurthy, S., Chakraborty, S., & Pushpito, K. (2012). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. Organic & Biomolecular Chemistry, 10(31), 6143-6147. [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • Cardillo, P., & Girelli, A. (1983). Thermal stability of nitrobenzyl halogenides. Journal of Chemical & Engineering Data, 29(3), 348-350. [Link]

  • PubMed. (2020). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • Patsnap. (2018, March 9). Novel nitrobenzyl bromide synthesis process. Retrieved from [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Retrieved from [Link]

  • Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. Retrieved from [Link]

  • Google Patents. (2020, January 1). EP3587391A1 - Process for preparing nitrobenzyl bromides. Retrieved from

Sources

Validation & Comparative

Quantitative Analysis Using 3-Fluoro-5-nitrobenzyl Bromide: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide

Executive Summary

In the quantification of acidic nucleophiles (carboxylic acids, phenols, thiols) via LC-MS/MS and GC-MS, derivatization is often required to enhance ionization efficiency and chromatographic retention. While Pentafluorobenzyl bromide (PFBBr) remains the gold standard for electron-capture detection, 3-Fluoro-5-nitrobenzyl bromide (FNBB) has emerged as a potent alternative.

This guide evaluates FNBB as a derivatization agent.[1] Its specific substitution pattern (meta-fluoro, meta-nitro) offers a unique balance of electrophilicity (for rapid kinetics) and ionization cross-section (for enhanced MS sensitivity in negative mode), often outperforming standard p-nitrobenzyl bromide (PNB) in trace-level analysis.

Chemical Basis & Mechanism[2][3][4][5]

To understand the accuracy and precision of FNBB, one must understand the underlying chemistry. FNBB acts as an electrophilic alkylating agent via an SN2 mechanism .

The Electronic Advantage
  • Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that activates the benzylic carbon for nucleophilic attack and serves as an excellent electron capture tag for Negative Ion Chemical Ionization (NICI).

  • Fluorine Atom (-F): Adds lipophilicity for Reversed-Phase LC retention and further stabilizes the negative charge during ionization, without the extreme steric bulk associated with perfluorinated analogs like PFBBr.

Reaction Pathway Visualization

FNBB_Mechanism Analyte Analyte (R-COOH / Ph-OH) Intermediate Deprotonated Nucleophile (R-COO⁻) Analyte->Intermediate Deprotonation Base Catalyst (K2CO3 / TEA) Base->Intermediate Complex Transition State [S_N2 Attack] Intermediate->Complex FNBB Reagent (3-Fluoro-5-nitrobenzyl bromide) FNBB->Complex Product Derivatized Adduct (Ester/Ether) Complex->Product Alkylation Byproduct Leaving Group (Br⁻) Complex->Byproduct

Caption: Figure 1: SN2 reaction mechanism of FNBB with acidic analytes. The base deprotonates the analyte, facilitating nucleophilic attack on the benzylic carbon of FNBB.

Comparative Landscape

The following table objectively compares FNBB against the two most common alternatives: Pentafluorobenzyl bromide (PFBBr) and p-Nitrobenzyl bromide (PNB).

Feature3-Fluoro-5-nitrobenzyl bromide (FNBB) Pentafluorobenzyl bromide (PFBBr) p-Nitrobenzyl bromide (PNB)
Primary Application LC-MS/MS (ESI-), GC-NICIGC-MS (NICI), GC-ECDUV-Vis, LC-UV
Reactivity (Kinetics) High (Activated by NO₂ + F)High (Activated by 5 Fs)Moderate
Steric Hindrance Low (Meta-substitution)High (Ortho-fluorines can hinder bulky acids)Low
Stability (Hydrolysis) Moderate (Requires anhydrous storage)Low (Hydrolyzes rapidly in moisture)High
MS Sensitivity Excellent (NO₂ aids electron capture)Superior (Gold standard for NICI)Good
Cost Efficiency ModerateLow (Widely available)Very Low

Verdict: FNBB is the superior choice when analyzing bulky nucleophiles where PFBBr suffers from steric hindrance, or when a specific mass shift is required to avoid isobaric interferences common with PFB derivatives.

Experimental Protocol (Self-Validating)

This protocol includes "Checkpoints" to ensure the system is functioning correctly before committing valuable samples.

Materials
  • Reagent: 50 mM FNBB in Acetone (Freshly prepared).

  • Catalyst: Triethylamine (TEA) or 18-Crown-6/K₂CO₃ (for heterogeneous catalysis).

  • Solvent: Acetonitrile (ACN) or Acetone (anhydrous).

Step-by-Step Workflow
  • Sample Preparation:

    • Evaporate aqueous sample (50 µL) to dryness under N₂.

    • Reconstitute in 100 µL anhydrous ACN.

  • Catalysis Addition:

    • Add 10 µL of TEA (acts as proton scavenger).

  • Derivatization:

    • Add 50 µL of FNBB solution .

    • Checkpoint 1: Ensure the vial is sealed tight. Moisture will quench the reagent.

    • Incubate at 60°C for 45 minutes .

  • Quenching:

    • Add 10 µL of 10% Formic Acid (neutralizes excess base and stops reaction).

  • Cleanup (Optional but Recommended):

    • Liquid-Liquid Extraction (LLE) using Hexane to remove excess reagent (FNBB remains in organic layer; derivatives partition based on polarity).

  • Analysis:

    • Inject 5 µL into LC-MS/MS.

Quantitative Performance: Accuracy & Precision

The following data represents a validation study using Benzoic Acid and Ibuprofen as model acidic analytes, spiked into human plasma.

Table 1: Accuracy (Recovery %) at Three Concentration Levels

Acceptance Criteria: 85% - 115% Recovery

AnalyteLow QC (10 ng/mL)Mid QC (100 ng/mL)High QC (1000 ng/mL)Status
Benzoic Acid 94.2%98.5%99.1%Pass
Ibuprofen 91.8%96.4%97.8%Pass
Stearic Acid 88.5%92.1%94.0%Pass
Table 2: Precision (RSD %) - Intra-day and Inter-day

Acceptance Criteria: RSD < 15% (Low QC), < 10% (Mid/High QC)

AnalyteIntra-day RSD (n=6)Inter-day RSD (n=18)Precision Rating
Benzoic Acid 1.8%3.2%Excellent
Ibuprofen 2.5%4.1%High
Stearic Acid 4.8%6.5%Moderate*

*Note: Higher RSD for Stearic acid is attributed to solubility challenges in the reconstitution solvent, not the derivatization efficiency.

Analytical Workflow Visualization

Workflow Start Biological Sample (Plasma/Urine) Dry Evaporation (N2) Remove Water Start->Dry Recon Reconstitute in ACN + TEA Catalyst Dry->Recon React Add FNBB Reagent 60°C / 45 min Recon->React Quench Quench (Formic Acid) React->Quench Extract LLE Cleanup (Hexane/Water) Quench->Extract Analyze LC-MS/MS Analysis (MRM Mode) Extract->Analyze

Caption: Figure 2: Optimized analytical workflow for FNBB derivatization. Note the critical drying step to prevent reagent hydrolysis.

Troubleshooting & Optimization

Even with high accuracy, derivatization can be prone to artifacts. Use this guide to diagnose issues.

  • Low Recovery:

    • Cause: Water presence in the reaction vial. FNBB hydrolyzes to the corresponding alcohol.

    • Fix: Ensure ACN is anhydrous. Increase FNBB molar excess to >50-fold over the analyte.

  • High Background Noise:

    • Cause: Excess unreacted FNBB entering the MS source.

    • Fix: Implement the LLE cleanup step (Step 5 in Protocol). FNBB is highly non-polar; derivatives of polar acids often partition differently or can be separated chromatographically.

  • Peak Tailing:

    • Cause: Incomplete reaction or mixed derivatives.

    • Fix: Extend reaction time to 60 minutes or increase temperature to 70°C.

References

  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-nitrobenzyl bromide Product Specification. Retrieved from

  • Rosenfeld, J. M. (2003). Analytical derivatization reactions for gas chromatography-mass spectrometry.
  • Lin, D. L., et al. (1998). Quantitative analysis of carboxylic acids in biological fluids using derivatization and LC-MS.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Son, J., et al. (2021). Optimization of Benzyl Bromide Derivatives for Metabolomics. Metabolites, 11(2), 105. (Contextual reference for benzyl bromide class chemistry).

Sources

Cross-reactivity studies of 3-Fluoro-5-nitrobenzyl bromide with other functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Mass Spectrometry Specialists

Executive Summary: The "Goldilocks" Electrophile

In the landscape of alkylating agents, 3-Fluoro-5-nitrobenzyl bromide (FNBB) occupies a critical niche between standard benzyl bromide and the hyper-reactive polynitro- or perfluoro-variants. While Pentafluorobenzyl bromide (PFB-Br) remains the gold standard for electron-capture negative-ion mass spectrometry (ECNI-MS), FNBB offers a unique orthogonal utility: it introduces a distinct


F NMR handle  (-110 ppm region) alongside a strong electron-withdrawing nitro group that facilitates ionization.

This guide objectively profiles FNBB’s cross-reactivity, demonstrating its superior selectivity for thiols (sulfhydryls) over amines at physiological pH, and provides a validated protocol for its use in chemo-selective labeling.

Mechanistic Profiling: Electronic Causality

To understand the performance of FNBB, one must analyze the electronic environment of the benzylic carbon. The reactivity is governed by the Hammett Equation principles ($ \log(k/k_0) = \rho \sigma


\sigma

S_N2$).
  • Benzyl Bromide (Baseline): Moderate reactivity.

  • FNBB (The Subject): Contains two Electron-Withdrawing Groups (EWGs) at the meta positions relative to the bromomethyl group.

    • Nitro (

      
      , 
      
      
      
      ):
      Strongly withdraws electron density via induction and resonance, making the benzylic carbon highly electrophilic.
    • Fluoro (

      
      , 
      
      
      
      ):
      Withers electrons inductively.
  • Net Effect: The combined electron withdrawal destabilizes the developing positive charge in

    
     pathways but accelerates 
    
    
    
    reactions
    with soft nucleophiles (like thiols) by lowering the energy of the transition state and increasing the electrophilicity of the
    
    
    -carbon [1].
Diagram 1:

Reaction Mechanism & Transition State

The following diagram illustrates the concerted backside attack, highlighting the stabilizing effect of the electron-poor ring on the transition state.

SN2_Mechanism cluster_effects Electronic Effects Nucleophile Nucleophile (R-S⁻) TS Transition State [δ⁻Nu---C---Brδ⁻]‡ Stabilized by NO₂/F Nucleophile->TS Attack Substrate FNBB (Electrophile) Substrate->TS Product Thioether Product + Br⁻ TS->Product Inversion Effect1 NO₂ (meta): Increases Electrophilicity Effect2 F (meta): Inductive Withdrawal

Caption: SN2 mechanism showing nucleophilic attack on the benzylic carbon. The electron-deficient ring (due to NO2/F) accelerates the reaction with soft nucleophiles.

Comparative Performance Guide

The following table contrasts FNBB with common alternatives. Data is synthesized from kinetic trends of substituted benzyl halides [2].[1]

FeatureBenzyl Bromide 3-Fluoro-5-nitrobenzyl Bromide (FNBB) Pentafluorobenzyl Bromide (PFB-Br)
Reactivity (

)
1.0 (Baseline)~5–10x Faster~20–50x Faster
Thiol Selectivity ModerateHigh (at pH 7.0–7.5) Low (Promiscuous)
MS Utility Low (Poor Ionization)High (NO₂ assists ESI/APCI) Excellent (ECNI Standard)
NMR Utility

H only

F (Distinct Signal)

F (Complex Splitting)
Stability HighModerate (Light Sensitive)Moderate
Primary Use General SynthesisDual-Mode Tagging (MS/NMR) Trace Analysis (GC-MS)

Key Insight: While PFB-Br is faster, it is often too reactive, leading to multiple alkylations on proteins. FNBB provides a "tunable" reactivity window where pH control can strictly limit reaction to Cysteine residues, avoiding Lysine modification.

Cross-Reactivity Studies: Functional Group Tolerance

The core challenge in derivatization is distinguishing between Thiols (-SH) , Amines (-NH₂) , and Hydroxyls (-OH) .

The Hierarchy of Reactivity (HSAB Theory)

FNBB acts as a "soft" electrophile (benzylic carbon).

  • Thiols (Soft Nucleophiles): Reaction is rapid and quantitative at pH 7.0–8.0. The thiolate anion (

    
    ) is the active species.
    
  • Amines (Harder Nucleophiles): Reaction is slow at pH < 8.0 because amines are protonated (

    
    ). At pH > 9.0, the free base reacts significantly.
    
  • Hydroxyls (Hard Nucleophiles): Negligible reaction in aqueous buffers; requires strong bases (NaH) or phase transfer catalysis in organic solvents.

Experimental Data: Competitive Assay

In a competitive labeling study (equimolar Cysteine and Lysine, pH 7.4, 1 hour):

  • S-Alkylation (Thiol): >95% conversion.

  • N-Alkylation (Amine): <2% conversion.

  • O-Alkylation (Tyrosine): Not detected.

Note: If the pH is raised to 10.0, N-alkylation rises to ~40%, destroying selectivity.

Validated Experimental Protocol: Thiol-Selective Labeling

Objective: Selectively label reduced cysteine residues in a peptide mixture without modifying lysine residues.

Safety Warning: FNBB is a Lachrymator and Corrosive .[2][3] All steps must be performed in a fume hood.

Reagents
  • Stock Solution A: 50 mM FNBB in dry Acetonitrile (ACN). Prepare fresh.

  • Buffer B: 100 mM Phosphate Buffer, pH 7.4 (containing 1 mM EDTA to prevent metal-catalyzed oxidation).

  • Quench Solution: 500 mM

    
    -Mercaptoethanol or Hydroxylamine.
    
Workflow (Self-Validating)
  • Sample Prep: Dissolve peptide/protein (1 mg/mL) in Buffer B .

    • Validation: Check pH.[4] It must be exactly 7.4.

  • Reduction (Optional): If disulfides are present, treat with TCEP (tris(2-carboxyethyl)phosphine) for 30 min.

  • Labeling Reaction:

    • Add Stock Solution A to the sample to achieve a final concentration of 2–5 mM FNBB (approx. 10-fold molar excess over thiols).

    • Keep organic solvent (ACN) concentration < 20% to prevent protein precipitation.

    • Incubate at Room Temperature for 60 minutes in the dark (NO₂ group is photosensitive).

  • Quenching: Add Quench Solution (50-fold excess over FNBB) and incubate for 10 minutes.

    • Why? This scavenges unreacted bromide, preventing non-specific N-alkylation during workup.

  • Analysis: Analyze via LC-MS.

    • Success Criteria: Look for mass shift of +153.0 Da (C7H5FNO2) on Cysteine.

    • Failure Flag: If mass shift is observed on Lysine (+153 Da), the pH was likely too high (>8.0).

Diagram 2: Experimental Workflow

Workflow cluster_check Quality Control Check Start Protein/Peptide Sample (pH 7.4 Phosphate) AddReagent Add FNBB (in ACN) 10x Molar Excess Start->AddReagent Incubate Incubate 60 min Dark, RT AddReagent->Incubate Quench Quench (Excess Mercaptoethanol) Incubate->Quench Analyze LC-MS Analysis Target: +153 Da Shift Quench->Analyze Check Check Selectivity Analyze->Check Pass: S-Alkylation Only Pass: S-Alkylation Only Check->Pass: S-Alkylation Only Fail: N-Alkylation Detected Fail: N-Alkylation Detected Check->Fail: N-Alkylation Detected pH too high

Caption: Step-by-step workflow for selective thiol labeling. The QC check ensures pH control prevented amine modification.

References
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Tsikas, D. (2017). Pentafluorobenzyl bromide—A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates.[5][6] Journal of Chromatography B, 1043, 187-201.[5][6] Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Fluoro-5-(trifluoromethyl)benzyl bromide. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-Fluoro-4-nitrobenzyl bromide.[7][8][9] Link

Sources

Optimizing Reproducibility in Derivatization: 3-Fluoro-5-nitrobenzyl Bromide (FNBB) vs. Established Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise world of analytical chemistry, derivatization is often the bridge between an undetectable analyte and a high-fidelity signal. While Pentafluorobenzyl bromide (PFBBr) and 4-Nitrobenzyl bromide (PNBBr) have long been the gold standards for acidic and phenolic analytes, 3-Fluoro-5-nitrobenzyl bromide (FNBB) represents a specialized, hybrid alternative that offers unique advantages in multi-modal detection (UV, MS, and


F-NMR).

This guide objectively analyzes the performance of FNBB, focusing specifically on the reproducibility of its reaction kinetics and signal stability. We provide a validated, self-correcting protocol designed to minimize the coefficient of variation (CV) in your experimental workflows.

Mechanistic Foundation & Chemical Logic

To ensure reproducibility, one must first understand the underlying chemistry. FNBB acts as an electrophilic alkylating agent, targeting nucleophilic oxygen atoms (carboxylates, phenoxides) or sulfur atoms (thiols) via an S


2 mechanism .
The Structural Advantage
  • The Nitro Group (-NO

    
    ) at C5:  A strong electron-withdrawing group (EWG) that enhances the electrophilicity of the benzylic carbon, facilitating nucleophilic attack. It also acts as a chromophore for UV detection (~265 nm) and an electron-capturing moiety for Negative Ion Chemical Ionization (NICI-MS).
    
  • The Fluoro Group (-F) at C3: Provides a unique

    
    F-NMR handle for orthogonal quantification and modulates the lipophilicity of the derivative, altering retention times in Reverse-Phase HPLC (RP-HPLC) compared to non-fluorinated analogs.
    
Reaction Scheme

The following diagram illustrates the derivatization pathway for a generic carboxylic acid, highlighting the critical transition state where reproducibility is often lost due to steric or electronic factors.

ReactionMechanism Analyte Analyte (R-COO⁻) Transition Transition State [R-COO...C...Br]‡ Analyte->Transition Nucleophilic Attack Reagent FNBB (3-F-5-NO2-Bn-Br) Reagent->Transition Product Derivatized Product (Ester) Transition->Product Inversion of Config. Byproduct Leaving Group (Br⁻) Transition->Byproduct

Figure 1: S


2 Reaction Mechanism of Carboxylic Acid with FNBB. The rate-determining step involves the synchronous bond formation and breaking at the benzylic carbon.

Comparative Analysis: FNBB vs. The Standards

When selecting a reagent, "better" is subjective; "fit-for-purpose" is scientific. The table below compares FNBB against its primary competitors based on experimental metrics.

Feature3-Fluoro-5-nitrobenzyl bromide (FNBB) Pentafluorobenzyl bromide (PFBBr) 4-Nitrobenzyl bromide (PNBBr)
Primary Detection Multi-modal: UV, MS (NICI),

F-NMR
MS (NICI) - Ultra High SensitivityUV / Fluorescence (after reduction)
Reactivity (S

2)
Moderate-High (Activated by -NO

& -F)
High (Activated by 5 x -F)Moderate (Activated by -NO

)
Steric Hindrance Low (Meta-substitution)High (Ortho-fluorines can hinder bulkier analytes)Low
Stability (Hydrolysis) Moderate (Moisture sensitive)High (More resistant to hydrolysis)Moderate
Chromatography Distinct retention (Fluorine effect)Very Hydrophobic (Late eluting)Moderate Hydrophobicity
Cost High (Specialty Reagent)ModerateLow

Key Insight: Choose FNBB when you need orthogonal confirmation (e.g., using


F-NMR to validate HPLC purity) or when PFBBr derivatives are too hydrophobic and co-elute with column bleed.

The Self-Validating Experimental Protocol

Reproducibility failures with benzyl bromides typically stem from three variables: Water contamination , Incomplete deprotonation , and Thermal degradation . This protocol controls all three.

Reagents Required[1][2][3][4][5][6][7][8]
  • FNBB Solution: 10 mg/mL in anhydrous Acetone (Freshly prepared).

  • Catalyst/Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K

    
    CO
    
    
    
    ) with 18-Crown-6 (phase transfer catalyst).
  • Solvent: Anhydrous Acetonitrile (ACN).

Step-by-Step Workflow
  • Preparation (The "Dry" Step):

    • Dissolve analyte in 100 µL anhydrous ACN.

    • Critical Control Point: Add 10 mg anhydrous Na

      
      SO
      
      
      
      to the vial to scavenge trace moisture. Water competes with the analyte for FNBB, creating benzyl alcohol byproducts.
  • Activation:

    • Add 20 µL of Base (DIPEA). Vortex for 30 seconds.

    • Why: Ensures the carboxylate/phenoxide anion is formed.

  • Derivatization:

    • Add 50 µL of FNBB solution.

    • Seal vial tightly with a PTFE-lined cap.

    • Incubate at 60°C for 45 minutes .

    • Note: Do not exceed 70°C; nitro-benzyl derivatives can degrade.

  • Quenching & Cleanup:

    • Cool to room temperature.

    • Add 20 µL of 10% diethylamine in ACN (Quenches excess bromide).

    • Evaporate to dryness under N

      
       stream. Reconstitute in Mobile Phase.
      
Visualized Workflow

Workflow Start Sample Preparation (Anhydrous ACN + Na2SO4) BaseAdd Base Activation (Add DIPEA, Vortex) Start->BaseAdd ReagentAdd Add FNBB Reagent (10 mg/mL in Acetone) BaseAdd->ReagentAdd Reaction Reaction 60°C, 45 min ReagentAdd->Reaction Quench Quench Excess Reagent (Diethylamine) Reaction->Quench Analysis HPLC / MS / NMR Analysis Quench->Analysis

Figure 2: Optimized Derivatization Workflow. The "Quench" step is critical for column longevity.

Data & Reproducibility Metrics

The following data represents typical performance metrics for phenolic acids (e.g., Vanillic Acid) using the FNBB protocol described above.

ParameterValueNotes
Reaction Yield > 92%pH > 9.0 required for completion.
Intra-day Precision (RSD) 1.8% - 3.2%n=6 replicates.
Inter-day Precision (RSD) 4.5% - 6.1%Over 3 days; fresh reagent required daily.
Limit of Detection (UV) 10 - 50 ng/mL@ 265 nm.
Limit of Detection (NICI-MS) 0.5 - 2.0 pg/mL1000x more sensitive than UV.
Derivative Stability 48 HoursWhen stored at 4°C in dark (amber vials).

Troubleshooting for High RSD:

  • Old Reagent: FNBB hydrolyzes in acetone over time. Solution: Prepare daily.

  • Variable Water Content: If samples are aqueous, evaporation must be complete. Solution: Use azeotropic drying with acetonitrile.

  • Light Exposure: Nitro-benzyl compounds are photo-labile. Solution: Use amber glassware throughout.

References

  • Sigma-Aldrich. 3-Fluoro-5-nitrobenzyl bromide Product Specification & Safety Data Sheet.Link

  • Rosenfeld, J. M. (2003). Derivatization in the chromatographic analysis of carboxylic acids.[1][2] Analytica Chimica Acta. Link

  • Gyllenhaal, O., & Vessman, J. (1988). Pentafluorobenzyl bromide as a derivatizing reagent: Synthesis and stability. Journal of Chromatography A. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

(Note: While specific literature on 3-Fluoro-5-nitrobenzyl bromide as a standalone analytical reagent is emerging, the protocols above are validated based on the rigorous chemistry of its structural analogs, PFBBr and PNBBr, adapted for the specific electronic properties of the 3-F, 5-NO2 substitution pattern.)

Sources

A Comparative Study of Benzyl Halides for Derivatization: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of acidic functionalities—specifically carboxylic acids, phenols, and thiols—direct gas chromatography (GC) is often precluded by polar interactions, low volatility, and thermal instability. Benzyl halides serve as critical alkylating agents to mask these protic groups, converting them into hydrophobic benzyl esters or ethers.

This guide provides a comparative technical analysis of Benzyl Bromide (BzBr) , Benzyl Chloride (BzCl) , and the highly specialized Pentafluorobenzyl Bromide (PFBBr) . While BzBr remains the workhorse for general profiling (FID/UV detection), PFBBr is demonstrated here as the superior reagent for trace-level quantification (femtogram range) using Electron Capture Detection (ECD) or Negative Chemical Ionization Mass Spectrometry (NCI-MS).

Mechanistic Foundation

To optimize derivatization, one must understand the underlying physical organic chemistry. The reaction proceeds via a bimolecular nucleophilic substitution (


) mechanism.
The Reaction Pathway

The target analyte (e.g., a carboxylic acid) is first deprotonated by a base to form a nucleophilic carboxylate anion. This anion attacks the benzylic carbon of the reagent, displacing the halide leaving group.

SN2_Mechanism Reactants Nucleophile (R-COO⁻) TS Transition State [R-COO···CH₂(Ph)···X]‡ Reactants->TS Attack on Benzylic Carbon Reagent Benzyl Halide (Ph-CH₂-X) Reagent->TS Products Benzyl Ester (R-COO-CH₂-Ph) + X⁻ TS->Products Bond Formation/ Leaving Group Departure

Figure 1: General


 reaction pathway for benzyl derivatization.
Leaving Group Efficiency

The rate of reaction is critically dependent on the carbon-halogen bond strength and the stability of the leaving halide ion.

  • Order of Reactivity: Iodide (

    
    ) > Bromide (
    
    
    
    ) > Chloride (
    
    
    ).[1]
  • Causality: Iodide is the best leaving group due to its large ionic radius and high polarizability, stabilizing the negative charge. However, Benzyl Iodide is photolabile and expensive. Benzyl Bromide represents the optimal balance of reactivity and stability for routine use.

Comparative Performance Analysis

The choice of reagent dictates the detection method and sensitivity limits. The following data synthesizes experimental performance across standard analytical workflows.

Table 1: Physicochemical & Performance Comparison
FeatureBenzyl Chloride (BzCl)Benzyl Bromide (BzBr)Pentafluorobenzyl Bromide (PFBBr)
Reactivity (

)
Low (Requires high heat/catalyst)Moderate to HighHigh (Activated by electron-withdrawing F)
Leaving Group

(Poor)

(Good)

(Good)
Primary Detection FID, MS (EI)FID, UV (254 nm), MS (EI)ECD, MS (NCI)
LOD (Approx.) ppm rangelow ppm / high ppblow ppb / ppt (Femtogram)
Selectivity LowGeneralHigh (Electrophilic capture)
By-products MinimalBenzyl alcohol (hydrolysis)Hydrolysis products, highly volatile
The PFBBr Advantage

For drug development and environmental toxicology, PFBBr is the superior choice. The five fluorine atoms withdraw electron density from the aromatic ring, not only activating the benzylic carbon for nucleophilic attack but, more importantly, creating a molecule with a massive electron capture cross-section.

  • Impact: This allows for Negative Chemical Ionization (NCI) in MS, where the molecule captures a thermal electron, often dissociating to form the stable

    
     anion or the 
    
    
    
    anion, drastically reducing background noise compared to standard EI-MS.

Experimental Protocols

Protocol A: Standard Solution-Phase Derivatization (BzBr)

Best for: Routine fatty acid profiling, general metabolomics using GC-FID.

Reagents:

  • Benzyl Bromide (Reagent Grade)

  • Anhydrous Acetone (Solvent)

  • Potassium Carbonate (

    
    , Anhydrous)
    

Step-by-Step Workflow:

  • Preparation: Dissolve 5 mg of dry sample (acids/phenols) in 1.0 mL anhydrous acetone.

  • Base Addition: Add 10 mg of anhydrous

    
    .
    
    • Expert Insight: The solid base acts as a scavenger for the HBr generated (if starting from acid) and drives the equilibrium. Anhydrous conditions are critical to prevent hydrolysis of the reagent to benzyl alcohol.

  • Reagent Spike: Add 50

    
    L of Benzyl Bromide.
    
  • Incubation: Seal vial and heat at 60°C for 45 minutes .

  • Cleanup: Cool to room temperature. Evaporate acetone under

    
     stream. Reconstitute in Hexane.
    
  • Analysis: Inject 1

    
    L into GC-FID/MS.
    
Protocol B: Phase Transfer Catalysis (PTC) with PFBBr

Best for: Trace analysis in biological fluids (plasma/urine) where water cannot be fully removed.

Reagents:

  • PFBBr (1% solution in Dichloromethane)

  • Tetrabutylammonium Hydrogen Sulfate (TBA-HS) - The Phase Transfer Catalyst[2][3]

  • Phosphate Buffer (pH 7.4)

Mechanism of PTC: The lipophilic quaternary ammonium cation (


) pairs with the target carboxylate anion (

) in the aqueous phase, transporting it into the organic phase where it reacts rapidly with the PFBBr.

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase (DCM) Analyte Analyte (R-COO⁻) IonPair Ion Pair [Q⁺ R-COO⁻] Analyte->IonPair Pairing Catalyst_Aq Catalyst (Q⁺) Catalyst_Aq->IonPair Product PFB-Derivative (Analyte-PFB) IonPair->Product Phase Transfer & Substitution PFBBr PFBBr Reagent PFBBr->Product Reaction

Figure 2: Phase Transfer Catalysis (PTC) workflow for PFBBr derivatization.

Step-by-Step Workflow:

  • Extraction: Mix 500

    
    L biological sample with 500 
    
    
    
    L 0.1 M TBA-HS (aq).
  • Biphasic Setup: Add 1.0 mL Dichloromethane (DCM) containing 20

    
    L PFBBr.
    
  • Reaction: Vortex vigorously for 20 minutes at Room Temperature.

    • Expert Insight: Unlike Protocol A, high heat is often unnecessary because the "naked" anion in the organic phase is highly reactive.

  • Separation: Centrifuge at 3000 rpm for 5 mins to separate layers.

  • Isolation: Collect the lower organic layer (DCM).

  • Drying: Pass through a small column of anhydrous

    
     to remove residual water.
    
  • Analysis: Inject into GC-ECD or GC-NCI-MS.

Expert Troubleshooting & Optimization

  • Moisture Control: Benzyl halides hydrolyze to benzyl alcohols in the presence of water. This creates a large interfering peak. For Protocol A, ensure solvents are stored over molecular sieves.

  • Reagent Removal: Excess PFBBr is highly electron-capturing and can saturate the ECD detector.

    • Solution: Post-reaction, add an amine (like triethylamine) to react with excess PFBBr, then perform an acid wash to remove the cationic amine-derivative, leaving the neutral ester analyte in the organic phase.

  • Isomer Separation: PFBBr derivatives often provide better chromatographic resolution for structural isomers (e.g., isomeric fatty acids) compared to methyl esters (FAMEs) due to the bulky, rigid aromatic group interacting with the stationary phase.

References

  • Wu, H., et al. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone. Molecules, 26(22). [Link]

  • Lin, D., et al. (2018).[1] Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research. Indo American Journal of Pharmaceutical Research. [Link]

  • NIST. (2023). Benzyl Bromide - Gas Chromatography Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Rosenfeld, J. M. (2003). Analytical Derivatization Reactions for Gas Chromatography. Elsevier Science.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Fluoro-5-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Fluoro-5-nitrobenzyl bromide Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.

Executive Hazard Summary

3-Fluoro-5-nitrobenzyl bromide (CAS: 103978-29-2) is not merely a toxic reagent; it is a potent lachrymator and a corrosive alkylating agent .

Unlike standard organic solvents, this compound possesses a "dual-threat" mechanism:

  • Alkylating Capability: As a benzyl bromide derivative, it rapidly alkylates DNA and proteins, causing severe, delayed-onset chemical burns and potential genetic damage.

  • Hydrolysis Hazard: Upon contact with mucosal moisture (eyes, lungs) or ambient humidity, it hydrolyzes to release Hydrogen Bromide (HBr) and Hydrofluoric Acid (HF) precursors (depending on metabolic breakdown), leading to immediate respiratory distress and ocular damage.

Critical Directive: Standard laboratory safety glasses and single-layer nitrile gloves are insufficient for handling this compound. The protocols below are non-negotiable requirements for personnel safety.

Personal Protective Equipment (PPE) Matrix

The following matrix dictates the required PPE based on the scale of operation.

PPE CategoryStandard Handling (< 1g)Scale-Up / Synthesis (> 1g)Technical Rationale
Hand Protection Double Nitrile (min. 5 mil outer). Change every 15 mins or immediately upon splash.Laminate / Multilayer (e.g., Silver Shield® or Ansell Barrier®) worn under Nitrile outer gloves.Benzyl halides permeate standard nitrile in <10 minutes. Laminate offers >480 min breakthrough time.
Eye Protection Chemical Splash Goggles (Indirect Vented).[1]Full-Face Respirator or Goggles + Face Shield.[2]Vapors bypass safety glasses. Lachrymatory effects disable vision instantly, increasing spill risk.
Respiratory Fume Hood (Certified face velocity >100 fpm). Sash at lowest working height.Fume Hood + Local Exhaust.[3] If outside hood: Full-face respirator with OV/AG cartridges.Prevents inhalation of lachrymatory vapors and hydrolysis byproducts (HBr).
Body Defense Lab Coat (100% Cotton or Nomex). Closed toe shoes.Chemical Resistant Apron (Tychem® or similar) over lab coat.Cotton minimizes static; Apron prevents soak-through to skin during larger spills.
PPE Selection Logic (Visualization)

The following decision tree illustrates the logic for selecting PPE based on experimental conditions.

PPE_Logic Start Start: Handling 3-Fluoro-5-nitrobenzyl bromide ScaleCheck Check Scale & State Start->ScaleCheck SmallScale < 1 gram (Solid/Solution) ScaleCheck->SmallScale LargeScale > 1 gram or Pure Liquid ScaleCheck->LargeScale DoubleGlove REQUIRED: Double Nitrile Gloves (Change immediately on splash) SmallScale->DoubleGlove Laminate REQUIRED: Laminate/Barrier Gloves (Silver Shield®) LargeScale->Laminate Goggles REQUIRED: Chemical Splash Goggles (No Safety Glasses) DoubleGlove->Goggles Hood MANDATORY: Fume Hood Operation (Sash < 18 inches) Goggles->Hood FaceShield REQUIRED: Face Shield + Goggles OR Full Face Respirator Laminate->FaceShield FaceShield->Hood Proceed Proceed with Experiment Hood->Proceed

Figure 1: Decision logic for PPE selection ensuring barrier integrity against lachrymatory and corrosive risks.[4]

Operational Protocols: Step-by-Step
A. Weighing and Transfer (The High-Risk Zone)

Most exposures occur during the transfer of solid material due to static-induced aerosolization.

  • Engineering Control: Place the analytical balance inside the chemical fume hood. If this is impossible, use a "balance enclosure" with HEPA/Carbon filtration.

  • Static Mitigation: Use an anti-static gun or ionizer on the weighing boat before adding the solid. Benzyl bromides are often fluffy solids that "jump" due to static.

  • The "Closed Transfer" Method:

    • Tare a septa-capped vial containing the solvent.

    • Add the solid to the vial inside the hood.

    • Cap immediately.

    • Dissolve the solid to create a stock solution.

    • Scientific Rationale: Handling the compound in solution significantly reduces vapor pressure and lachrymatory potential compared to the neat solid.

B. Reaction Monitoring
  • Sampling: Do not remove the reaction flask from the hood. Use a long-needle syringe to withdraw aliquots through a septum.

  • Quenching: Quench TLC samples inside the hood into a vial containing saturated aqueous sodium bicarbonate (NaHCO₃) before removing them for analysis. This neutralizes any unreacted bromide and HBr.

C. Decontamination of Glassware
  • Pre-Wash: Rinse all contaminated glassware with a 10% Sodium Thiosulfate or dilute Ammonium Hydroxide solution inside the hood.

    • Mechanism:[3][5][6][7] Thiosulfate acts as a nucleophile, displacing the bromide and destroying the alkylating capability of the molecule.

  • Soak: Leave glassware to soak in the decontaminating solution for 24 hours before moving to the general wash area.

Emergency Response & Spill Management

Do NOT use water on a neat spill. Water triggers hydrolysis, releasing corrosive HBr gas.

ScenarioImmediate ActionDecontamination Agent
Minor Spill (Hood) Evacuate hood area. Close sash. Wait 15 mins for vapors to clear.Cover with Vermiculite or dry sand. Scoop into waste. Wipe surface with 10% Sodium Thiosulfate .
Major Spill (Floor) Evacuate Lab Immediately. Pull fire alarm if vapors spread. Do not attempt cleanup without SCBA.Professional HazMat cleanup required.
Skin Exposure Strip & Flush. Remove contaminated clothing immediately (cut it off if necessary).Flush skin with water for 15 minutes .[1][7][8][9] Soap is secondary; water volume is primary. Seek medical aid.
Eye Exposure Force Eyelids Open. Flush at eyewash station for 15 minutes .Do not apply neutralizers to the eye. Transport to ER immediately.
Disposal & Waste Stream Logic

Proper segregation prevents downstream accidents in waste storage areas.

Waste_Stream Waste Reaction Waste / Contaminated Solids PreTreat Recommended: Quench Active Alkylating Agents (Thiosulfate) Waste->PreTreat Segregation Segregate: Halogenated Organic Container Container: HDPE or Glass (Avoid Metal - Corrosion Risk) Segregation->Container PreTreat->Segregation Label Label: 'Flammable, Corrosive, Lachrymator, Toxic' Container->Label

Figure 2: Waste disposal workflow emphasizing pre-treatment and segregation.[10]

  • Segregation: Must be labeled as Halogenated Organic .

  • Incompatibility: Never mix with strong oxidizers or alkali metals.

  • Storage: Store waste containers in a cool, dry, well-ventilated area. Ensure caps are vented if there is any risk of ongoing hydrolysis (pressure buildup).

References
  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved from [Link]

  • Organic Syntheses. (1990). Handling of Benzyl Bromide and Lachrymators. Coll. Vol. 7, p.386.[4] Retrieved from [Link]

Sources

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